Avicin D
Description
Properties
CAS No. |
197787-20-5 |
|---|---|
Molecular Formula |
C98H155NO46 |
Molecular Weight |
2083.3 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-5-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S,4aR,5R,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5S,6R)-3-acetamido-6-[[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-4,5-dihydroxyoxan-2-yl]oxy-3-[(2E,6R)-6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-[(2E,6R)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C98H155NO46/c1-16-93(11,127)26-18-20-45(34-101)81(125)139-75-41(4)132-87(73(122)69(75)118)145-94(12,17-2)27-19-21-44(33-100)80(124)137-57-32-98(90(126)144-89-79(68(117)62(111)50(36-103)135-89)143-86-74(123)77(141-85-72(121)66(115)61(110)49(35-102)133-85)76(42(5)131-86)140-84-71(120)63(112)51(37-104)134-84)47(30-91(57,7)8)46-22-23-54-95(13)28-25-56(92(9,10)53(95)24-29-96(54,14)97(46,15)31-55(98)107)138-82-58(99-43(6)105)65(114)64(113)52(136-82)39-129-88-78(67(116)59(108)40(3)130-88)142-83-70(119)60(109)48(106)38-128-83/h16-17,20-22,40-42,47-79,82-89,100-104,106-123,127H,1-2,18-19,23-39H2,3-15H3,(H,99,105)/b44-21+,45-20+/t40-,41-,42+,47+,48-,49-,50-,51+,52-,53+,54-,55-,56+,57+,58-,59+,60+,61-,62-,63+,64-,65-,66+,67+,68+,69-,70-,71-,72-,73-,74-,75-,76+,77+,78-,79-,82+,83+,84+,85+,86+,87+,88-,89+,93+,94+,95+,96-,97-,98-/m1/s1 |
InChI Key |
HKEDBKXRDHFCFB-LUAQNYIXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@H]([C@@]7([C@H]6CC([C@H](C7)OC(=O)/C(=C/CC[C@](C)(C=C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C)OC(=O)/C(=C/CC[C@](C)(C=C)O)/CO)O)O)/CO)(C)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(C(C7)OC(=O)C(=CCCC(C)(C=C)OC8C(C(C(C(O8)C)OC(=O)C(=CCCC(C)(C=C)O)CO)O)O)CO)(C)C)C(=O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(O1)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)C)C)C)NC(=O)C)O)O)OC1C(C(C(CO1)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Avicin D in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the molecular mechanisms of Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Acacia victoriae, in inducing cancer cell death. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
Avicins are a class of plant-derived triterpenoid saponins (B1172615) that have demonstrated potent anti-cancer properties.[1][2][3] Among them, this compound has been a subject of extensive research due to its selective cytotoxicity towards tumor cells while exhibiting cytoprotective effects in non-transformed cells.[1] This guide delves into the core mechanisms through which this compound exerts its anti-neoplastic effects, focusing on the induction of apoptosis, modulation of critical signaling pathways, and its impact on cellular metabolism.
Induction of Apoptosis: A Dual-Pronged Attack
This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
Intrinsic Apoptotic Pathway
This compound directly targets the mitochondria, leading to a cascade of events culminating in programmed cell death.[4][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound treatment leads to the permeabilization of the outer mitochondrial membrane.[1][5] This is a critical event that commits the cell to apoptosis.
-
Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][4] In Jurkat cells, this release can be detected as early as 30 minutes after treatment.[1]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (APAF-1) and procaspase-9 to form the apoptosome.[1] This complex then activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and -7, leading to the execution of apoptosis.[1][4]
Extrinsic Apoptotic Pathway
This compound also activates the extrinsic apoptotic pathway, primarily through the Fas death receptor.[1][2]
-
Fas Receptor Clustering in Lipid Rafts: this compound induces the translocation and clustering of the Fas receptor (CD95) into lipid rafts, which are specialized microdomains of the plasma membrane.[2][3][6] This clustering occurs independently of the Fas ligand (FasL).[1][2]
-
DISC Formation: The aggregation of Fas receptors in lipid rafts facilitates the recruitment of the Fas-associated death domain (FADD) and procaspase-8, forming the Death-Inducing Signaling Complex (DISC).[1][2][3]
-
Caspase-8 Activation: Within the DISC, procaspase-8 is cleaved and activated.[1][2] Activated caspase-8 can then directly activate effector caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the mitochondrial pathway.[1]
Modulation of Key Signaling Pathways
This compound's pro-apoptotic activity is further enhanced by its ability to inhibit key pro-survival signaling pathways.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes cell survival and proliferation. This compound effectively inhibits this pathway.[7][8][9]
-
Dephosphorylation of STAT3: this compound treatment leads to a time- and dose-dependent decrease in the phosphorylation of STAT3 at both Tyr705 and Ser727 residues in various cancer cell lines, including multiple myeloma (U266) and cutaneous T-cell lymphoma cells.[7][8] This dephosphorylation inhibits STAT3's transcriptional activity.[7]
-
Inhibition of Upstream Kinases and Activation of Phosphatases: The dephosphorylation of STAT3 is mediated by the dephosphorylation of Janus kinases (JAKs) and the activation of protein phosphatase-1 (PP1).[7][9]
-
Downregulation of STAT3 Target Genes: Inhibition of STAT3 activity by this compound leads to the reduced expression of several anti-apoptotic and pro-proliferative genes, including c-myc, cyclin D1, Bcl-2, and survivin.[7][8][9]
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another critical transcription factor that promotes inflammation and cell survival in cancer. Avicins have been shown to inactivate the NF-κB pathway.[1] This inhibition contributes to the overall pro-apoptotic environment created by this compound.
Impact on Cellular Metabolism and Autophagy
This compound significantly alters the metabolic state of cancer cells, leading to energy stress and the induction of autophagy.[1]
-
Decreased ATP Levels: this compound treatment leads to a decrease in cellular ATP levels.[1][5] This is likely due to its direct effects on mitochondrial function, including the closure of the Voltage-Dependent Anion Channel (VDAC), which restricts the exchange of metabolites across the outer mitochondrial membrane.[5][10]
-
Activation of AMPK and Inhibition of mTOR: The reduction in cellular energy activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR) kinase activity, a central regulator of cell growth and proliferation.[1]
-
Induction of Autophagy: The inhibition of mTOR by the AMPK-TSC2 pathway leads to the induction of autophagy.[1] While autophagy is typically a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death, providing an alternative mechanism for killing apoptosis-resistant cancer cells.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cells as reported in the literature.
| Cell Line | Assay | Concentration (µg/mL) | Time (hours) | Result | Reference |
| Jurkat | Cell Death (Trypan Blue) | 2 | 24 | ~40% cell death | [2] |
| Jurkat | Cell Death (Trypan Blue) | 2 | 48 | ~70% cell death | [2] |
| Jurkat | Cell Death (Trypan Blue) | 2 | 72 | ~90% cell death | [2] |
| NB4 | Cell Death (Trypan Blue) | 2 | 24 | ~30% cell death | [2] |
| NB4 | Cell Death (Trypan Blue) | 2 | 48 | ~60% cell death | [2] |
| HH (CTCL) | Apoptosis (Annexin V) | 0.5 | 24 | ~13% apoptotic cells | [6] |
| HH (CTCL) | Apoptosis (Annexin V) | 5 | 24 | ~83% apoptotic cells | [6] |
| HH (CTCL) | Apoptosis (Annexin V) | 0.5 | 48 | ~44% apoptotic cells | [6] |
| HH (CTCL) | Apoptosis (Annexin V) | 5 | 48 | ~89% apoptotic cells | [6] |
| MJ (CTCL) | Apoptosis (Annexin V) | 5 | 24 | ~13% apoptotic cells | [6] |
| MJ (CTCL) | Apoptosis (Annexin V) | 5 | 48 | ~37% apoptotic cells | [6] |
| Hut78 (CTCL) | Apoptosis (Annexin V) | 5 | 24 | ~39% apoptotic cells | [6] |
| Hut78 (CTCL) | Apoptosis (Annexin V) | 5 | 48 | ~53% apoptotic cells | [6] |
| Cell Line | Protein | Treatment | Time (hours) | Change in Phosphorylation | Reference |
| U266 | p-STAT3 (Tyr705) | 1 µM this compound | 1 | ~20% reduction | [7] |
| U266 | p-STAT3 (Ser727) | 1 µM this compound | 1 | ~20% reduction | [7] |
| U266 | p-STAT3 (Tyr705) | 1 µM this compound | 24 | ~65-85% reduction | [7] |
| U266 | p-STAT3 (Ser727) | 1 µM this compound | 24 | ~65-85% reduction | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-10 µM) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
-
Cell Treatment: Treat cancer cells (1 x 10^6 cells/mL) with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in the expression and phosphorylation status of specific proteins in response to this compound.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., p-STAT3, total STAT3, Caspase-8, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis pathways.
Caption: Inhibition of STAT3 signaling by this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. rsc.org [rsc.org]
- 5. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 6. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. star.mit.edu [star.mit.edu]
Avicin D: A Technical Whitepaper on its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avicins are a class of triterpenoid (B12794562) saponins (B1172615) isolated from the seed pods of the Australian desert plant, Acacia victoriae. Among these, Avicin D has garnered significant scientific interest due to its potent pro-apoptotic and anti-inflammatory properties. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and summarizes its known biological activities and associated signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction
Triterpenoid saponins are a diverse group of naturally occurring glycosides with a wide range of biological activities. The avicins, first identified in Acacia victoriae, are distinguished by their complex chemical structures and potent cytotoxic effects on cancer cells.[1] this compound, a prominent member of this family, has been the subject of extensive research, revealing its potential as a therapeutic agent. This whitepaper serves as a technical guide for researchers interested in the isolation and study of this compound.
Discovery and Sourcing
This compound was discovered during a bioassay-guided fractionation of extracts from the seed pods of Acacia victoriae, a hardy leguminous plant native to the arid and semi-arid regions of Australia.[1][2] The initial aqueous methanol (B129727) extract of the ground seed pods demonstrated significant cytotoxicity against various cancer cell lines, prompting further investigation to isolate the active constituents.[2]
Physicochemical Properties of this compound
The chemical structure of this compound was elucidated through extensive spectroscopic analysis, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[1][3]
-
Molecular Formula: C₉₈H₁₅₅NO₄₆[3]
-
Molecular Weight: 2081 Da[3]
-
Core Structure: The aglycone core is acacic acid, a triterpenoid structure.[3]
-
Glycosylation: this compound is a bidesmosidic saponin (B1150181), meaning it has two sugar chains attached to the aglycone. A trisaccharide is attached at the C-3 position, and a tetrasaccharide is located at the C-28 position.[3]
-
Side Chain: A unique feature of this compound is a side chain linked to the C-21 position of the acacic acid core. This side chain consists of two monoterpene carboxylic acids and a quinovose sugar moiety.[1][4]
Experimental Protocols
The following sections detail the methodologies for the extraction, purification, and characterization of this compound from Acacia victoriae seed pods.
Plant Material Preparation
-
Collection: Harvest mature seed pods from Acacia victoriae.
-
Drying: Air-dry the seed pods in a well-ventilated area, protected from direct sunlight, until they are brittle.
-
Grinding: Grind the dried seed pods into a fine powder using a mechanical grinder. A finer powder increases the surface area for efficient extraction.
Extraction of Crude Saponin Mixture
The initial extraction aims to isolate a crude mixture of saponins, including avicins.
-
Solvent System: Prepare a solution of methanol (MeOH) in water. An initial extraction is performed with a 1:4 ratio of MeOH to water.[2] A subsequent protocol for purification of a bioactive polar fraction (F094) from ground seedpods utilized a 20% MeOH solution at 60°C.[5]
-
Extraction Procedure:
-
Suspend the powdered seed pods in the aqueous methanol solvent in a large vessel.
-
Heat the mixture with continuous stirring. For example, extraction can be carried out at 60°C.[5]
-
After a designated period (e.g., several hours), separate the solvent from the plant material by filtration.
-
The resulting filtrate contains the crude saponin extract.
-
Purification of this compound
The crude extract is a complex mixture requiring further chromatographic separation to isolate pure this compound.
-
Initial Fractionation (Flash Chromatography):
-
Stationary Phase: C18 reverse-phase silica (B1680970) gel.[2]
-
Mobile Phase: A stepwise gradient of increasing methanol concentration in water.
-
Procedure:
-
Concentrate the crude extract under reduced pressure to remove most of the methanol.
-
Load the concentrated aqueous extract onto a pre-equilibrated C18 flash chromatography column.
-
Elute the column with successive mobile phases of increasing methanol concentration (e.g., 25% MeOH, 50% MeOH, 75% MeOH, 100% MeOH).
-
Collect fractions and monitor for bioactivity. The fraction eluting with 75% MeOH-H₂O, designated F094, was found to have the most potent cytotoxicity.[2]
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A semi-preparative or preparative reverse-phase column is used for further purification. A pentafluorophenyl column has been successfully employed.[3]
-
Mobile Phase: An aqueous methanol or acetonitrile (B52724) gradient.
-
Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) is recommended.
-
Procedure:
-
Dissolve the bioactive fraction (F094) in the initial mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution program to separate the individual components.
-
Collect the peaks corresponding to this compound. The purity of the collected fractions should be assessed by analytical HPLC.
-
-
Structure Elucidation
-
Mass Spectrometry (MS):
-
Techniques: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for determining the molecular weight and formula of this compound.[2][3]
-
Sample Preparation: Dissolve the purified this compound in an appropriate solvent (e.g., methanol) and mix with a suitable matrix for MALDI analysis.
-
Analysis: Acquire the mass spectrum to determine the [M+Na]⁺ ion, which will provide the molecular weight.[2]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used solvents for saponin analysis.
-
Experiments: A suite of 1D and 2D NMR experiments is necessary for complete structural elucidation:
-
¹H NMR: To identify proton signals and their multiplicities.
-
¹³C NMR: To identify carbon signals.
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations, which are crucial for connecting the aglycone, sugar units, and the side chain.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its pro-apoptotic effects in cancer cells being the most extensively studied.
Anti-Cancer Activity
This compound induces apoptosis in various cancer cell lines, including human T-cell leukemia (Jurkat cells).[1]
Table 1: Cytotoxicity of this compound and Related Fractions
| Compound/Fraction | Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound | Jurkat | 0.320 - 0.326 | [3] |
| Avicin G | Jurkat | 0.160 - 0.181 | [3] |
| F094 (Crude Fraction) | Jurkat | 0.331 - 0.407 | [3] |
Signaling Pathways
This compound's mechanism of action involves the modulation of several key signaling pathways.
This compound can induce apoptosis through the activation of the Fas death receptor pathway, independent of the Fas ligand.[6]
-
Lipid Raft Recruitment: Upon treatment with this compound, the Fas receptor translocates to lipid rafts, which are specialized microdomains within the cell membrane.[6][7]
-
DISC Formation: Within the lipid rafts, Fas associates with Fas-associated death domain (FADD) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6][7]
-
Caspase Cascade Activation: The formation of the DISC leads to the activation of caspase-8, which in turn initiates a downstream caspase cascade, ultimately resulting in apoptosis.[6][7]
Avicins can directly affect mitochondrial function to induce apoptosis.[3][5] This involves the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of the caspase cascade.[3][5]
This compound has been shown to dephosphorylate Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell survival and proliferation.[8]
-
Dephosphorylation of JAKs and STAT3: this compound leads to the dephosphorylation of Janus kinases (JAKs) and STAT3.[8]
-
Activation of PP1: It also activates Protein Phosphatase 1 (PP1), which contributes to STAT3 dephosphorylation.[8]
-
Downregulation of Target Genes: The inhibition of STAT3 activity results in the reduced expression of downstream pro-survival genes such as c-myc, cyclin D1, Bcl-2, survivin, and VEGF.[8]
Avicins have also been reported to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and cell survival.[9][10] This inhibition occurs by preventing both the nuclear localization of NF-κB and its ability to bind to DNA.[9]
Conclusion
This compound, a complex triterpenoid saponin from Acacia victoriae, represents a promising natural product with significant potential for therapeutic development, particularly in oncology. This technical guide provides a foundational understanding of its discovery, detailed protocols for its isolation, and an overview of its mechanisms of action. The multifaceted signaling pathways affected by this compound underscore its potential as a multi-target agent. Further research is warranted to fully elucidate its therapeutic applications and to optimize its production and delivery for clinical use.
References
- 1. Mass spectrometry analysis of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. A mass spectrometry database for identification of saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. Saponins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. US2774714A - Process for the extraction of sapogenins from plant materials - Google Patents [patents.google.com]
- 8. Four Main Methods for Extracting Saponin Extracts from Plants. [greenskybio.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Avicin D: Chemical Structure and Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avicin D, a complex triterpenoid (B12794562) saponin (B1150181) isolated from the seed pods of the Australian desert tree Acacia victoriae, has garnered significant scientific interest due to its potent pro-apoptotic, anti-inflammatory, and antioxidant properties. This document provides a comprehensive overview of the chemical structure of this compound, its isolation from natural sources, and a detailed exploration of the key signaling pathways through which it exerts its biological effects. Quantitative data from various studies are summarized, and methodologies for key experiments are detailed to facilitate further research and development.
Chemical Structure of this compound
This compound is a large and intricate molecule with the molecular formula C₉₈H₁₅₅NO₄₆ and a molecular weight of approximately 2081 Da.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]
The core of this compound is an acacic acid triterpene. This core is elaborately glycosylated at multiple positions:
-
A trisaccharide is attached at carbon 3.
-
A tetrasaccharide is linked to carbon 28.
-
A unique side chain is attached at carbon 21. This side chain contains two units of an acyclic monoterpene, trans-2-hydroxymethyl-6-methyl-6-hydroxy-2,7-octadienoic acid, which are connected by a quinovose sugar.[1]
The complex arrangement of sugars and the unique monoterpene side chain contribute to the molecule's biological activity and its classification as a triterpenoid saponin.
DOT source for the chemical structure of this compound
Caption: Simplified schematic of this compound's chemical structure.
Spectroscopic Data
| Spectroscopic Technique | Ion | Mass (amu) |
| MALDI-TOF MS | [M+Na]⁺ | 2104 |
| High-Resolution FAB-MS | [M]⁺ | 2081 |
Synthesis and Isolation
Currently, there are no reported methods for the total or semi-synthesis of this compound. It is exclusively obtained through extraction and purification from its natural source, the seed pods of Acacia victoriae.
Isolation and Purification Protocol
The isolation of this compound is a multi-step process that involves extraction followed by chromatographic purification.
Experimental Protocol: Isolation of this compound
-
Extraction:
-
The ground seedpods of Acacia victoriae are extracted with 20% methanol (B129727) (MeOH) in water at 60°C.
-
The resulting extract is subjected to solvent-solvent partitioning to concentrate the bioactive components into a polar fraction.
-
-
Chromatographic Purification:
-
The polar fraction is subjected to a multi-step purification using High-Performance Liquid Chromatography (HPLC).
-
Step 1 (Preparative HPLC): A C-18 reverse-phase semi-preparative HPLC column is used for initial fractionation.
-
Step 2 (Final Purification): Further purification is achieved using a two-step preparative HPLC on a pentafluorophenyl column with an aqueous methanol solvent system.
-
DOT source for the isolation workflow of this compound
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. It induces apoptosis in various cancer cell lines, with notable selectivity for tumor cells over normal cells.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| Jurkat | Human T-cell leukemia | 0.320 - 0.326 |
| Normal Human Fibroblasts | Normal connective tissue | 10-35 times higher than Jurkat |
Induction of Apoptosis via the Fas Signaling Pathway
One of the primary mechanisms by which this compound induces apoptosis is through the activation of the Fas death receptor pathway.
Signaling Pathway:
Upon treatment with this compound, the Fas receptor (also known as CD95 or APO-1) translocates to lipid rafts, which are specialized microdomains within the cell membrane. This clustering of Fas receptors facilitates the recruitment of the adaptor protein Fas-associated death domain (FADD) and pro-caspase-8. The proximity of pro-caspase-8 molecules leads to their auto-activation, forming active caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to the execution of apoptosis.
DOT source for the this compound-induced Fas signaling pathway
Caption: this compound-induced Fas-mediated apoptosis signaling pathway.
Experimental Protocol: Detection of Apoptosis by Annexin V-FITC Staining
-
Cell Culture and Treatment:
-
Culture Jurkat cells (or other susceptible cell lines) in appropriate media.
-
Treat cells with this compound (e.g., 2 µg/mL) for a specified time (e.g., 24 hours).
-
-
Staining:
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Modulation of STAT3 Signaling
This compound has also been shown to dephosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is often constitutively activated in cancer cells and promotes cell survival and proliferation.
Signaling Pathway:
This compound treatment leads to a time- and dose-dependent decrease in the phosphorylation of STAT3 at both tyrosine 705 and serine 727 residues. This dephosphorylation inhibits the transcriptional activity of STAT3, leading to the downregulation of its target genes, which include anti-apoptotic proteins (e.g., Bcl-2, survivin) and proteins involved in cell cycle progression (e.g., c-myc, cyclin D1).
DOT source for the effect of this compound on STAT3 signaling
Caption: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation
-
Cell Lysis:
-
Treat cells with this compound (e.g., 1 µM) for various time points.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705 and p-STAT3 Ser727) and total STAT3.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to p-STAT3 can be quantified and normalized to the total STAT3 levels.
-
Conclusion
This compound is a promising natural product with a complex chemical structure and potent anti-cancer activity. Its mechanism of action involves the induction of apoptosis through the Fas signaling pathway and the inhibition of the pro-survival STAT3 pathway. The lack of a synthetic route to this compound underscores the importance of its efficient isolation from natural sources for further research and potential therapeutic development. The detailed experimental methodologies and quantitative data presented in this guide provide a valuable resource for scientists and researchers working on the development of novel anti-cancer agents. Further investigation into the structure-activity relationship of this compound and the development of synthetic analogs could lead to the discovery of even more potent and selective therapeutic compounds.
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Pharmacokinetics and Bioavailability of Avicin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Avicin D and Its Therapeutic Potential
Avicins are a class of plant-derived triterpenoid (B12794562) electrophiles that have demonstrated potent pro-apoptotic, anti-inflammatory, and antioxidant activities.[1][2] this compound, a prominent member of this family, has been shown to modulate multiple signaling pathways critical for cancer cell survival and proliferation, including the Stat3 and AMPK pathways.[1] Its ability to induce cell death in various tumor cell lines underscores its potential as a novel therapeutic agent. However, the translation of its promising in vitro activity into clinical efficacy is contingent upon a thorough understanding of its behavior in vivo, particularly its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Metabolic Stability of this compound
While in vivo pharmacokinetic data are scarce, in vitro studies have provided initial insights into the metabolic stability of this compound. An in vitro phase I metabolic stability assay indicated that this compound is highly metabolized by Sprague-Dawley rat liver microsomes and moderately metabolized by human liver microsomes. This suggests that hepatic metabolism is a likely route of clearance for this compound in vivo.
| Parameter | Sprague-Dawley Rat Liver Microsomes | Human Liver Microsomes |
| Metabolic Stability | High Metabolism | Moderate Metabolism |
This table summarizes the available in vitro metabolic stability data for this compound.
Expected Pharmacokinetic Profile and Bioavailability of Triterpenoid Saponins
This compound belongs to the family of triterpenoid saponins. The pharmacokinetic properties of this class of compounds are generally characterized by low oral bioavailability. This is attributed to several factors including their high molecular weight, complex glycosidic structures, and poor membrane permeability.
| Pharmacokinetic Parameter | General Characteristics for Triterpenoid Saponins |
| Absorption | Generally poor and variable after oral administration. |
| Distribution | Dependent on the specific structure; may exhibit binding to plasma proteins. |
| Metabolism | Often involves hydrolysis of glycosidic bonds by gut microbiota, followed by absorption of the aglycone. Hepatic metabolism is a common route of elimination. |
| Excretion | Primarily through bile and feces. |
| Bioavailability | Typically low. |
This table outlines the generally expected pharmacokinetic properties of triterpenoid saponins, the chemical class to which this compound belongs.
Experimental Protocols for In Vivo Pharmacokinetic Studies
To address the gap in knowledge regarding this compound's in vivo pharmacokinetics, the following detailed protocols for a representative preclinical study in a rodent model and a corresponding bioanalytical method are provided.
Preclinical In Vivo Pharmacokinetic Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in Sprague-Dawley rats following intravenous and oral administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for intravenous administration (e.g., a mixture of DMSO, Cremophor EL, and saline)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood collection
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the study.
-
Dose Preparation: Prepare the dosing solutions of this compound in the appropriate vehicles on the day of the experiment.
-
Animal Groups: Divide the rats into two groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Oral (PO) administration (e.g., 20 mg/kg)
-
-
Dosing:
-
Administer the IV dose via the tail vein.
-
Administer the PO dose via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the cannulated jugular vein at the following time points:
-
IV group: 0 (predose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO group: 0 (predose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Sample Processing: Immediately transfer the collected blood into microcentrifuge tubes containing anticoagulant. Centrifuge at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Data Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (see Section 4.2).
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
LC-MS/MS Method for Quantification of this compound in Plasma
Objective: To develop and validate a sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in rat plasma.
Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Analytical column (e.g., C18 reverse-phase column)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (B52724), methanol, formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Procedure:
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare calibration standards and QC samples by spiking known concentrations of this compound into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect this compound and the IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both analytes.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability according to regulatory guidelines (e.g., FDA or EMA).
-
-
Quantification of Unknown Samples:
-
Analyze the unknown plasma samples from the pharmacokinetic study.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualization of Key Pathways and Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the inhibitory effect of this compound on the Stat3 pathway and its activation of the AMPK pathway.
Caption: this compound inhibits the JAK/Stat3 signaling pathway.
Caption: this compound induces autophagy via activation of AMPK.
Experimental Workflow for an In Vivo Pharmacokinetic Study
The following diagram outlines the logical flow of a typical in vivo pharmacokinetic study.
Caption: Generalized workflow for an in vivo PK study.
Conclusion and Future Directions
While this compound continues to show significant promise as an anti-cancer agent based on its in vitro activities, the lack of publicly available in vivo pharmacokinetic data represents a critical knowledge gap in its preclinical development. The information presented in this guide on its in vitro metabolism and the general properties of its chemical class suggests that this compound may face challenges with oral bioavailability. The provided experimental protocols offer a clear path forward for researchers to systematically evaluate the ADME properties of this compound. A thorough understanding of its pharmacokinetic profile is paramount for designing effective dosing regimens, interpreting toxicological findings, and ultimately, for the successful clinical translation of this promising therapeutic candidate. Future research should prioritize conducting well-designed in vivo pharmacokinetic studies in relevant animal models to fully characterize the absorption, distribution, metabolism, and excretion of this compound.
References
- 1. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Avicin D: A Dual Agonist of Apoptotic and Autophagic Cell Death Pathways
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Avicin D, a member of the avicin family of triterpenoid (B12794562) electrophiles isolated from the seedpods of the Australian desert tree Acacia victoriae, has emerged as a potent anti-cancer agent.[1][2] These natural compounds exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-mutagenic properties.[1][3] Notably, this compound exerts its potent tumor cell growth inhibitory effects by simultaneously targeting multiple cellular processes, leading to programmed cell death through both apoptosis and autophagy.[4] This dual mechanism of action makes this compound a compelling candidate for cancer therapy, particularly for tumors that have developed resistance to conventional apoptosis-inducing agents.[5][6] This technical guide provides an in-depth exploration of the molecular targets of this compound within the apoptotic and autophagic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Apoptotic Machinery as a Target for this compound
This compound induces apoptosis through a multi-pronged approach that engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
Extrinsic Apoptotic Pathway: Fas Receptor Clustering and DISC Formation
A primary mechanism of this compound-induced apoptosis involves the ligand-independent activation of the Fas death receptor (CD95/APO-1).[1][3] this compound triggers the translocation of Fas into specialized membrane microdomains known as lipid rafts.[7][8] This clustering of Fas within the rafts facilitates its interaction with the adaptor protein Fas-associated death domain (FADD) and procaspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[1][7] The proximity of procaspase-8 molecules within the DISC allows for their auto-activation through cleavage.[4] Activated Caspase-8 then initiates a downstream caspase cascade, cleaving and activating effector caspases such as Caspase-7, which in turn cleaves cellular substrates like the Inhibitor of Caspase-Activated DNase (ICAD/DFF-45), ultimately leading to DNA fragmentation and cell death.[1][9] This activation of the Caspase-8 pathway has been observed as early as 8 hours post-treatment in Jurkat cells.[1]
Intrinsic Apoptotic Pathway: Mitochondrial Perturbation
This compound also directly targets the mitochondria to initiate the intrinsic apoptotic pathway.[2][4] Treatment with this compound leads to the rapid permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.[4] This critical event can be detected within 30 minutes of treatment in Jurkat cells.[2] Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (APAF-1) and procaspase-9 to form the apoptosome.[2][4] This complex facilitates the activation of Caspase-9, which then activates downstream effector caspases like Caspase-3, converging with the extrinsic pathway to execute the apoptotic program.[2] The activation of Caspase-3 is followed by the cleavage of key cellular proteins, including Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][10]
Regulation of Pro-Survival Signaling
Complementing its direct activation of apoptotic caspases, this compound also downregulates multiple pro-survival and anti-apoptotic proteins.[8] It has been shown to decrease the expression of Bcl-2 and survivin.[10][11] Furthermore, this compound inhibits critical pro-survival signaling pathways, including the PI3K/AKT and STAT3 pathways.[4][10] By inhibiting the phosphorylation and activation of STAT3, this compound reduces the expression of its downstream target genes, which include c-myc, cyclin D1, Bcl-2, and survivin, further sensitizing tumor cells to apoptosis.[10][12]
This compound as an Inducer of Autophagy
This compound can trigger caspase-independent autophagic cell death, providing a therapeutic avenue for apoptosis-resistant cancers.[4][5] This process is primarily mediated through the modulation of cellular energy homeostasis.
The AMPK-TSC2-mTOR Signaling Axis
The central mechanism for this compound-induced autophagy involves the activation of AMP-activated protein kinase (AMPK), a critical sensor of cellular energy status.[5][6] this compound treatment leads to a significant, time-dependent decrease in cellular ATP levels.[13][14] The resulting increase in the AMP/ATP ratio activates AMPK via phosphorylation at Threonine-172.[14]
Activated AMPK, in turn, phosphorylates and activates the tuberous sclerosis complex 2 (TSC2), a key tumor suppressor.[5][15] TSC2 then inhibits the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth and proliferation, which is a component of the mTORC1 complex.[4][5] Inhibition of mTORC1 kinase activity is a primary trigger for the initiation of autophagy.[16] This entire cascade—from ATP depletion to mTOR inhibition—can be abrogated by the knockdown of AMPK or TSC2, confirming their essential roles in this compound-induced autophagy.[5][6] The induction of autophagy is further confirmed by the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) and the formation of GFP-LC3 puncta.[13][17] This process is dependent on the autophagy-related genes Atg5 and Atg7.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Dose- and Time-Dependent Effects of this compound on Cell Viability and Death
| Cell Line | Concentration (µg/mL) | Time (h) | Effect | % Value | Citation |
| Jurkat | 0 - 2.0 | 24 | Cell Death | ~0 - 35% | [1] |
| Jurkat | 2.0 | 24 - 72 | Cell Viability | ~65 - 25% | [1] |
| NB4 | 0 - 4.0 | 24 | Cell Death | ~5 - 55% | [1] |
| NB4 | 0 - 4.0 | 48 | Cell Viability | ~100 - 20% | [1] |
| U266 | 0 - 10.0 (µM) | 72 | Viability Inhibition | ~0 - 80% | [10] |
| MJ (CTCL) | 0.5 - 5.0 | 24 | Apoptosis | ~0.2 - 13% | [11] |
| MJ (CTCL) | 0.5 - 5.0 | 48 | Apoptosis | ~0.6 - 37% | [11] |
| Hut78 (CTCL) | 0.5 - 5.0 | 24 | Apoptosis | ~2 - 39% | [11] |
| Hut78 (CTCL) | 0.5 - 5.0 | 48 | Apoptosis | ~3 - 53% | [11] |
| HH (CTCL) | 0.5 - 5.0 | 24 | Apoptosis | ~13 - 83% | [11] |
| HH (CTCL) | 0.5 - 5.0 | 48 | Apoptosis | ~44 - 89% | [11] |
Table 2: IC50 Values for Avicins
| Compound | Cell Line | IC50 (µg/mL) | Citation |
| This compound | Jurkat | 0.320 - 0.326 | [2] |
| Avicin G | Jurkat | 0.160 - 0.181 | [2] |
Table 3: Time Course of Molecular Events in this compound-Induced Apoptosis (Jurkat Cells)
| Molecular Event | Time Post-Treatment | Observation | Citation |
| Cytosolic Cytochrome c | 30 min | 1.5-fold increase | [2] |
| Cytosolic Cytochrome c | 4 h | 3-fold increase | [2] |
| Caspase-3 Activation | 4 - 6 h | Detectable increase | [2] |
| Caspase-8 Activation | 8 h | Cleavage detected | [1] |
| PARP Cleavage | 2 - 6 h | Total cleavage | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the study of this compound.
Cell Viability Assays
A. Trypan Blue Exclusion Assay
-
Culture cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest cells by centrifugation and resuspend the pellet in 100 µL of phosphate-buffered saline (PBS).
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.
-
Calculate the percentage of cell death as (Number of blue cells / Total number of cells) x 100.[1]
B. MTT Assay
-
Seed cells (e.g., 1x10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the specified duration (e.g., 24-72 h).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.45 mg/mL.[18]
-
Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[18]
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the crystals.[18]
-
Mix thoroughly on an orbital shaker to ensure complete solubilization.[19]
-
Measure the absorbance at 570 nm using a microplate reader.[10][18]
C. CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[18]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[18]
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[1][18]
Apoptosis and Autophagy Detection
A. Western Blot Analysis
-
Treat cells with this compound for the indicated times.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 30-50 µg of total protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
B. Immunofluorescence for GFP-LC3 Puncta
-
Grow cells stably or transiently expressing GFP-LC3 on glass coverslips.
-
Treat cells with this compound (e.g., 2 µg/mL) for the desired time (e.g., 24-48 h). An apoptosis inhibitor like zVAD-fmk (50 µM) can be co-administered to distinguish autophagy from apoptosis.[13]
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes, if needed for other stains.
-
Mount coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Quantify autophagy by counting the number of cells with a punctate GFP-LC3 fluorescence pattern (e.g., >5 dots/cell) relative to all GFP-positive cells.[13]
Integrated Signaling Workflow
This compound initiates a cascade of events that can lead to either apoptosis or autophagy, depending on the cellular context and resistance mechanisms. The initial triggers—membrane perturbation and energy depletion—diverge to activate distinct but ultimately interconnected cell death programs.
Conclusion
This compound is a pleiotropic anti-cancer agent that effectively induces cell death by co-opting two fundamental cellular degradation pathways: apoptosis and autophagy. Its ability to activate the extrinsic and intrinsic apoptotic cascades while simultaneously inhibiting key pro-survival proteins makes it a potent cytotoxic agent. Moreover, its unique capacity to trigger autophagic cell death via the AMPK-mTOR energy-sensing pathway provides a crucial mechanism to overcome apoptosis resistance. This dual-pronged attack on cancer cells underscores the therapeutic potential of this compound and provides a strong rationale for its continued development as a novel oncologic therapy. The detailed understanding of its molecular targets and pathways, as outlined in this guide, is essential for designing future preclinical and clinical investigations.
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase | Semantic Scholar [semanticscholar.org]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
Transcriptional Profiling of Cells Treated with Avicin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avicin D, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae, has demonstrated significant anti-cancer properties, including the induction of apoptosis and autophagy in various tumor cell lines. Its pleiotropic effects stem from its ability to modulate multiple critical signaling pathways, leading to substantial changes in the cellular transcriptional landscape. This document provides a technical overview of the transcriptional consequences of this compound treatment, a detailed methodology for conducting such profiling studies, and a summary of the key signaling pathways affected.
Introduction to this compound and its Mechanism of Action
Avicins are a class of plant-derived electrophilic triterpenoids that exhibit pro-apoptotic, anti-inflammatory, and antioxidant activities.[1] this compound, a prominent member of this family, influences a range of cellular processes by interacting with multiple molecular targets. Mechanistically, this compound has been shown to induce apoptosis through both mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2] It triggers the redistribution of the Fas receptor into lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[3][4] Furthermore, this compound is known to inhibit the STAT3 signaling pathway, dephosphorylating both constitutive and induced STAT3, which in turn suppresses the transcription of numerous pro-survival genes.[1][3] It also modulates the glucocorticoid receptor (GR), NF-κB, and AMPK/mTOR pathways, contributing to its anti-inflammatory and metabolic effects.[5][6][7] A comprehensive understanding of the global transcriptional changes induced by this compound is crucial for elucidating its full therapeutic potential and identifying novel biomarkers of response.
Transcriptional Signature of this compound Treatment
While a comprehensive, publicly available high-throughput transcriptional profiling dataset (e.g., RNA-seq or microarray) for this compound-treated cells is not readily accessible, numerous studies have identified significant changes in the expression of key genes downstream of its primary targets. These findings collectively delineate a clear transcriptional signature associated with this compound's anti-cancer activity.
The table below summarizes the known effects of this compound on the expression of specific genes, compiled from various studies. The primary mechanism of regulation involves the inhibition of transcription factors such as STAT3 and the modulation of GR-mediated transcription.
| Target Pathway | Gene | Gene Function | Effect of this compound | Citation |
| STAT3 Signaling | c-myc | Transcription factor, cell cycle progression, apoptosis | Downregulation | [1][3] |
| Cyclin D1 | Cell cycle regulation (G1/S transition) | Downregulation | [1][3] | |
| Bcl-2 | Anti-apoptotic protein | Downregulation | [1][3] | |
| Survivin | Inhibition of apoptosis, regulation of cell division | Downregulation | [1][3] | |
| VEGF | Angiogenesis, vascular permeability | Downregulation | [1][3] | |
| Mcl-1 | Anti-apoptotic protein | Downregulation | [3] | |
| IL-6 | Cytokine, inflammation, STAT3 activation (feedback loop) | Downregulation | [3] | |
| GR Signaling | PEPCK | Gluconeogenesis | Downregulation | [5][8] |
| FASN | Fatty acid synthesis | Downregulation | [5][8] | |
| NF-κB Signaling | IL-6 | Pro-inflammatory cytokine | Downregulation (via GR transrepression) | [5][8] |
Table 1: Summary of known gene expression changes induced by this compound treatment.
Experimental Protocols for Transcriptional Profiling
To perform a global, unbiased analysis of transcriptional changes induced by this compound, RNA sequencing (RNA-seq) is the current gold-standard methodology.[8] The following protocol outlines the key steps for such an experiment.
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a relevant cancer cell line (e.g., U266 multiple myeloma, Jurkat T-cell leukemia, or A549 lung carcinoma, which have been used in previous this compound studies).[1][4][7]
-
Culture Conditions: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Treat cells with this compound (typically 1 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours) to capture both early and late transcriptional events.[1][3]
-
Harvesting: Harvest cells by centrifugation (for suspension cultures) or trypsinization followed by centrifugation (for adherent cultures). Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
RNA Extraction and Quality Control
-
Lysis and Homogenization: Lyse the cell pellets using a suitable lysis buffer (e.g., TRIzol reagent or a buffer from a commercial RNA extraction kit).
-
RNA Isolation: Isolate total RNA according to the manufacturer's protocol. This typically involves phase separation, precipitation, and washing steps.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Quality Control (QC): Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking for A260/A280 ratios between 1.8 and 2.1. Verify the integrity of the RNA (RIN > 8.0) using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
RNA Library Preparation and Sequencing
-
Poly(A) Selection: Enrich for messenger RNA (mRNA) from the total RNA population by selecting for the polyadenylated tail using oligo(dT)-magnetic beads.
-
Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it for first-strand cDNA synthesis using random hexamers.
-
cDNA Synthesis: Synthesize the first and second strands of complementary DNA (cDNA).
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters, which include index sequences for multiplexing, to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
Library QC and Sequencing: Validate the final library quality and quantity. Pool multiple libraries and sequence them on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages such as DESeq2 or edgeR in R to normalize the gene counts and perform statistical analysis to identify differentially expressed genes (DEGs) between this compound-treated and control samples.
-
Pathway and Functional Enrichment Analysis: Use the list of DEGs to perform Gene Ontology (GO) and pathway enrichment (e.g., KEGG, Reactome) analysis to identify biological processes and signaling pathways significantly affected by this compound treatment.
Visualization of Key Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the experimental workflow for transcriptional profiling.
Conclusion
This compound profoundly alters the transcriptional program of cancer cells by targeting key signaling nodes involved in cell survival, proliferation, and inflammation. The downregulation of STAT3 and NF-κB target genes, coupled with the modulation of GR-responsive genes, underlies its potent anti-cancer effects. While this guide summarizes the currently known transcriptional changes, a comprehensive, high-throughput transcriptional profiling analysis would provide a deeper, unbiased understanding of this compound's mechanism of action. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct such studies, which will be invaluable for the further development of this compound as a therapeutic agent and for the discovery of predictive biomarkers.
References
- 1. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The anticancer plant triterpenoid, this compound, regulates glucocorticoid receptor signaling: implications for cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home - GEO DataSets - NCBI [ncbi.nlm.nih.gov]
- 7. The Anticancer Plant Triterpenoid, this compound, Regulates Glucocorticoid Receptor Signaling: Implications for Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Avicin D: A Triterpenoid Saponin's Role in the Modulation of Inflammatory Responses
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Avicins, a class of triterpenoid (B12794562) saponins (B1172615) isolated from the desert plant Acacia victoriae, have demonstrated significant potential as modulators of inflammatory responses. This technical guide provides an in-depth analysis of the molecular mechanisms by which Avicin D, a prominent member of this class, exerts its anti-inflammatory effects. The document details its impact on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and summarizes quantitative data on its efficacy. Furthermore, it provides detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Avicins, a family of triterpenoid electrophiles, have emerged as promising candidates due to their pleiotropic biological activities, including pro-apoptotic, antioxidant, and anti-inflammatory properties.[2] This guide focuses specifically on this compound and its role in modulating inflammatory cascades.
Molecular Mechanisms of this compound in Inflammation
This compound's anti-inflammatory properties are attributed to its ability to interfere with key signaling pathways that regulate the expression of pro-inflammatory mediators. The primary mechanisms identified to date are the inhibition of the NF-κB and JAK/STAT pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.[3]
This compound has been shown to inhibit NF-κB activation through a redox-dependent mechanism.[4] It is proposed that this compound's electrophilic nature allows it to interact with critical cysteine residues on proteins within the NF-κB pathway, thereby disrupting their function.[4] Specifically, avicins have been reported to inhibit both the nuclear localization of NF-κB and its ability to bind to DNA, effectively shutting down the transcription of pro-inflammatory genes.[1][3] This inhibition leads to a decrease in the production of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
Modulation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in the inflammatory response, particularly in response to cytokines and growth factors.[5] Cytokine binding to its receptor leads to the activation of associated Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once phosphorylated by JAKs, STATs dimerize, translocate to the nucleus, and act as transcription factors for various genes, including those involved in inflammation and cell survival.[5]
This compound has been demonstrated to dephosphorylate STAT3 in a variety of human tumor cell lines, leading to a decrease in its transcriptional activity.[2][4] This effect is mediated through the dephosphorylation of upstream JAKs and the activation of protein phosphatase-1 (PP-1).[2][4] The inhibition of STAT3 phosphorylation by this compound results in the reduced expression of STAT3-regulated proteins, including c-myc, cyclin D1, Bcl-2, survivin, and VEGF.[2][4] Furthermore, this compound treatment leads to a dose-dependent decrease in the production of IL-6, a major inducer of STAT3 activity that is also under the transcriptional control of STAT3.[4]
Quantitative Data on the Anti-inflammatory Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on inflammatory markers and cell viability.
| Parameter | Cell Line | Concentration | Effect | Reference |
| STAT3 Phosphorylation | U266 Myeloma | 0.5 - 1.0 µM | Dephosphorylation of Stat3 at Ser 727 and IL-6 induced phospho-Stat3 (Tyr 705) | [4] |
| Various Tumor Cells | 1 µM | Dephosphorylation of Stat3 | [4] | |
| IL-6 Production | U266 Myeloma | 0 - 1 µM (48 hrs) | Dose-dependent decrease | [4] |
| Cell Viability | U266 Myeloma | 0 - 10 µM (0 - 72 hrs) | Dose and time-dependent inhibition | [4] |
| Jurkat | 2 µg/ml (24 hrs) | Induction of apoptosis | [6] | |
| NB4 | 0 - 4 µg/ml (24 - 48 hrs) | Dose-dependent decrease in cell viability | [2] |
Note: µg/ml to µM conversion for this compound (MW: 2104 g/mol ) is approximately 1 µg/ml ≈ 0.475 µM.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect the phosphorylation status of key signaling proteins like STAT3 and JAKs.
-
Cell Culture and Treatment:
-
Culture cells (e.g., U266 myeloma cells) in appropriate media.
-
Prior to treatment, serum-starve the cells for a specified period (e.g., 16 hours).
-
Treat cells with various concentrations of this compound (e.g., 0-1 µM) for the desired duration (e.g., 16-24 hours).
-
For cytokine induction experiments, stimulate cells with a cytokine like IL-6 (e.g., 10 ng/ml for 30 minutes) following this compound treatment.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Western Blotting:
-
Resolve equal amounts of protein (e.g., 50-100 µg) from each sample on an SDS-polyacrylamide gel.[4]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-STAT3, anti-STAT3, anti-phospho-JAK2, anti-JAK2) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This protocol is used to quantify the levels of cytokines like IL-6 in cell culture supernatants.
-
Sample Collection:
-
Culture cells (e.g., U266 myeloma cells) and treat with various concentrations of this compound for the desired duration (e.g., 48 hours).[4]
-
Collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cells or debris.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-6).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, blocking, adding standards and samples, adding detection antibody, and adding the enzyme conjugate (e.g., streptavidin-HRP).
-
After the final wash, add a substrate solution (e.g., TMB) and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standard.
-
Determine the concentration of the cytokine in the unknown samples by interpolating their absorbance values from the standard curve.
-
MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells (e.g., U266 myeloma cells) into a 96-well plate at a specific density (e.g., 1x10^4 cells/well).[4]
-
-
Cell Treatment:
-
Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM) for various time points (e.g., 24, 48, 72 hours).[4]
-
-
MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations of Signaling Pathways and Workflows
Signaling Pathways
Caption: this compound inhibits the NF-κB pathway by preventing nuclear translocation and DNA binding.
Caption: this compound inhibits the JAK/STAT pathway by dephosphorylating JAK and activating PP1.
Experimental Workflow
Caption: A typical workflow for investigating the anti-inflammatory effects of this compound.
Conclusion
This compound presents a compelling profile as a modulator of inflammatory responses, acting through the inhibition of the critical NF-κB and JAK/STAT signaling pathways. The quantitative data indicate its potency at micromolar concentrations. The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and its analogs for the treatment of inflammatory diseases. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Investigating the Antioxidant Properties of Avicin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the desert plant Acacia victoriae, has garnered significant interest for its pleiotropic biological activities, including potent anti-cancer, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its investigation. While direct radical scavenging data for this compound is not extensively reported in publicly available literature, its profound indirect antioxidant effects, primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, are well-documented.[1][3] This guide will detail the cellular antioxidant mechanisms of this compound, present available quantitative data on its effects on antioxidant enzyme expression, and provide comprehensive experimental protocols for researchers seeking to further investigate its properties.
Introduction to this compound and its Antioxidant Potential
Avicins are a class of plant-derived triterpenoid saponins (B1172615) that have demonstrated a wide range of pharmacological effects.[1][2] Among these, this compound has been identified as a potent inducer of apoptosis in cancer cells and a modulator of inflammatory responses.[3] Its antioxidant properties are intrinsically linked to its ability to modulate cellular stress response pathways. Unlike classical antioxidants that directly scavenge free radicals, this compound functions primarily as an indirect antioxidant by upregulating the endogenous antioxidant defense system.[1] This mechanism offers a potentially more sustained and potent cytoprotective effect.
Mechanism of Action: The Nrf2-ARE Signaling Pathway
The primary mechanism underlying the antioxidant effects of this compound is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway.[1][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, being an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.
Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A flavoprotein that catalyzes the two-electron reduction of quinones, detoxifying these reactive molecules.
-
Glutathione (B108866) S-Transferases (GSTs): A family of enzymes that conjugate glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion.
-
Glutathione Peroxidase (GPx): An enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, protecting cells from oxidative damage.
-
Thioredoxin Reductase (TrxR): An enzyme that maintains the reduced state of thioredoxin, a key antioxidant protein.
The coordinated upregulation of these genes by this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles, thereby conferring significant protection against oxidative stress.
Mandatory Visualization: Signaling Pathway
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 3. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research on Avicin D for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The pathological hallmarks of these conditions—including chronic neuroinflammation, oxidative stress, and apoptosis—necessitate the exploration of novel therapeutic agents with multifaceted mechanisms of action. Avicin D, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae, has demonstrated potent anti-inflammatory, antioxidant, and anti-cancer properties in preclinical studies.[1][2][3] Although direct research into its effects on neurodegenerative diseases is nascent, its established molecular targets and mechanisms of action present a compelling case for its investigation as a potential neuroprotective agent. This technical guide synthesizes the existing early-stage research on this compound, providing a framework for its application in neurodegenerative disease models. We detail its known signaling pathways, summarize quantitative data from foundational studies, and propose experimental protocols adapted for neurobiological research.
Introduction: The Therapeutic Potential of this compound in Neurodegeneration
Avicins are a class of triterpenoid electrophiles that have been shown to possess a range of biological activities, including pro-apoptotic, anti-inflammatory, and antioxidant effects.[4] While much of the current research has focused on their efficacy in various cancer cell lines, the underlying mechanisms are highly relevant to the pathologies observed in neurodegenerative disorders. Notably, the enhancement of glial Nrf2, a transcription factor activated by avicins, has been shown to protect neurons from oxidative stress.[5][6] Furthermore, other plant-derived triterpenoids have demonstrated neuroprotective effects in preclinical models of Alzheimer's disease by reducing neuroinflammation and inhibiting amyloid-beta aggregation.[7][8] Extracts from other Acacia species have also exhibited neuroprotective properties through antioxidant and anticholinesterase activities.[9][10]
This guide serves as a comprehensive resource for researchers looking to explore the therapeutic potential of this compound in the context of neurodegenerative diseases.
Molecular Mechanisms and Signaling Pathways
This compound modulates several key signaling pathways that are implicated in the progression of neurodegenerative diseases.
Induction of Apoptosis via the Fas Pathway
This compound has been shown to induce apoptosis in cancer cells by activating the Fas death receptor pathway.[1] This occurs through the recruitment of Fas and downstream signaling molecules into lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.[2][11]
Antioxidant Response through Nrf2 Activation
Avicins are known to activate the transcription factor Nrf2 (NF-E2-related factor 2), a key regulator of the cellular antioxidant response.[5][6] Nrf2 activation leads to the expression of a battery of genes encoding for antioxidant and detoxification enzymes, which is a crucial mechanism for protecting neurons from oxidative stress.[5]
Autophagy Induction via AMPK Activation
This compound can induce autophagy, a cellular process for degrading and recycling cellular components, by activating AMP-activated protein kinase (AMPK).[12][13] This is achieved by decreasing cellular ATP levels, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR), a key negative regulator of autophagy.[12]
Inhibition of the STAT3 Signaling Pathway
This compound has been shown to dephosphorylate STAT3 (Signal Transducer and Activator of Transcription 3) in various tumor cell lines.[3][4] This leads to a decrease in the transcriptional activity of STAT3 and the expression of its downstream targets, which are involved in cell survival and proliferation.[4]
Quantitative Data from Foundational Studies
The following tables summarize the quantitative data from key early-stage studies on this compound, primarily conducted in cancer cell lines. This data provides a baseline for designing dose-response experiments in neuronal cell models.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µg/mL) | Treatment Duration (hours) | % Cell Viability (Mean ± SD) | Reference |
| Jurkat | 0 - 2 | 24 - 72 | Dose and time-dependent decrease | [2] |
| NB4 | 0 - 4 | 24 - 48 | Dose and time-dependent decrease | [2] |
| U266 | 0 - 10 µM | 0 - 72 | Dose and time-dependent decrease | [3] |
Table 2: Induction of Cell Death by this compound
| Cell Line | Concentration (µg/mL) | Treatment Duration (hours) | % Cell Death (Mean ± SD) | Assay | Reference |
| Jurkat | 0.5 | 72 | 90% | Trypan Blue Exclusion | [2] |
| NB4 | 0.5 | 72 | 70% | Trypan Blue Exclusion | [2] |
Proposed Experimental Protocols for Neurodegenerative Disease Research
The following protocols are adapted from existing literature on this compound and are tailored for investigating its neuroprotective effects.
Neuronal Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are recommended.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution and dilute to final concentrations in the culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 - 10 µM) for desired time points (e.g., 24, 48, 72 hours).
Assessment of Neuroprotection
-
Model of Neurotoxicity: Induce neuronal damage using established neurotoxins relevant to specific neurodegenerative diseases (e.g., amyloid-beta oligomers for Alzheimer's, MPP+ for Parkinson's, or glutamate (B1630785) for excitotoxicity).
-
Experimental Workflow:
-
Pre-treat neuronal cells with varying concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Introduce the neurotoxin to the culture medium.
-
Co-incubate for a time period sufficient to induce cell death in control wells (e.g., 24-48 hours).
-
Assess cell viability and apoptosis.
-
Cell Viability and Apoptosis Assays
-
MTT Assay: To quantify metabolic activity as an indicator of cell viability.
-
After treatment, add MTT solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm.
-
-
LDH Assay: To measure lactate (B86563) dehydrogenase release as a marker of cytotoxicity.
-
Collect the cell culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
-
Annexin V/Propidium Iodide (PI) Staining: To detect apoptosis and necrosis via flow cytometry.
-
Harvest and wash the cells.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI.
-
Analyze by flow cytometry.
-
Western Blot Analysis
To investigate the effect of this compound on the signaling pathways described above.
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (e.g., anti-Caspase-8, anti-Nrf2, anti-p-AMPK, anti-p-STAT3, and their total protein counterparts).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) system.
Future Directions and Conclusion
The existing body of research on this compound, though primarily in the field of oncology, provides a strong rationale for its investigation as a therapeutic candidate for neurodegenerative diseases. Its ability to modulate pathways central to neuroinflammation, oxidative stress, and apoptosis suggests a high potential for neuroprotection.
Future research should focus on:
-
In vitro studies: Utilizing human iPSC-derived neurons and glia to assess the efficacy of this compound in patient-specific contexts.
-
In vivo studies: Employing animal models of neurodegenerative diseases to evaluate the bioavailability, safety, and therapeutic efficacy of this compound.
-
Mechanism of action studies: Further elucidating the specific molecular interactions of this compound within neuronal cells.
References
- 1. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities | PLOS One [journals.plos.org]
- 4. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoid electrophiles (avicins) activate the innate stress response by redox regulation of a gene battery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. caringsunshine.com [caringsunshine.com]
- 8. The Potential Role of Phytochemicals in Alzheimer’s Disease [mdpi.com]
- 9. Acacia catechu willd. Extract protects neuronal cells from oxidative stress-induced damage [research.unipd.it]
- 10. The Neuroprotective Propensity of Organic Extracts of Acacia stenophylla Bark and Their Effectiveness Against Scopolamine-/Diazepam-Induced Amnesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
Avicin D: A Technical Guide to its Effects on Cell Cycle Progression and Apoptosis in Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the desert plant Acacia victoriae, has emerged as a promising anti-cancer agent with pleiotropic effects on tumor cells. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a core focus on its impact on cell cycle progression and the induction of apoptosis in various tumor cell lines. This document synthesizes key findings on the signaling pathways modulated by this compound, presents available quantitative data on its apoptotic effects, and details the experimental methodologies crucial for its study. Through a comprehensive review of the existing literature, this guide aims to equip researchers, scientists, and drug development professionals with the essential knowledge to further investigate and potentially harness the therapeutic potential of this compound.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the discovery of novel therapeutic agents that can selectively target tumor cells while minimizing toxicity to normal tissues. Natural products have historically been a rich source of anti-cancer compounds, and Avicins, a family of triterpenoid saponins, represent a promising class of such molecules.[1] this compound, a prominent member of this family, has demonstrated potent pro-apoptotic, anti-inflammatory, and anti-mutagenic properties in a variety of cancer models.[2][3] Its multifaceted mechanism of action, which involves the modulation of critical signaling pathways and the induction of programmed cell death, makes it a compelling candidate for further preclinical and clinical investigation. This guide will delve into the molecular intricacies of this compound's effects on tumor cell lines, with a particular emphasis on its influence on the cell cycle and the signaling cascades that govern it.
Core Mechanism of Action: Impact on Cell Cycle and Apoptosis
This compound exerts its anti-tumor effects through a multi-pronged approach that primarily culminates in the induction of apoptosis and the modulation of cell cycle progression. While detailed quantitative data on the precise distribution of cells in the G1, S, and G2/M phases of the cell cycle following this compound treatment are not extensively available in the current literature, existing studies suggest that this compound can induce cell cycle arrest, contributing to its overall anti-proliferative effects. The predominant and more extensively characterized mechanism is the robust induction of apoptosis through both intrinsic and extrinsic pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in a wide range of tumor cells.[1] Evidence suggests that it can trigger programmed cell death through multiple, and at times overlapping, signaling cascades.
-
Intrinsic (Mitochondrial) Pathway: this compound can directly perturb mitochondrial function, leading to the release of cytochrome c into the cytosol.[4] This event is a critical initiation step for the intrinsic apoptotic pathway. Cytosolic cytochrome c associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9 and downstream effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[4]
-
Extrinsic (Death Receptor) Pathway: this compound has been shown to activate the Fas death receptor (CD95/APO-1) pathway.[2][5] This is achieved by promoting the translocation of Fas into lipid rafts, specialized membrane microdomains.[2][3][5] Within these rafts, Fas clusters and recruits the Fas-associated death domain (FADD) and pro-caspase-8, forming the death-inducing signaling complex (DISC).[2][5] The proximity of pro-caspase-8 molecules within the DISC facilitates their auto-activation, leading to the initiation of the caspase cascade and subsequent apoptosis.[2][5]
Modulation of Cell Cycle Progression
While specific quantitative data on cell cycle phase distribution remains limited, some studies indicate that this compound can induce cell cycle arrest. For instance, in co-culture experiments with bone marrow stromal cells, this compound-pretreated adipocytes led to a G0/G1 phase arrest in U937 monoblastic leukemia cells.[6] The downregulation of key cell cycle regulatory proteins, such as cyclin D1, by this compound further supports its role in disrupting normal cell cycle progression.[7][8] Further research is required to fully elucidate the specific checkpoints and molecular players involved in this compound-mediated cell cycle modulation across different tumor types.
Data Presentation: Quantitative Effects of this compound on Apoptosis
The following tables summarize the available quantitative data on the pro-apoptotic effects of this compound in various tumor cell lines.
Table 1: Apoptosis Induction by this compound in Cutaneous T-Cell Lymphoma (CTCL) Cell Lines
| Cell Line | Concentration (µg/mL) | Duration (hours) | Apoptosis (%) |
| MJ | 0.5 - 5 | 24 | -0.2 to 13 |
| 0.5 - 5 | 48 | 0.6 to 37 | |
| Hut78 | 0.5 - 5 | 24 | 2 to 39 |
| 0.5 - 5 | 48 | 3 to 53 | |
| HH | 0.5 - 5 | 24 | 13 to 83 |
| 0.5 - 5 | 48 | 44 to 89 |
Data extracted from Zhang et al., 2008.[9]
Table 2: Effect of this compound on Cell Viability and Apoptosis in Jurkat and NB4 Cells
| Cell Line | Concentration (µg/mL) | Duration (hours) | Effect |
| Jurkat | 0.5 | 72 | ~90% cell death |
| NB4 | 0.5 | 72 | ~70% cell death |
Data extracted from Xu et al., 2009.[2]
Key Signaling Pathways Modulated by this compound
This compound's effects on cell cycle and apoptosis are mediated through its interaction with several critical signaling pathways.
The STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. This compound has been shown to dephosphorylate and inactivate STAT3 in a variety of human tumor cell lines.[7][8] This leads to the downregulation of STAT3-regulated pro-survival proteins, including:
-
Cyclin D1: A key regulator of the G1/S phase transition in the cell cycle.[7][8]
-
c-Myc: A proto-oncogene that drives cell proliferation.[7][8]
-
Bcl-2 and Survivin: Anti-apoptotic proteins that inhibit programmed cell death.[7][8][9]
The inhibition of the STAT3 pathway by this compound is a crucial component of its anti-tumor activity, contributing to both cell cycle modulation and the induction of apoptosis.[7][8]
The Fas Death Receptor Signaling Pathway
As previously mentioned, this compound activates the extrinsic apoptotic pathway by modulating the Fas receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effects of this compound on cell cycle progression and apoptosis.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate tumor cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, detach cells using trypsin-EDTA, neutralize with complete medium, and collect by centrifugation.
-
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent cell clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis for Cell Cycle and Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-Bcl-2, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described previously.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Analysis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound is a potent natural compound that exhibits significant anti-tumor activity by inducing apoptosis and modulating key signaling pathways in cancer cells. Its ability to target both the intrinsic and extrinsic apoptotic pathways, as well as to inhibit the pro-survival STAT3 signaling cascade, underscores its potential as a multi-targeting therapeutic agent. While the pro-apoptotic effects of this compound are well-documented, further research is needed to fully characterize its impact on cell cycle progression. Specifically, detailed quantitative studies on cell cycle phase distribution in a broader range of tumor cell lines are warranted to elucidate the precise mechanisms of this compound-induced cell cycle arrest. Future investigations should also focus on in vivo efficacy studies and the exploration of combination therapies to enhance the therapeutic index of this compound. The comprehensive understanding of its molecular mechanisms, as outlined in this guide, will be instrumental in advancing this compound from a promising preclinical candidate to a potential clinical reality in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pagepress.org [pagepress.org]
- 5. Flow Cytometric Quantification of All Phases of the Cell Cycle and Apoptosis in a Two-Color Fluorescence Plot - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prediction of cell cycle distribution after drug exposure by high content imaging analysis using low‐toxic DNA staining dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis and modeling of cancer drug responses using cell cycle phase-specific rate effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Avicin D Treatment in Jurkat Cell Culture: Inducing Apoptosis via Fas-Mediated and Mitochondrial Pathways
Introduction
Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the desert legume Acacia victoriae, has demonstrated potent cytotoxic and pro-apoptotic effects against various cancer cell lines, including Jurkat cells, a human T-cell leukemia line.[1] This document provides detailed application notes and protocols for the treatment of Jurkat cells with this compound to induce apoptosis. The described methodologies are intended for researchers, scientists, and drug development professionals investigating the anticancer properties of this compound and its mechanisms of action.
This compound induces apoptosis in Jurkat cells through a multi-faceted mechanism involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3] A key initiating event is the recruitment of the Fas death receptor (CD95/APO-1) and downstream signaling molecules into lipid rafts, specialized microdomains within the cell membrane.[2][4] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8, a critical initiator caspase in the extrinsic apoptotic cascade.[2][5] Subsequently, activated caspase-8 can cleave and activate downstream effector caspases, such as caspase-7, leading to the execution of apoptosis.[5] Furthermore, this compound's pro-apoptotic activity is also linked to the mitochondrial pathway, characterized by the perturbation of mitochondrial function, release of cytochrome c, and a drop in mitochondrial membrane potential.[3][6] This release of cytochrome c from the mitochondria into the cytosol contributes to the activation of the caspase cascade.[3][7] Studies have also indicated that this compound can downregulate the expression of anti-apoptotic proteins and inhibit the activation of pro-survival signaling pathways like NF-κB and Stat3.[8][9]
Data Presentation
The following tables summarize quantitative data from studies on this compound treatment in Jurkat cells.
Table 1: Cytotoxicity of this compound and Related Compounds in Jurkat Cells
| Compound | IC50 (µg/ml) | Reference |
| This compound | 0.320–0.326 | [3] |
| Avicin G | 0.160–0.181 | [3] |
| F094 (mixture) | 0.331–0.407 | [3] |
Table 2: Effect of this compound on Jurkat Cell Viability and Death
| Treatment | Duration (h) | Assay | Result | Reference |
| This compound (various concentrations) | 24 - 72 | Trypan Blue Exclusion | Dose-dependent increase in cell death | [2][5] |
| This compound (various concentrations) | 24 - 72 | CellTiter-Glo | Dose-dependent decrease in cell viability | [2][5] |
| This compound (2 µg/ml) | 24 | Cell Death ELISA | Increased nucleosome enrichment | [2][10] |
| This compound (2 µg/ml) + MCD (2.5 mg/ml) pre-treatment | 24 | Cell Death ELISA | Prevention of this compound-induced apoptosis | [2] |
Experimental Protocols
Jurkat Cell Culture
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ viable cells/mL.
Preparation of this compound Stock Solution
-
Solvent: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Concentration: A stock concentration of 1 mg/mL is recommended.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the complete culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
This compound Treatment of Jurkat Cells
-
Seed Jurkat cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) at a density of 1 x 10⁶ cells/mL.
-
Prepare the desired concentrations of this compound in pre-warmed complete culture medium. A typical effective concentration is 2 µg/ml.[2][3]
-
Add the this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 8, 16, 24, 48, or 72 hours) at 37°C and 5% CO₂.[2][3]
Assessment of Cell Viability and Apoptosis
-
After treatment, collect the cells by centrifugation.
-
Resuspend the cell pellet in a small volume of phosphate-buffered saline (PBS).
-
Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of cell death as (Number of blue cells / Total number of cells) x 100.[2][5]
-
Seed Jurkat cells in a 96-well opaque-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.
-
Treat the cells with various concentrations of this compound as described in Protocol 3.
-
After the incubation period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Cell viability is proportional to the luminescent signal.[2][10]
-
Treat Jurkat cells (1 x 10⁶) with this compound (e.g., 2 µg/ml) for the desired time.[3]
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer (10 mM Hepes/NaOH, 140 mM NaCl, 2.5 mM CaCl₂).[3]
-
Add Annexin V-FITC conjugate (1 µg/ml) and incubate for 15 minutes at room temperature in the dark.[3]
-
Add Propidium Iodide (5 µg/ml) just before analysis.[3]
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Western Blot Analysis of Apoptotic Proteins
-
Treat Jurkat cells with this compound (e.g., 2 µg/ml) for various time points (e.g., 0, 8, 16, 24 hours).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.[5]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., pro-caspase-8, cleaved caspase-8, α-Tubulin as a loading control) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Experimental Workflows
Caption: this compound induced apoptosis signaling pathway in Jurkat cells.
Caption: Experimental workflow for this compound treatment of Jurkat cells.
References
- 1. Isolation and structures of avicins D and G: in vitro tumor-inhibitory saponins derived from Acacia victoriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avicins, a novel plant-derived metabolite lowers energy metabolism in tumor cells by targeting the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Avicin D-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques used to measure apoptosis induced by Avicin D, a natural triterpenoid (B12794562) with potent anti-tumor activity. Detailed experimental protocols and data presentation guidelines are included to assist researchers in accurately quantifying the apoptotic effects of this compound.
Introduction to this compound-Induced Apoptosis
This compound, a triterpenoid saponin, is a promising anti-cancer agent that induces apoptosis in various tumor cell lines.[1] Its primary mechanism of action involves the activation of the extrinsic apoptosis pathway. This compound triggers the redistribution of the Fas death receptor (CD95/APO-1) into lipid rafts in the cell membrane.[2][3][4] This clustering of Fas receptors facilitates the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8, leading to the formation of the Death-Inducing Signaling Complex (DISC).[2][3][5] The activation of caspase-8 within the DISC initiates a downstream caspase cascade, ultimately leading to the execution of apoptosis.[2][5]
Key Signaling Pathway
The signaling cascade initiated by this compound leading to apoptosis is a well-defined pathway that can be targeted and analyzed at multiple points.
Caption: this compound signaling pathway leading to apoptosis.
I. Assessment of Cell Viability and Proliferation
A fundamental first step in assessing the effect of this compound is to measure its impact on cell viability and proliferation.
Experimental Workflow: Cell Viability Assays
Caption: General workflow for cell viability assays.
A. Trypan Blue Exclusion Assay
This method distinguishes viable from non-viable cells based on membrane integrity.
Protocol:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24-72 hours.[5]
-
Harvest cells by trypsinization (for adherent cells) or gentle scraping and collect the cell suspension.
-
Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
B. MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Protocol:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for 72 hours.[6]
-
Add 20 µL of 5 mg/mL MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
C. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
Table 1: Quantitative Analysis of this compound on Cell Viability
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Assay | Result (% Viability Decrease) | Reference |
| Jurkat | 2 | 24 | Trypan Blue | ~90% cell death | [2] |
| NB4 | 0.5 | 72 | Trypan Blue | ~70% cell death | [2] |
| Jurkat | 0-10 (µM) | 72 | MTT | Dose-dependent decrease | [7] |
| U266 | 1 (µM) | 72 | MTT | Significant decrease | [7] |
| Jurkat | 2 | 24 | CellTiter-Glo | Significant decrease | [3][5] |
II. Detection of Early Apoptosis: Annexin V Staining
Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Experimental Workflow: Annexin V Assay
Caption: Workflow for Annexin V apoptosis assay.
Protocol:
-
Treat 1 x 10⁶ cells with 2 µg/mL of this compound.[6]
-
Wash the cells with cold PBS.[6]
-
Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[8]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[9][10]
-
Incubate for 15 minutes at room temperature in the dark.[6][8]
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.[10]
-
Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Table 2: Quantitative Analysis of this compound-Induced Early Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Result (% Annexin V Positive Cells) | Reference |
| U266 | 1 | 0-72 | Time-dependent increase | [7] |
III. Detection of Late Apoptosis: DNA Fragmentation
A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments.
A. DNA Fragmentation ELISA
This assay quantitatively measures the enrichment of nucleosomes in the cytoplasm.
Protocol:
-
Treat Jurkat cells with 2 µg/mL of this compound for 24 hours.[2][11]
-
Use a commercial cell death detection ELISA kit according to the manufacturer's instructions.
-
This typically involves lysing the cells and using antibodies to detect histone-associated DNA fragments (nucleosomes).
-
Measure the absorbance, which is proportional to the amount of cytoplasmic nucleosomes.
B. DNA Laddering Assay
This technique visualizes DNA fragmentation by agarose (B213101) gel electrophoresis.
Protocol:
-
Treat cells with this compound to induce apoptosis.
-
Harvest the cells and extract genomic DNA using a DNA isolation kit.
-
Run the extracted DNA on a 1.5-2% agarose gel containing ethidium (B1194527) bromide.
-
Visualize the DNA under UV light. A characteristic "ladder" pattern of DNA fragments in multiples of 180-200 bp indicates apoptosis.[12]
Table 3: Quantitative Analysis of this compound-Induced DNA Fragmentation
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Assay | Result | Reference |
| Jurkat | 2 | 24 | DNA Fragmentation ELISA | Significant increase in cytoplasmic nucleosomes | [2][11] |
IV. Measurement of Caspase Activation
This compound-induced apoptosis is dependent on the activation of caspases.
A. Western Blot Analysis of Cleaved Caspases and PARP
This method detects the active, cleaved forms of caspases and the cleavage of PARP, a substrate of caspase-3.
Protocol:
-
Treat cells with this compound (e.g., 2 µg/mL for Jurkat cells for 24 hours).[2]
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate 50 µg of total protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[2][3]
-
Probe the membrane with primary antibodies against cleaved caspase-8, cleaved caspase-3, and cleaved PARP.
-
Use a loading control like β-actin or α-tubulin to ensure equal protein loading.[3]
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
B. Caspase Activity Assays
These assays use a substrate that becomes fluorescent or colorimetric upon cleavage by an active caspase.
Protocol (General for Fluorometric Assay):
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
Add a fluorogenic caspase substrate (e.g., for caspase-3 or -8).
-
Incubate to allow the active caspases to cleave the substrate.
-
Measure the fluorescence using a fluorometer. The signal is proportional to caspase activity.
Table 4: Analysis of Caspase Activation by this compound
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Marker | Method | Result | Reference |
| Jurkat | 2 | 24 | Cleaved Caspase-8 | Western Blot | Increased cleavage | [2] |
| Jurkat | 2 | 24 | Cleaved Caspase-7 | Western Blot | Increased cleavage | [2] |
| Jurkat | 2 | 24 | Cleaved ICAD/DFF-45 | Western Blot | Increased cleavage | [2] |
| U266 | 1 (µM) | 12 | Cleaved PARP | Western Blot | Cleavage detected | [7] |
| CTCL cells | 0.5-5 | 24-48 | Caspase-3 activation | Caspase inhibitor assay | Decreased apoptosis with inhibitor | [1] |
V. Assessment of Mitochondrial Involvement
While the primary pathway is extrinsic, this compound can also perturb mitochondria.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in ΔΨm is an early event in apoptosis.
Protocol using JC-1 Dye:
-
Treat cells with this compound.
-
Incubate the cells with JC-1 dye.
-
In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
The ratio of red to green fluorescence can be measured by flow cytometry or a fluorescence plate reader. A decrease in this ratio indicates mitochondrial depolarization.
Note: Other dyes like TMRM, TMRE, or DiOC6(3) can also be used.[13]
References
- 1. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. cdn.hellobio.com [cdn.hellobio.com]
- 11. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 12. Apoptotic DNA fragmentation - Wikipedia [en.wikipedia.org]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Autophagy in Response to Avicin D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avicin D, a member of the avicin family of plant triterpenoids, has demonstrated potent anti-cancer properties by inducing programmed cell death.[1] Beyond apoptosis, this compound is a known inducer of autophagy, a cellular catabolic process responsible for the degradation of damaged organelles and long-lived proteins.[2] This process plays a dual role in cancer, promoting either cell survival or cell death depending on the cellular context. A thorough understanding and accurate assessment of autophagy in response to this compound are therefore critical for its development as a therapeutic agent.
These application notes provide detailed protocols for key assays to assess this compound-induced autophagy, guidance on data interpretation, and visual representations of the underlying signaling pathway and experimental workflows.
Mechanism of Action: this compound-Induced Autophagy
This compound induces autophagy primarily through the modulation of cellular energy levels. Treatment with this compound leads to a decrease in intracellular ATP, which in turn activates AMP-activated protein kinase (AMPK).[1] Activated AMPK then phosphorylates and activates Tuberous Sclerosis Complex 2 (TSC2), a key negative regulator of the mammalian target of rapamycin (B549165) (mTOR).[2] The inhibition of the mTOR signaling cascade is a primary trigger for the initiation of autophagy.
Caption: this compound signaling pathway leading to autophagy induction.
Key Experiments for Assessing Autophagy
A multi-faceted approach is recommended to robustly assess autophagy, as no single assay can provide a complete picture of the autophagic process.[3][4] The following are key experimental protocols to evaluate the effect of this compound on autophagy.
Western Blotting for LC3-II and p62/SQSTM1
Principle: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy. During autophagy induction, the cytosolic form, LC3-I, is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosome membrane.[5] An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II is indicative of autophagosome formation.[5] p62/SQSTM1 is an autophagy receptor that is degraded during the autophagic process. Therefore, a decrease in p62 levels can indicate increased autophagic flux.[5]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound for desired time points. Include a vehicle control (e.g., DMSO). For autophagic flux assessment, treat a parallel set of cells with this compound in the presence of a lysosomal inhibitor, such as Chloroquine (50 µM) or Bafilomycin A1 (100 nM), for the last 2-4 hours of the this compound treatment.[6]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto a 12-15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[5][7]
-
Data Presentation:
| Treatment Group | This compound (µM) | Lysosomal Inhibitor | LC3-II / Loading Control (Fold Change) | p62 / Loading Control (Fold Change) |
| Vehicle Control | 0 | - | 1.0 | 1.0 |
| This compound | X | - | Value | Value |
| Vehicle Control | 0 | + | Value | Value |
| This compound | X | + | Value | Value |
Fluorescence Microscopy of GFP-LC3 or mCherry-GFP-LC3
Principle: Fluorescently tagged LC3 allows for the visualization of autophagosome formation. In cells expressing GFP-LC3, the formation of autophagosomes is observed as a redistribution of diffuse cytoplasmic fluorescence into distinct puncta.[8] The tandem mCherry-GFP-LC3 reporter is particularly useful for monitoring autophagic flux.[9] In the neutral pH of the autophagosome, both GFP and mCherry fluoresce, appearing as yellow puncta. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[10]
Caption: Experimental workflow for the mCherry-GFP-LC3 assay.
Protocol:
-
Cell Transfection/Transduction: Transfect or transduce cells with a plasmid or viral vector expressing GFP-LC3 or mCherry-GFP-LC3. Establish a stable cell line for consistent expression.
-
Cell Culture and Treatment: Plate the stable cells on glass coverslips or in imaging-compatible dishes. Treat with this compound as described in the Western blotting protocol.
-
Cell Fixation and Staining:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Image Acquisition and Analysis:
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the number of GFP puncta per cell or the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell for the tandem reporter.[11]
-
Data Presentation:
| Treatment Group | This compound (µM) | Average GFP-LC3 Puncta per Cell | Average Yellow Puncta per Cell (mCherry-GFP-LC3) | Average Red Puncta per Cell (mCherry-GFP-LC3) |
| Vehicle Control | 0 | Value | Value | Value |
| This compound | X | Value | Value | Value |
| Positive Control (e.g., Rapamycin) | Y | Value | Value | Value |
Transmission Electron Microscopy (TEM)
Principle: TEM provides ultrastructural visualization of autophagic vesicles, allowing for the direct observation of double-membraned autophagosomes and single-membraned autolysosomes containing degraded cytoplasmic material.[8]
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as previously described.
-
Cell Fixation:
-
Fix cells in a solution of 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer for 1 hour at room temperature.
-
Post-fix with 1% osmium tetroxide in the same buffer for 1 hour.
-
-
Dehydration and Embedding:
-
Dehydrate the cells through a graded series of ethanol (B145695) concentrations.
-
Embed the cell pellets in an epoxy resin.
-
-
Sectioning and Staining:
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate.
-
-
Imaging: Examine the sections using a transmission electron microscope.
Data Presentation:
Qualitative data from TEM is typically presented as representative images. Quantitative analysis can be performed by counting the number of autophagic vesicles per cell cross-section.
| Treatment Group | This compound (µM) | Average Number of Autophagic Vesicles per Cell Profile |
| Vehicle Control | 0 | Value |
| This compound | X | Value |
Interpreting the Data: The Importance of Autophagic Flux
An accumulation of autophagosomes (increased LC3-II and GFP-LC3 puncta) can indicate either an induction of autophagy or a blockage in the later stages of the pathway, such as fusion with lysosomes or lysosomal degradation.[12][13] Therefore, measuring autophagic flux—the complete process from autophagosome formation to degradation—is crucial.[14]
-
Increased Autophagic Flux: If this compound treatment leads to an increase in LC3-II levels that is further enhanced in the presence of a lysosomal inhibitor, it indicates an induction of autophagic flux.[15][16] Similarly, with the mCherry-GFP-LC3 reporter, an increase in both yellow and red puncta, with a significant accumulation of yellow puncta in the presence of a lysosomal inhibitor, suggests increased flux.
-
Blocked Autophagic Flux: If this compound causes an accumulation of LC3-II that is not further increased by lysosomal inhibitors, it may suggest that this compound itself is impairing the later stages of autophagy.
Conclusion
The assessment of autophagy in response to this compound requires a combination of robust and complementary assays. By employing the protocols outlined in these application notes, researchers can obtain a comprehensive understanding of how this compound modulates this critical cellular process, providing valuable insights for its potential as a cancer therapeutic. The use of multiple assays, particularly those that measure autophagic flux, is strongly recommended for accurate data interpretation.[3]
References
- 1. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy. [sites.broadinstitute.org]
- 5. benchchem.com [benchchem.com]
- 6. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 7. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for In Vivo Delivery of Avicin D in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current knowledge on in vivo delivery methods for Avicin D, a promising natural triterpenoid (B12794562) with demonstrated anti-cancer, anti-inflammatory, and antioxidant properties.[1] This document details established protocols for topical administration and discusses potential strategies for systemic delivery, supported by available data on its mechanisms of action.
Overview of this compound's In Vivo Applications
This compound, derived from the seed pods of the Australian desert tree Acacia victoriae, has been primarily investigated for its therapeutic potential in cancer.[2] In vivo studies have predominantly focused on its application in skin carcinogenesis models, leveraging its pro-apoptotic and anti-inflammatory effects.[1] While systemic delivery methods are not yet well-documented in publicly available literature, the compound's diverse mechanisms of action suggest a broad therapeutic window that warrants exploration through various administration routes.
Known In Vivo Delivery Method: Topical Administration
Topical application is the most established method for delivering this compound in animal models, particularly in studies of skin cancer.
Application and Rationale
This route is effective for localized treatment, directly targeting the affected skin tissue while minimizing potential systemic toxicity. It has been successfully employed in mouse models of skin carcinogenesis.[1][3]
Experimental Protocol: Topical Delivery in a Mouse Skin Carcinogenesis Model
This protocol is adapted from studies investigating the chemopreventive effects of avicins.
Animal Model:
-
SENCAR (sensitive to carcinogens) mice are commonly used.
Materials:
-
This compound
-
Acetone (B3395972) (vehicle)
-
Pipette or similar application device
Procedure:
-
Prepare a solution of this compound in acetone at the desired concentration.
-
Apply the this compound solution topically to the shaved dorsal skin of the mice.
-
The application is typically performed 30 minutes prior to the induction of carcinogenesis (e.g., using a chemical carcinogen like DMBA).
-
Control groups should receive the vehicle (acetone) only.
-
The frequency of application will depend on the study design, but is often performed with each carcinogen treatment.
Quantitative Data:
| Parameter | Animal Model | Route | Dosage | Frequency | Outcome | Reference |
| VEGF and CD31 Levels | SENCAR Mice | Topical | Not specified | Prior to DMBA treatment | Reduction in VEGF and CD31 levels in the skin | [1] |
Potential Systemic In Vivo Delivery Methods
Intraperitoneal (IP) Injection
Rationale: IP injection allows for rapid absorption into the systemic circulation and is a common route for administering therapeutic agents in preclinical cancer models.
Considerations for Formulation:
-
This compound is a large, complex molecule and its solubility in aqueous solutions is a key consideration.
-
Formulation strategies may include the use of solubilizing agents such as DMSO, cyclodextrins, or lipid-based nanoparticle systems like liposomes.
Intravenous (IV) Injection
Rationale: IV administration provides immediate and complete bioavailability, making it a standard for assessing the intrinsic activity of a compound.
Considerations for Formulation:
-
Similar to IP injection, formulation is critical to ensure solubility and prevent precipitation in the bloodstream.
-
The use of nanoparticle carriers could enhance circulation time and potentially target tumor tissues through the enhanced permeability and retention (EPR) effect.
Oral Gavage
Rationale: Oral administration is a convenient and clinically relevant route. However, the bioavailability of large molecules like this compound can be a challenge.
Considerations for Formulation:
-
Formulations may need to protect this compound from degradation in the gastrointestinal tract and enhance its absorption across the intestinal epithelium.
-
The use of absorption enhancers or nanoformulations could be explored.
Key Signaling Pathways Modulated by this compound
Understanding the molecular targets of this compound is crucial for designing and interpreting in vivo studies. This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
-
STAT3 Pathway: this compound induces the dephosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation. This leads to the downregulation of STAT3 target genes such as c-myc, cyclin D1, Bcl-2, and survivin.[1]
-
Fas/FasL Apoptosis Pathway: this compound can induce apoptosis by promoting the recruitment of the Fas death receptor and downstream signaling molecules into lipid rafts, leading to the activation of caspase-8.[4]
-
AMPK Pathway: this compound can induce autophagy through the activation of AMP-activated protein kinase (AMPK), suggesting a role in non-apoptotic cell death.[5][6]
-
NF-κB Pathway: Avicins have been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[3]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Topical this compound Delivery
Caption: Workflow for Topical this compound Administration.
This compound-Mediated STAT3 Dephosphorylation Pathway
Caption: this compound's Effect on the STAT3 Signaling Pathway.
This compound-Induced Fas-Mediated Apoptosis
Caption: Fas-Mediated Apoptosis Induced by this compound.
Conclusion and Future Directions
The current body of research strongly supports the efficacy of topically delivered this compound in preclinical models of skin cancer. The compound's multifaceted mechanism of action, targeting key pathways in cell survival, apoptosis, and inflammation, suggests its potential for broader applications in oncology and inflammatory diseases.
Future research should focus on developing and characterizing formulations that enable systemic administration of this compound. Detailed pharmacokinetic and toxicology studies will be essential to establish safe and effective dosing regimens for intravenous, intraperitoneal, and oral routes. The use of advanced drug delivery systems, such as nanoparticles and liposomes, may be instrumental in overcoming the challenges associated with the systemic delivery of this promising natural compound.
References
- 1. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structures of avicins D and G: in vitro tumor-inhibitory saponins derived from Acacia victoriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase | Semantic Scholar [semanticscholar.org]
Application Notes: Western Blot Analysis of Signaling Pathways Affected by Avicin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Western blot analysis for studying the effects of Avicin D, a plant-derived triterpenoid (B12794562) saponin, on key intracellular signaling pathways. Avicins are noted for their pro-apoptotic, anti-inflammatory, and antioxidant properties, making them promising candidates for cancer therapy.[1][2][3] This document details the primary signaling cascades modulated by this compound and offers detailed protocols for their investigation.
Overview of Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple signaling pathways crucial for cell survival, proliferation, and apoptosis. Western blot is an indispensable technique to elucidate these mechanisms by detecting changes in the expression and phosphorylation status of key signaling proteins. The primary pathways affected include the apoptosis cascade (both intrinsic and extrinsic), the JAK/STAT3 pathway, the NF-κB pathway, and the AMPK/mTOR energy-sensing pathway.
Extrinsic and Intrinsic Apoptosis Pathways
This compound is a potent inducer of apoptosis through dual mechanisms.
-
Extrinsic Pathway: this compound promotes the translocation of the Fas death receptor into lipid rafts in the cell membrane.[1][4] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-Associated Death Domain (FADD) and Pro-Caspase-8, leading to the cleavage and activation of Caspase-8.[1][2] This activation occurs independently of the natural Fas ligand (FasL).[1][4]
-
Intrinsic Pathway: Avicins can also directly act on mitochondria, triggering the release of cytochrome c into the cytosol.[5] This event initiates the formation of the apoptosome, leading to the activation of Caspase-9 and the subsequent executioner, Caspase-3.[5] The cleavage of Poly(ADP-ribose) polymerase (PARP) by activated Caspase-3 is a hallmark of this process.[5]
Table 1: Effects of this compound on Apoptosis Pathway Proteins
| Target Protein | Effect of this compound Treatment | Cell Line(s) | Reference |
|---|---|---|---|
| Caspase-8 | Increased Cleavage (Activation) | Jurkat, NB4, U2OS | [1] |
| Caspase-3 | Increased Activation | Jurkat | [5] |
| PARP | Increased Cleavage | U266, Jurkat | [3][5] |
| Cytochrome c | Increased Release from Mitochondria | Jurkat | [5] |
| Bcl-2 | Decreased Expression | U266 | [3] |
| XIAP | Decreased Expression | - |[1] |
JAK/STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively active in cancer cells, promoting survival and proliferation. This compound treatment leads to the dephosphorylation of STAT3 at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727), which inhibits its activity.[3][6] This is accomplished through two mechanisms: the dephosphorylation of upstream Janus kinases (JAKs) and the activation of Protein Phosphatase-1 (PP1).[3] The inactivation of STAT3 results in the downregulation of its target genes, including key survival proteins like Bcl-2, c-myc, and Cyclin D1.[3][6]
Table 2: Effects of this compound on STAT3 Pathway Proteins
| Target Protein | Effect of this compound Treatment | Cell Line(s) | Reference |
|---|---|---|---|
| p-STAT3 (Tyr705) | Decreased Phosphorylation | U266, RPMI-8226, SKO-007, MM1 | [3] |
| p-STAT3 (Ser727) | Decreased Phosphorylation | U266, RPMI-8226, SKO-007, MM1 | [3] |
| Total STAT3 | No Significant Change | U266 | [3] |
| Cyclin D1 | Decreased Expression | U266 | [3][6] |
| c-myc | Decreased Expression | U266 | [3][6] |
| Survivin | Decreased Expression | U266 | [3][6] |
| VEGF | Decreased Expression | U266 |[3][6] |
NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor for inflammatory responses and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation (e.g., by TNF), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate target genes. Avicin G, a closely related compound, inhibits NF-κB activation by preventing the nuclear translocation of the p65 subunit and impairing its ability to bind to DNA, while the degradation of IκBα remains unaffected.[7][8] This inhibitory effect is thought to be mediated through the regulation of sulfhydryl groups on NF-κB proteins.[7][8]
Table 3: Effects of Avicins on NF-κB Pathway Proteins
| Target Protein | Effect of Avicin Treatment | Cell Line(s) | Reference |
|---|---|---|---|
| Nuclear p65 | Decreased Accumulation | Jurkat | [7][8] |
| Cytoplasmic IκBα | No Effect on Degradation | Jurkat | [7][8] |
| iNOS | Decreased Expression | - | [7][8] |
| COX-2 | Decreased Expression | - |[7][8] |
AMPK/mTOR Signaling Pathway
This compound can induce autophagic cell death by activating the AMP-activated protein kinase (AMPK), a key cellular energy sensor.[9][10] This activation is triggered by a decrease in cellular ATP levels caused by this compound.[3] Activated AMPK then phosphorylates and activates TSC2, which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) complex.[10] Inhibition of mTOR, a central regulator of cell growth and proliferation, leads to the induction of autophagy.[9]
Table 4: Effects of this compound on AMPK/mTOR Pathway Proteins
| Target Protein | Effect of this compound Treatment | Cell Line(s) | Reference |
|---|---|---|---|
| p-AMPK (Thr172) | Increased Phosphorylation | - | [10] |
| p-mTOR | Decreased Phosphorylation | - | [10] |
| p-S6 Kinase | Decreased Phosphorylation | - |[9] |
Protocols for Western Blot Analysis
This section provides a detailed methodology for analyzing the effects of this compound on the signaling pathways described above.
Materials and Reagents
-
Cell Lines: Jurkat, U266, or other relevant cancer cell lines.
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS): 1X, ice-cold.
-
Lysis Buffer: RIPA buffer or 1X SDS Sample Buffer containing protease and phosphatase inhibitors.[11]
-
Protein Assay Reagent: BCA or Bradford kit.
-
SDS-PAGE Gels: Precast or hand-poured polyacrylamide gels.
-
Running Buffer: 1X Tris-Glycine SDS Running Buffer.[11]
-
Transfer Buffer: 1X Tris-Glycine Transfer Buffer with 20% methanol.[11]
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
-
Wash Buffer (TBST): 1X Tris Buffered Saline with 0.1% Tween® 20.[11]
-
Primary Antibodies: Specific antibodies for target proteins (e.g., p-STAT3, total STAT3, Cleaved Caspase-8, p-AMPK, β-actin).
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Protein Extraction (Lysis):
-
Aspirate the media and wash the cells once with ice-cold 1X PBS.[11]
-
Add 100-500 µL of ice-cold lysis buffer to each well/plate.[11]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate for 10-15 seconds to shear DNA and ensure complete lysis.[11]
-
Centrifuge at ~14,000 x g for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay, following the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize all samples to the same protein concentration using lysis buffer.
-
Add 4X or 6X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[12]
-
-
SDS-PAGE and Electrotransfer:
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody, diluted in blocking buffer according to the manufacturer's datasheet, overnight at 4°C with gentle shaking.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Wash the membrane three times for 10-15 minutes each with TBST.[12]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the captured images using software such as ImageJ.[3]
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control (e.g., β-actin, α-Tubulin, or GAPDH) to ensure equal protein loading.[1]
-
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-kappaB by inhibiting both its nuclear localization and ability to bind DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening to Identify Avicin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avicins are a class of triterpenoid (B12794562) saponins (B1172615) isolated from the desert plant Acacia victoriae. Avicin D, a prominent member of this family, has demonstrated potent pro-apoptotic, anti-inflammatory, and antioxidant activities, making it a compelling candidate for anticancer drug development.[1][2] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the recruitment of Fas receptors and downstream signaling molecules into lipid rafts, as well as the modulation of the STAT3 signaling pathway.[1][2][3] The identification of this compound analogs with improved efficacy and pharmacokinetic profiles is a key objective in leveraging this natural product scaffold for therapeutic applications.
High-throughput screening (HTS) offers a rapid and efficient approach to evaluate large libraries of chemical compounds for their ability to mimic the biological activities of this compound. This document provides detailed application notes and protocols for cell-based HTS assays designed to identify novel this compound analogs that induce apoptosis and inhibit the STAT3 signaling pathway.
Key Signaling Pathways of this compound
This compound exerts its anticancer effects through at least two well-characterized signaling pathways:
-
Fas-Mediated Apoptosis: this compound induces the clustering of Fas receptors in lipid rafts on the cell membrane. This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), which includes FADD and pro-caspase-8, leading to the activation of caspase-8 and the downstream executioner caspases (e.g., caspase-3/7), ultimately resulting in apoptosis.[1][3][4]
-
STAT3 Signaling Inhibition: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) at Tyr705.[5] This inhibition prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity, which is crucial for the expression of genes involved in cell proliferation and survival.[5]
Visualizing the Signaling Pathways
Caption: this compound-induced Fas-mediated apoptosis pathway.
Caption: Inhibition of the STAT3 signaling pathway by this compound analogs.
High-Throughput Screening Workflow
A tiered approach is recommended for identifying and validating this compound analogs. This workflow consists of a primary screen to identify "hits," followed by secondary and tertiary assays for confirmation and characterization.
Caption: Tiered high-throughput screening workflow.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the cytotoxic and apoptotic activities of this compound in various cancer cell lines, providing a benchmark for the evaluation of novel analogs.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| Jurkat | T-cell Leukemia | MTT | 72 | ~0.5 | [2] |
| U266 | Multiple Myeloma | MTT | 48 | ~1.0 | [2] |
| NB4 | Promyelocytic Leukemia | Trypan Blue | 48 | ~1.5 | [1] |
| U2OS | Osteosarcoma | Not Specified | 48 | ~2.0 µg/ml | [6] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Apoptosis Marker | Treatment | Fold Induction / % Apoptotic Cells | Reference |
| Jurkat | Caspase-8 Cleavage | 2 µg/ml this compound, 24h | Increased | [1] |
| U266 | Annexin V-FITC | 1 µM this compound, 48h | ~40% | [2] |
| U266 | PARP Cleavage | 1 µM this compound, 24h | Increased | [2] |
| Jurkat | Sub-G1 Population | 2 µg/ml this compound, 24h | ~35% | [7] |
Experimental Protocols
Primary Screening: Cell Viability Assay (CellTiter-Glo®)
This assay quantitatively measures ATP, an indicator of metabolically active cells, to assess cell viability in a high-throughput format.[8]
Materials:
-
Human cancer cell lines (e.g., Jurkat, U266)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
384-well white, clear-bottom assay plates
-
This compound analog library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Protocol (384-well format):
-
Cell Seeding:
-
Harvest and count cells. Resuspend cells in culture medium to a final concentration that will result in 50-80% confluency at the end of the assay.
-
Dispense 25 µL of the cell suspension into each well of the 384-well plate.
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogs in DMSO, then dilute further in culture medium to the final desired concentrations.
-
Add 5 µL of the diluted compounds to the corresponding wells. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent and the assay plate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., >50% inhibition).
-
Secondary Screening: Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Materials from the primary screen
-
Caspase-Glo® 3/7 Assay kit (Promega)
Protocol (384-well format):
-
Cell Seeding and Compound Addition:
-
Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the Caspase-Glo® 3/7 reagent and the assay plate to room temperature.
-
Add 30 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and identify compounds that significantly increase caspase-3/7 activity.
-
Secondary Screening: STAT3 Phosphorylation Assay (AlphaLISA® SureFire® Ultra™)
This is a highly sensitive, no-wash immunoassay to detect the phosphorylation of STAT3 at Tyr705 in cell lysates.[9]
Materials:
-
Materials from the primary screen
-
AlphaLISA® SureFire® Ultra™ Human p-STAT3 (Tyr705) Assay Kit (PerkinElmer)
-
384-well white OptiPlate™
Protocol (Two-plate assay):
-
Cell Culture and Treatment:
-
Seed and treat cells with compounds in a 96-well or 384-well culture plate as described in the primary screen protocol.
-
-
Cell Lysis:
-
After incubation, remove the culture medium and add 50 µL of the provided Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
Assay Procedure:
-
Transfer 10 µL of cell lysate to a 384-well OptiPlate™.
-
Add 5 µL of the Acceptor Mix to each well and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor Mix to each well and incubate for 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Normalize the data to the vehicle control and identify compounds that significantly inhibit STAT3 phosphorylation.
-
Conclusion
The provided application notes and protocols describe a robust HTS cascade for the identification and characterization of novel this compound analogs. By employing a primary cell viability screen followed by secondary assays targeting key mechanistic pathways—apoptosis induction and STAT3 phosphorylation—researchers can efficiently identify promising lead compounds for further development as potential anticancer therapeutics. The integration of quantitative data analysis and visualization of the underlying signaling pathways will facilitate a comprehensive understanding of the structure-activity relationships within the this compound analog library.
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fas-mediated apoptosis and activation-induced T-cell proliferation are defective in mice lacking FADD/Mort1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. revvity.com [revvity.com]
Detecting Avicin D Metabolites: An Application Note on Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avicin D, a triterpenoid (B12794562) saponin (B1150181) derived from the seedpods of Acacia victoriae, has garnered significant interest in cancer research due to its pro-apoptotic and anti-inflammatory properties.[1][2] Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. This document provides a detailed application note and protocol for the detection and characterization of this compound metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific metabolic pathways of this compound are not yet extensively documented in publicly available literature, this guide offers a robust framework based on established methods for the analysis of similar triterpenoid saponins (B1172615).
Predicted Metabolic Pathways for this compound
Based on the metabolism of other triterpenoid saponins, the biotransformation of this compound is anticipated to proceed through two main phases. Phase I metabolism likely involves oxidation reactions such as hydroxylation, mediated by cytochrome P450 enzymes. Phase II metabolism would then involve the conjugation of these oxidized metabolites with polar molecules, such as glucuronic acid, to facilitate excretion.
Experimental Workflow for Metabolite Identification
The identification of this compound metabolites can be systematically approached using an in vitro model with liver microsomes, followed by sample cleanup and analysis by high-resolution LC-MS/MS.
Detailed Experimental Protocols
In Vitro Metabolism with Human Liver Microsomes
Objective: To generate metabolites of this compound in a controlled in vitro system.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quench the reaction by adding two volumes of ice-cold acetonitrile to each aliquot.
-
Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and detect this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS spectra.
Data Presentation: Quantitative Analysis
The following table presents hypothetical quantitative data for the in vitro metabolism of this compound, illustrating the disappearance of the parent compound and the formation of a primary hydroxylated metabolite and a subsequent glucuronide conjugate.
| Time (minutes) | This compound (Peak Area) | Hydroxylated this compound (Peak Area) | This compound-Glucuronide (Peak Area) |
| 0 | 1,500,000 | 0 | 0 |
| 15 | 1,125,000 | 250,000 | 50,000 |
| 30 | 750,000 | 450,000 | 150,000 |
| 60 | 300,000 | 600,000 | 350,000 |
| 120 | 50,000 | 400,000 | 550,000 |
Structural Elucidation by Tandem Mass Spectrometry
The structural elucidation of saponin metabolites heavily relies on the interpretation of their MS/MS fragmentation patterns. For triterpenoid saponins like this compound, fragmentation typically involves the sequential loss of sugar moieties, followed by characteristic cleavages of the aglycone core.
High-resolution mass spectrometry is essential for determining the elemental composition of the parent ion and its fragments, which in turn helps to identify the nature of the metabolic modification (e.g., an increase of 16 Da suggests hydroxylation).
Conclusion
The methodologies outlined in this application note provide a comprehensive strategy for the detection, quantification, and structural elucidation of this compound metabolites. While specific data for this compound metabolism is not yet available, the protocols and analytical conditions described, based on the well-established analysis of related triterpenoid saponins, offer a solid foundation for researchers in the field of drug development to advance our understanding of the metabolic fate of this promising anti-cancer agent. The use of high-resolution mass spectrometry coupled with in vitro metabolism models is a powerful approach to characterize the biotransformation of complex natural products like this compound.
References
Application Notes and Protocols: CRISPR-Cas9 Screening to Uncover Genetic Modifiers of Avicin D Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avicin D, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae, has demonstrated potent anti-cancer properties. It induces programmed cell death in tumor cells through multiple mechanisms, including the induction of apoptosis and autophagy.[1][2] Understanding the genetic factors that influence cellular sensitivity to this compound is crucial for identifying patient populations who may benefit most from this therapeutic agent and for developing effective combination therapies. CRISPR-Cas9 genome-wide screening is a powerful tool for systematically identifying genes that modulate drug sensitivity.[3] By creating a diverse population of cells, each with a specific gene knockout, researchers can identify which genetic perturbations lead to either increased resistance or sensitivity to a given compound.[4]
These application notes provide a comprehensive overview and detailed protocols for employing a CRISPR-Cas9 knockout screen to identify genetic modifiers of this compound sensitivity.
Signaling Pathways of this compound
This compound exerts its cytotoxic effects through a complex interplay of signaling pathways, primarily culminating in apoptosis and autophagy.
-
Apoptosis Induction: this compound has been shown to induce apoptosis through both extrinsic and intrinsic pathways. It can trigger the Fas death receptor pathway by promoting the recruitment of Fas and downstream signaling molecules into lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[5][6] Additionally, this compound can inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival.[7][8] By dephosphorylating STAT3, this compound downregulates the expression of anti-apoptotic proteins such as Bcl-2 and survivin.[8]
-
Autophagy Induction: this compound can also induce autophagic cell death. This process is mediated by the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway.[1][9] Activation of AMPK can be triggered by a decrease in cellular ATP levels, a known effect of this compound.[1]
Experimental Workflow for CRISPR-Cas9 Screening
A pooled, negative selection CRISPR-Cas9 knockout screen is a suitable approach to identify genes that sensitize cells to this compound. In this setup, cells lacking genes essential for surviving the drug treatment will be depleted from the population.
Data Presentation
The primary output of a CRISPR screen is a list of genes ranked by their effect on cell viability in the presence of the drug. This data is typically presented in tables summarizing the log-fold change (LFC) of sgRNAs targeting each gene and a statistical measure of significance.
Table 1: Illustrative Top Hits for Genes Conferring Resistance to this compound (Negative Selection)
| Gene Symbol | Average log2(Fold Change) | p-value | False Discovery Rate (FDR) |
| GENE_A | -2.5 | 1.2e-8 | 3.5e-7 |
| GENE_B | -2.1 | 5.6e-7 | 9.8e-6 |
| GENE_C | -1.9 | 2.3e-6 | 3.1e-5 |
| ... | ... | ... | ... |
Genes in this table, when knocked out, lead to increased sensitivity to this compound, hence their depletion from the surviving cell population.
Table 2: Illustrative Top Hits for Genes Conferring Sensitivity to this compound (Positive Selection)
| Gene Symbol | Average log2(Fold Change) | p-value | False Discovery Rate (FDR) |
| GENE_X | 1.8 | 3.4e-7 | 7.2e-6 |
| GENE_Y | 1.5 | 8.1e-6 | 1.2e-4 |
| GENE_Z | 1.3 | 4.5e-5 | 5.3e-4 |
| ... | ... | ... | ... |
Genes in this table, when knocked out, lead to increased resistance to this compound, hence their enrichment in the surviving cell population.
Experimental Protocols
Protocol 1: Lentiviral Production of a Pooled sgRNA Library
This protocol describes the packaging of a pooled sgRNA library into lentiviral particles.
Materials:
-
Pooled sgRNA library plasmid (e.g., GeCKOv2)
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
High-glucose DMEM with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 15 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
In a sterile tube, mix the sgRNA library plasmid, pMD2.G, and psPAX2 in a 4:2:3 ratio, respectively.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Collection:
-
48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Virus Concentration (Optional but Recommended):
-
Concentrate the viral particles by ultracentrifugation at 25,000 rpm for 90 minutes at 4°C.
-
Resuspend the viral pellet in a small volume of sterile PBS or DMEM.
-
-
Titration: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the screen. This can be done by transducing the target cells with serial dilutions of the virus and measuring the percentage of infected cells (e.g., by puromycin selection and cell counting).
Protocol 2: CRISPR-Cas9 Knockout Screen with this compound
This protocol outlines the steps for performing the screen itself.
Materials:
-
Cas9-expressing cancer cell line of interest
-
Pooled lentiviral sgRNA library
-
Polybrene
-
Puromycin
-
This compound
-
DMSO (vehicle control)
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Transduction:
-
Seed the Cas9-expressing cells at a density that allows for logarithmic growth throughout the experiment.
-
Transduce the cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 in the presence of 8 µg/mL polybrene. Ensure a library representation of at least 300-500 cells per sgRNA.
-
-
Puromycin Selection:
-
24-48 hours post-transduction, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.
-
-
Baseline Cell Collection (T0):
-
After puromycin selection is complete, harvest a sufficient number of cells to maintain library representation (at least 300-500 cells per sgRNA) for the T0 time point.
-
-
This compound Treatment:
-
Plate the remaining cells into two arms: a treatment group and a vehicle control group (DMSO). Maintain library representation.
-
Allow the cells to recover and the gene knockouts to manifest for 4-7 days.
-
Treat the cells with a pre-determined concentration of this compound (e.g., IC50) or DMSO for a duration that allows for significant cell killing (e.g., 7-14 days).
-
-
Cell Harvesting:
-
Harvest the surviving cells from both the this compound-treated and DMSO-treated populations.
-
-
Genomic DNA Extraction:
-
Extract genomic DNA from the T0, DMSO-treated, and this compound-treated cell pellets using a commercial kit.
-
-
sgRNA Amplification and Sequencing:
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that anneal to the vector backbone flanking the sgRNA cassette.
-
Perform next-generation sequencing on the PCR amplicons to determine the abundance of each sgRNA in each sample.
-
Protocol 3: Data Analysis Using MAGeCK
The Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) is a widely used computational tool for analyzing CRISPR screen data.[10]
Procedure:
-
Read Counting: Use the mageck count command to quantify the abundance of each sgRNA in the raw sequencing data (FASTQ files).
-
Gene-level Analysis: Use the mageck test command to compare the sgRNA counts between the this compound-treated and control (DMSO or T0) samples. MAGeCK will provide gene-level scores, p-values, and false discovery rates.
-
Hit Identification: Identify genes that are significantly depleted (potential sensitizers) or enriched (potential resistance factors) in the this compound-treated samples compared to the control samples.
Protocol 4: Validation of Top Gene Hits
It is essential to validate the top hits from the primary screen to confirm their role in this compound sensitivity.[11]
Materials:
-
Individual sgRNA constructs targeting the hit genes
-
Non-targeting control sgRNA
-
Cas9-expressing cell line
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for western blotting to confirm protein knockout
Procedure:
-
Individual Gene Knockout:
-
Generate individual knockout cell lines for each top hit gene by transducing the Cas9-expressing cells with lentivirus carrying a single sgRNA construct.
-
Confirm protein knockout by western blotting.
-
-
Cell Viability Assays:
-
Treat the individual knockout cell lines and a non-targeting control cell line with a dose range of this compound.
-
Measure cell viability after a set period (e.g., 72 hours) using an appropriate assay.
-
-
Orthogonal Validation:
Conclusion
The application of CRISPR-Cas9 screening provides a powerful, unbiased approach to elucidate the genetic landscape that governs cellular responses to this compound. The protocols and guidelines presented here offer a framework for researchers to identify novel genetic modifiers of this compound sensitivity, which can lead to a deeper understanding of its mechanism of action and pave the way for more effective cancer therapies.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. manuals.cellecta.com [manuals.cellecta.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hpc.nih.gov [hpc.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. revvity.com [revvity.com]
Application Note: Elucidating the Metabolic Effects of Avicin D Using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avicin D, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae, has demonstrated significant pro-apoptotic and anti-inflammatory properties, making it a compound of interest in cancer research.[1][2] Avicins are known to target mitochondria, leading to profound effects on cellular metabolism, including a reduction in oxygen consumption and ATP production.[1][3] The Agilent Seahorse XF Analyzer is a powerful tool for investigating these metabolic effects in real-time by simultaneously measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.
This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to characterize the bioenergetic profile of cancer cells treated with this compound. Understanding the metabolic reprogramming induced by this compound can provide crucial insights into its mechanism of action and therapeutic potential.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized method for assessing mitochondrial function. By sequentially injecting a series of metabolic inhibitors, key parameters of the mitochondrial respiratory chain are determined. These parameters include basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity. Treatment with a compound like this compound is expected to alter these parameters, providing a detailed picture of its impact on cellular bioenergetics.
Data Presentation
The following tables represent hypothetical data illustrating the expected metabolic effects of this compound on a cancer cell line as measured by the Seahorse XF Analyzer. These values are based on published qualitative descriptions of this compound's impact on cellular metabolism.[1][3]
Table 1: Oxygen Consumption Rate (OCR) Parameters in this compound-Treated Cells
| Parameter | Control (pmol/min) | This compound-Treated (pmol/min) | Percentage Change |
| Basal Respiration | 100 ± 5 | 65 ± 4 | -35% |
| ATP Production | 75 ± 4 | 45 ± 3 | -40% |
| Proton Leak | 25 ± 2 | 20 ± 2 | -20% |
| Maximal Respiration | 200 ± 10 | 110 ± 8 | -45% |
| Spare Respiratory Capacity | 100 ± 8 | 45 ± 6 | -55% |
| Non-Mitochondrial Oxygen Consumption | 10 ± 1 | 10 ± 1 | 0% |
Table 2: Extracellular Acidification Rate (ECAR) Parameters in this compound-Treated Cells
| Parameter | Control (mpH/min) | This compound-Treated (mpH/min) | Percentage Change |
| Non-glycolytic Acidification | 15 ± 1.5 | 15 ± 1.5 | 0% |
| Glycolysis | 50 ± 3 | 60 ± 4 | +20% |
| Glycolytic Capacity | 80 ± 5 | 90 ± 6 | +12.5% |
| Glycolytic Reserve | 30 ± 3 | 30 ± 3 | 0% |
Experimental Protocols
Cell Culture and Seeding
-
Cell Line: Jurkat (T-cell leukemia) cells are a suitable model as they have been shown to be sensitive to this compound.[4]
-
Culture Conditions: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding for Seahorse Assay:
-
On the day before the assay, seed Jurkat cells at a density of 2 x 10^5 cells/well in a Seahorse XF96 cell culture microplate.
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in a 37°C, 5% CO2 incubator.
-
Preparation of this compound and Mito Stress Test Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Seahorse XF base medium to the desired working concentrations. A final concentration range of 1-5 µM is a good starting point for dose-response experiments.
-
Mito Stress Test Reagents: Prepare 10X stock solutions of the following reagents in Seahorse XF base medium:
-
Oligomycin (B223565): An ATP synthase inhibitor.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that disrupts the mitochondrial membrane potential.
-
Rotenone/Antimycin A: A complex I and complex III inhibitor, respectively, to shut down mitochondrial respiration.
-
Seahorse XF Analyzer Protocol
-
Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate a Seahorse XF96 sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator.
-
Prepare the Cell Plate:
-
On the day of the assay, remove the cell culture medium from the wells.
-
Gently wash the cells twice with pre-warmed Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Add 180 µL of the supplemented Seahorse XF base medium to each well.
-
Incubate the plate in a non-CO2 37°C incubator for 1 hour to allow the temperature and pH to equilibrate.
-
-
Load the Sensor Cartridge:
-
Load 20 µL of 10X this compound or vehicle control into port A of the sensor cartridge.
-
Load 22 µL of 10X oligomycin into port B.
-
Load 25 µL of 10X FCCP into port C.
-
Load 27 µL of 10X rotenone/antimycin A into port D.
-
-
Run the Assay:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Execute the Seahorse XF Cell Mito Stress Test protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds from ports A, B, C, and D, with measurement cycles in between each injection.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound's metabolic effects and the experimental workflow.
Caption: Proposed signaling pathway of this compound's metabolic effects.
Caption: Experimental workflow for Seahorse XF analysis of this compound.
Conclusion
The Seahorse XF Analyzer provides a robust platform for dissecting the metabolic consequences of treating cancer cells with this compound. By quantifying changes in mitochondrial respiration and glycolysis, researchers can gain a deeper understanding of how this compound exerts its anti-cancer effects. The protocols and expected outcomes presented in this application note serve as a comprehensive guide for scientists and drug development professionals aiming to investigate the metabolic liabilities of cancer cells and the therapeutic potential of compounds like this compound.
References
- 1. Avicins, a novel plant-derived metabolite lowers energy metabolism in tumor cells by targeting the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Plant Triterpenoid, this compound, Regulates Glucocorticoid Receptor Signaling: Implications for Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analyzing Cell Death After Avicin D Exposure Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for quantifying and analyzing cell death in response to Avicin D treatment using flow cytometry. This compound, a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae, has demonstrated potent pro-apoptotic, anti-inflammatory, and antioxidant properties.[1] It is a promising compound in cancer research due to its ability to selectively induce cell death in tumor cells.[2][3] Understanding the mechanisms and quantifying the extent of cell death induced by this compound is crucial for its development as a therapeutic agent.
This compound has been shown to trigger cell death through multiple pathways, making it an effective agent against a variety of tumor cells.[2] It can induce apoptosis, a form of programmed cell death, through both intrinsic and extrinsic pathways. The intrinsic pathway is initiated by mitochondrial perturbation, leading to the release of cytochrome c.[2][4] The extrinsic pathway is activated through the Fas death receptor, where this compound promotes the translocation of Fas into lipid rafts, leading to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8.[5][6][7] Additionally, this compound can inhibit pro-survival signaling pathways, such as the STAT3 and NF-κB pathways, further contributing to apoptosis.[1][2][8] this compound has also been found to induce autophagic cell death by activating the AMPK-TSC2-mTOR pathway.[2][9]
The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry method to detect apoptosis.[10][11] In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[10][12] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus.[10][13] This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Experimental Protocol: Annexin V and Propidium Iodide Staining
This protocol outlines the steps for treating cells with this compound, staining with Annexin V and Propidium Iodide, and analyzing the samples by flow cytometry.
Materials and Reagents
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge tubes
-
Flow cytometer
Procedure
-
Cell Seeding and Treatment:
-
Seed cells at a density of 1 x 10⁶ cells/mL in a T25 culture flask or 6-well plate.[10] For adherent cells, allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µg/mL) for desired time points (e.g., 4, 8, 12, 24 hours).[4]
-
Include an untreated control (vehicle-treated) for comparison.
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, collect the supernatant containing floating (apoptotic) cells. Then, wash the adherent cells with PBS and detach them using trypsin. Combine the supernatant and the detached cells.[10]
-
Wash the collected cells twice with cold PBS by centrifuging at approximately 670 x g for 5 minutes at room temperature.[10]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[14]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.[15]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 5 µL of Propidium Iodide Staining Solution.[14]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[15]
-
Set up compensation and quadrants using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation
The results can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The four quadrants represent different cell populations:
-
Lower-Left (Q3): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic or necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison.
| Treatment Group | Concentration (µg/mL) | Time (hours) | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic/Necrotic Cells (Q2) |
| Untreated Control | 0 | 24 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 0.5 | 24 | 70.8 ± 3.5 | 15.1 ± 1.8 | 14.1 ± 2.0 |
| This compound | 1.0 | 24 | 45.3 ± 4.2 | 28.9 ± 2.5 | 25.8 ± 3.1 |
| This compound | 2.0 | 24 | 20.1 ± 2.9 | 40.5 ± 3.3 | 39.4 ± 4.5 |
Visualizations
Caption: this compound-induced apoptosis signaling pathways.
Caption: Experimental workflow for cell death analysis.
Caption: Logic for flow cytometry data interpretation.
References
- 1. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Avicin D Solubility Issues for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively work with Avicin D in in vitro settings. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the seed pods of Acacia victoriae. It exhibits potent pro-apoptotic, anti-inflammatory, and antioxidant properties, making it a compound of interest for cancer research. However, like many triterpenoids, this compound is a large, hydrophobic molecule with poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing precipitation in cell culture media and leading to inaccurate and irreproducible results.
Q2: What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound and other hydrophobic compounds for cell-based assays. It is an effective solvent for a wide range of organic molecules and is miscible with water and cell culture media.
Q3: What is the maximum permissible concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance varies between cell lines, a final DMSO concentration of 0.1% or less is generally considered safe for most cells.[1] It is crucial to determine the specific tolerance of your cell line by performing a vehicle control experiment where cells are treated with the same concentration of DMSO as used for your this compound dilutions.[2][3][4] Concentrations above 1% are generally not recommended for most in vitro assays.[2][3][5][6]
Q4: My this compound solution is precipitating when I add it to the cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.
Q5: How should I store my this compound stock solution?
For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in DMSO, prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles and store them at -20°C. Before use, allow the aliquot to thaw completely and come to room temperature.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in media | - The concentration of this compound in the final working solution is above its solubility limit in the aqueous media.- The DMSO stock solution was not properly mixed before dilution.- The temperature difference between the stock solution and the media is causing precipitation. | - Decrease the final concentration of this compound. - Increase the final percentage of DMSO (while staying within the non-toxic range for your cells).- Pre-warm the cell culture media to 37°C before adding the this compound stock solution.- Add the this compound stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and uniform mixing.- Serially dilute the stock solution in media rather than performing a large single dilution. |
| Inconsistent or unexpected experimental results | - Inhomogeneous this compound solution due to incomplete dissolution or precipitation.- Degradation of this compound in the stock solution or working solution.- Cytotoxicity caused by the DMSO vehicle. | - Ensure complete dissolution of this compound powder in DMSO by gentle warming (up to 37°C) and vortexing before making dilutions.- Prepare fresh working solutions for each experiment from a frozen stock aliquot.- Perform a vehicle control experiment to assess the effect of the DMSO concentration on your cells.- Visually inspect your working solutions for any signs of precipitation before adding them to the cells. |
| High background cytotoxicity in vehicle control | - The final DMSO concentration is too high for your specific cell line. | - Determine the maximum tolerated DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone.- Reduce the final DMSO concentration in your experiments to a non-toxic level (ideally ≤ 0.1%).[1] |
Quantitative Data: this compound Activity
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the duration of the assay. The following table summarizes reported IC50 values for this compound in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Assay Duration (hours) |
| Jurkat | T-cell Leukemia | 0.320 - 0.326 | 72 |
| NB4 | Promyelocytic Leukemia | ~0.5 | 72 |
| U266 | Multiple Myeloma | ~1 µM (viability) | 24-72 |
Note: This table is not exhaustive and IC50 values should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL (1000x) stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL stock solution, weigh 1 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For a 1 mg/mL solution, add 1 mL of DMSO.
-
To facilitate dissolution, gently vortex the tube and/or warm it in a 37°C water bath for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solutions for In Vitro Assays
This protocol provides a step-by-step guide for diluting the this compound stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is well-mixed.
-
Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Example for a final concentration of 1 µg/mL with a final DMSO concentration of 0.1%:
-
Prepare an intermediate dilution by adding 10 µL of the 1 mg/mL stock solution to 990 µL of pre-warmed medium. This gives a 10 µg/mL solution with 1% DMSO.
-
Add 100 µL of this 10 µg/mL intermediate solution to 900 µL of pre-warmed medium in your cell culture plate well to achieve a final concentration of 1 µg/mL and a final DMSO concentration of 0.1%.
-
-
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.
-
Add the prepared working solutions to your cells immediately.
Signaling Pathways and Experimental Workflows
This compound has been shown to induce apoptosis and affect other cellular processes by modulating several key signaling pathways.
This compound-Induced Apoptosis via the Fas Signaling Pathway
This compound can induce apoptosis by promoting the recruitment of the Fas receptor and downstream signaling molecules into lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of the caspase cascade.[7][8][9]
Caption: this compound induces apoptosis via Fas signaling pathway.
Experimental Workflow for Assessing this compound Cytotoxicity
A typical workflow for evaluating the cytotoxic effects of this compound on a cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Avicin D Dosage for Maximum Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Avicin D dosage for maximum therapeutic effect in preclinical research. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae that exhibits potent anti-cancer properties through multiple mechanisms.[1][2] It is known to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process that can also lead to cell death).[3] Key signaling pathways affected by this compound include:
-
Fas Death Receptor Pathway: this compound can trigger the clustering of Fas receptors in lipid rafts on the cell membrane, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8, initiating the apoptotic cascade.[4][5]
-
STAT3 Signaling Pathway: this compound has been shown to dephosphorylate STAT3, a transcription factor often constitutively activated in cancer cells.[6][7] This inhibition of STAT3 activity leads to a decrease in the expression of downstream pro-survival proteins such as c-myc, cyclin D1, Bcl-2, and survivin.[3][6]
-
AMPK/mTOR Pathway: this compound can activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. This pathway is involved in this compound-induced autophagy.[8]
-
Mitochondrial Perturbation: Avicins can directly affect mitochondrial function, leading to the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.[9][10]
Q2: What are the reported in vitro effective concentrations of this compound?
The effective concentration of this compound in vitro is cell-line dependent. Below is a summary of reported concentrations and their observed effects.
| Cell Line Type | Cell Line Name | Concentration | Duration | Observed Effect | Citation |
| Cutaneous T-cell Lymphoma | MJ, Hut78, HH | 0.5-5 µg/mL | 24-48 hours | Induction of apoptosis | [1] |
| Jurkat (T-cell leukemia) | Jurkat | 0.160–0.326 µg/mL | Not Specified | IC50 (Inhibitory Concentration 50%) | [9] |
| Jurkat (T-cell leukemia) | Jurkat | 2 µg/mL | 24-72 hours | Cell death, Caspase-8 activation | [11] |
| NB4 (promyelocytic leukemia) | NB4 | 0.5 µg/mL | 72 hours | 70% cell death | [4] |
| Multiple Myeloma | U266 | 0.5-1.0 µM | 16 hours | Dephosphorylation of STAT3 | [7] |
Q3: I am planning an in vivo study. What is a recommended starting dose for this compound?
Currently, there is limited publicly available data on the maximum tolerated dose (MTD) or comprehensive pharmacokinetic profiles of systemically administered this compound in animal models. One study mentions the use of this compound in a mouse skin carcinogenesis model, but this involves topical application.[6] Therefore, a dose-finding study is essential before commencing efficacy experiments.
A recommended approach is to start with a dose-range finding study to determine the MTD. Based on the in vitro data, a starting dose for a mouse study could be cautiously extrapolated. For example, the in vitro IC50 in some cell lines is around 0.3 µg/mL.[9] A conservative starting point for an in vivo study might be in the range of 1-5 mg/kg, with subsequent dose escalations.
Q4: How should I formulate this compound for in vivo administration?
The formulation of this compound for in vivo use is critical for its solubility, stability, and bioavailability. As a saponin, this compound may have poor aqueous solubility. Common approaches for formulating similar compounds for intravenous (IV) or intraperitoneal (IP) injection include:
-
Co-solvent systems: Using a mixture of solvents such as DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or Cremophor EL, diluted in saline or dextrose solution. It is crucial to conduct pilot studies to ensure the vehicle itself does not cause toxicity.
-
Liposomal or nanoparticle formulations: These can improve solubility, stability, and potentially target the drug to tumor tissues.
For oral administration, bioavailability is often a major challenge for saponins (B1172615).[12] Formulation strategies may include encapsulation or the use of absorption enhancers, though this requires significant formulation development.
Q5: What are the potential stability issues with this compound?
Triterpenoid saponins can be susceptible to hydrolysis, especially at acidic or alkaline pH. It is recommended to prepare fresh formulations for each experiment and store any stock solutions at -20°C or -80°C. The stability of this compound in your chosen formulation and physiological conditions should be validated, for example, by HPLC analysis over time.
Troubleshooting Guides
Issue 1: Low or no therapeutic effect in vivo at previously reported in vitro effective concentrations.
| Possible Cause | Troubleshooting Step |
| Poor Pharmacokinetics/Bioavailability | Conduct a pilot pharmacokinetic (PK) study to measure plasma concentrations of this compound after administration. Determine key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). If exposure is low, consider increasing the dose, changing the route of administration (e.g., from IP to IV), or reformulating the compound. |
| Rapid Metabolism | Analyze plasma and tissue samples for metabolites of this compound. If rapid metabolism is observed, consider using a different animal model or co-administering an inhibitor of relevant metabolic enzymes, if known. |
| Formulation Issues | Ensure this compound is fully dissolved in the vehicle. Visually inspect for precipitation. Consider particle size analysis if using a suspension. Re-evaluate the formulation for better solubility and stability. |
| Inadequate Target Engagement | If possible, collect tumor tissue from treated animals and analyze for biomarkers of this compound activity, such as levels of phosphorylated STAT3 or cleaved caspase-8, to confirm the drug is reaching its target and exerting its biological effect. |
Issue 2: High toxicity or mortality in animals at the initial doses.
| Possible Cause | Troubleshooting Step |
| Starting Dose Too High | Immediately stop the experiment and redesign the dose-range finding study with a lower starting dose (e.g., 10-fold lower). |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation components. |
| Rapid Infusion Rate (for IV administration) | If administering intravenously, reduce the infusion rate. Bolus injections of some formulations can cause acute toxicity. |
| Hemolytic Activity of Saponins | Saponins are known to have hemolytic properties. Conduct an in vitro hemolysis assay with red blood cells from the animal species being used to assess the hemolytic potential of your formulation. If hemolytic, consider a different formulation or route of administration that avoids high initial plasma concentrations. |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity (DLT).
Methodology:
-
Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), 6-8 weeks old. Use both male and female mice.
-
Group Allocation: Assign animals to at least 5 dose groups, including a vehicle control group (n=3-5 mice per group).
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). The dose escalation scheme can be adjusted based on observed toxicity.
-
Administration: Administer this compound via the intended route (e.g., IV or IP) once or on a defined schedule (e.g., daily for 5 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior, posture, and fur. A clinical scoring system should be used.
-
Endpoint: The MTD is typically defined as the dose level that causes no more than a 10-20% loss in body weight and no mortality or severe clinical signs. Dose-limiting toxicities (DLTs) should be clearly defined before the study begins.
Protocol 2: In Vitro Western Blot for p-STAT3 Inhibition
Objective: To confirm the biological activity of this compound by measuring the inhibition of STAT3 phosphorylation in a cancer cell line.
Methodology:
-
Cell Culture: Plate a responsive cancer cell line (e.g., U266) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) and a vehicle control for a specified time (e.g., 16 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 5. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avicins: triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
Troubleshooting inconsistent results in Avicin D experiments
Welcome to the technical support center for Avicin D. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments with this compound. Here you will find frequently asked questions and detailed troubleshooting guides to address common challenges and ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a triterpenoid (B12794562) saponin (B1150181) derived from the plant Acacia victoriae. It is a pleiotropic compound with potent anti-tumor, anti-inflammatory, and antioxidant properties.[1][2][3] Its primary mechanisms of action include:
-
Induction of Apoptosis: this compound can trigger programmed cell death through multiple pathways:
-
Fas Death Receptor Pathway: It promotes the clustering of Fas receptors in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[1][2][3][4]
-
Mitochondrial Perturbation: It can directly affect mitochondria, causing the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.[5][6]
-
-
Inhibition of Pro-Survival Pathways: this compound has been shown to downregulate several key survival signals, including:
-
Induction of Autophagy: this compound can induce autophagic cell death by activating AMP-activated protein kinase (AMPK) and inhibiting the mTOR pathway.[10]
Q2: I am observing significant variability in the cytotoxic effects of this compound between different cancer cell lines. Why might this be?
Inconsistent cytotoxic effects across different cell lines are a common observation and can be attributed to the diverse mechanisms of this compound. Key factors include:
-
Fas Receptor Expression: Cell lines with high levels of Fas receptor expression, such as Jurkat cells, are particularly sensitive to this compound-induced apoptosis.[1][2][3] Cell lines with low or deficient Fas expression may exhibit resistance.
-
Lipid Raft Composition: The integrity and composition of lipid rafts are crucial for this compound-mediated Fas signaling.[1][2][3] Differences in membrane cholesterol and sphingolipid content between cell lines can influence the efficacy of this compound.
-
Status of Pro-Survival Pathways: The basal activity of pro-survival pathways like NF-κB and Stat3 can vary significantly among cell lines. Cells with constitutively active NF-κB or Stat3 may show different sensitivities to this compound's inhibitory effects.[7][8]
-
Metabolic State: Given that this compound can impact cellular metabolism and induce autophagy, the inherent metabolic characteristics of a cell line could influence its response.[10]
Q3: My this compound solution appears to lose activity over time. What are the best practices for storage and handling?
While the provided search results do not contain specific stability data for this compound solutions, general best practices for handling natural product compounds should be followed to ensure consistent activity:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C in the dark.
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted solutions for extended periods.
-
Purity: Ensure the purity of the this compound sample, as impurities can affect its stability and activity.[11]
Troubleshooting Guides
Guide 1: Inconsistent Cell Viability Assay Results
Q: My results from MTT or trypan blue exclusion assays with this compound are not reproducible. What are the potential causes and how can I troubleshoot this?
A: Inconsistent cell viability results can stem from several factors related to both the compound and the experimental procedure.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a homogenous cell suspension before plating and mix gently between plating wells.[11] |
| Incubation Time | Use a consistent incubation time for this compound treatment across all experiments. Cell confluence at the time of treatment can affect results. |
| Assay-Specific Issues | MTT Assay: this compound, as a plant-derived compound, could potentially interfere with the formazan (B1609692) product formation or absorbance reading. Include a cell-free control with this compound and MTT reagent to check for direct interaction.[12] Trypan Blue Assay: Ensure consistent timing between adding trypan blue and counting to avoid passive dye uptake by viable cells over time. |
| Solvent Effects | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control. |
Guide 2: Variable Apoptosis Induction
Q: I am seeing inconsistent levels of apoptosis (e.g., via Annexin V/PI staining) in my experiments with this compound. What should I investigate?
A: The multi-faceted nature of this compound-induced apoptosis means that several cellular factors can influence the outcome.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Cell Line Passage Number | High-passage number cell lines can exhibit altered characteristics, including changes in receptor expression and signaling responses.[13] Use cells with a low and consistent passage number for all experiments. |
| Lipid Raft Integrity | The function of lipid rafts is critical for this compound's effect on the Fas pathway.[1][2][3] Ensure that experimental conditions (e.g., serum concentration, use of certain drugs) do not inadvertently disrupt lipid raft integrity. As a positive control, you can use a known lipid raft disruptor like methyl-β-cyclodextrin to confirm the role of lipid rafts in your cell line.[1] |
| Mycoplasma Contamination | Mycoplasma infection can alter a wide range of cellular processes, including signaling pathways and susceptibility to apoptosis.[13] Regularly test your cell cultures for mycoplasma contamination. |
| Experimental Timing | The kinetics of apoptosis induction by this compound can vary. Perform a time-course experiment to determine the optimal endpoint for measuring apoptosis in your specific cell line.[1][8] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).[14]
-
Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to dissolve the formazan crystals.[14]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
2. Apoptosis (Annexin V-FITC) Assay
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat cells with this compound for the determined time point.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[14]
-
Analyze the stained cells by flow cytometry within one hour.
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and Apoptosis in Jurkat Cells
| Treatment | Concentration (µg/mL) | Incubation Time (h) | Assay | Result (% of Control/Total) |
| This compound | 2 | 24 | Trypan Blue (Cell Death) | ~30% |
| This compound | 2 | 48 | Trypan Blue (Cell Death) | ~50% |
| This compound | 2 | 72 | Trypan Blue (Cell Death) | ~65% |
| This compound | 2 | 24 | CellTiter-Glo (Viability) | ~70% |
| This compound | 2 | 48 | CellTiter-Glo (Viability) | ~50% |
| This compound | 2 | 72 | CellTiter-Glo (Viability) | ~35% |
| This compound | 1 | 72 | Annexin V-FITC | Increase in Annexin V positive cells |
| Data synthesized from studies on Jurkat cells.[1][15] |
Visualizations
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 5. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Strategies to reduce Avicin D off-target effects
Welcome to the Technical Support Center for Avicin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of this compound during pre-clinical research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of this compound for cancer therapy?
This compound is a triterpenoid (B12794562) saponin (B1150181) with pleiotropic anti-cancer effects. Its primary on-target mechanisms include:
-
Induction of Apoptosis: this compound induces programmed cell death through multiple pathways:
-
STAT3 Dephosphorylation: It leads to the dephosphorylation of STAT3, reducing the transcriptional activity of this key survival-regulating protein.[1][2] This results in decreased expression of anti-apoptotic proteins like c-myc, cyclin D1, Bcl2, and survivin.[1][2]
-
Fas Receptor Activation: this compound can trigger the clustering of Fas receptors in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8 mediated apoptosis.
-
Mitochondrial Perturbation: It can directly interact with mitochondria, leading to the release of cytochrome c and subsequent activation of the caspase cascade.
-
-
Induction of Autophagy: this compound can also induce autophagic cell death by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Q2: What are the known off-target effects of this compound?
While this compound has shown some selectivity for cancer cells, researchers should be aware of potential off-target effects, which are common for many saponins (B1172615):
-
Hemolytic Activity: Saponins, including this compound, can lyse red blood cells. This is a critical consideration for intravenous administration and can be a dose-limiting toxicity.
-
Gastrointestinal Toxicity: Oral administration of saponins can lead to irritation of the gastrointestinal mucosa, resulting in symptoms like nausea, vomiting, and diarrhea.
-
Cytotoxicity to Normal Cells: Although some studies suggest this compound is less toxic to normal cells compared to cancer cells, high concentrations can still impact healthy cells. It is crucial to determine the therapeutic window in your specific experimental model. For instance, in cutaneous T-cell lymphoma (CTCL) cell lines, this compound induced more apoptosis in patient-derived Sézary cells than in CD4+ T cells from healthy donors.[3]
Q3: We are observing significant hemolysis in our in vitro experiments. What can we do to mitigate this?
Hemolysis is a known off-target effect of saponins. Here are some strategies to address this issue:
-
Formulation Strategies:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can shield red blood cells from direct contact with the compound, thereby reducing hemolytic activity. The lipid bilayer of the liposome (B1194612) acts as a physical barrier.
-
Nanoparticle Formulation: Similar to liposomes, formulating this compound into nanoparticles can reduce its interaction with erythrocytes and decrease hemolysis.
-
-
Structural Modification:
-
Analog Synthesis: Synthesizing and screening structural analogs of this compound may identify compounds with reduced hemolytic activity while retaining anti-cancer efficacy. Modifications to the sugar moieties or the triterpenoid backbone can influence the compound's interaction with cell membranes.
-
Q4: How can we improve the selectivity of this compound for cancer cells over normal cells?
Enhancing the therapeutic window is a key objective in drug development. Consider the following approaches:
-
Targeted Drug Delivery:
-
Antibody-Drug Conjugates (ADCs): Although not yet developed for this compound, conjugating it to an antibody that specifically recognizes a tumor-associated antigen could dramatically improve its selectivity.
-
Ligand-Targeted Nanoparticles: Decorating the surface of this compound-loaded nanoparticles with ligands (e.g., peptides, aptamers) that bind to receptors overexpressed on cancer cells can enhance targeted delivery.
-
-
Combination Therapy:
-
Synergistic Drug Combinations: Combining this compound with other chemotherapeutic agents may allow for lower, less toxic doses of this compound to be used while achieving a potent anti-cancer effect. Preclinical studies have shown promise for combining various agents to overcome drug resistance and improve efficacy.[4]
-
Troubleshooting Guides
Problem 1: High Cytotoxicity in Normal (Non-Cancerous) Control Cell Lines
Possible Cause: The concentration of this compound used is above the therapeutic window for your specific cell model.
Solutions:
-
Dose-Response Curve Generation:
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) for both your cancer cell line(s) and a relevant normal cell line.
-
Protocol:
-
Plate cells at an appropriate density in 96-well plates.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 values for each cell line and time point.
-
-
Expected Outcome: A clear difference in IC50 values between cancer and normal cells will define the therapeutic window. Aim for concentrations that are cytotoxic to cancer cells but have minimal effect on normal cells.
-
-
Formulation Approaches:
-
Liposomal Formulation: As mentioned in the FAQs, encapsulating this compound can reduce its non-specific uptake by normal cells. The enhanced permeability and retention (EPR) effect in tumors can lead to preferential accumulation of liposomal drugs at the tumor site in vivo.
-
Problem 2: Inconsistent Results in In Vivo Animal Studies
Possible Causes: Poor bioavailability, rapid clearance, or systemic toxicity of this compound.
Solutions:
-
Determine the Maximum Tolerated Dose (MTD):
-
Objective: To find the highest dose of this compound that can be administered without causing unacceptable levels of toxicity.
-
Protocol:
-
Use a cohort of healthy animals (e.g., mice).
-
Administer escalating doses of this compound via the intended route (e.g., intraperitoneal, intravenous).
-
Monitor animals for clinical signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) and mortality for a defined period.
-
The MTD is typically defined as the highest dose that does not cause mortality or significant morbidity. One study identified the MTD of an analog of a p53-activating compound, Inauhzin, to be 200 mg/kg for female and 250 mg/kg for male mice.[5]
-
-
-
Pharmacokinetic (PK) Studies:
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.
-
Protocol:
-
Administer a single dose of this compound to a cohort of animals.
-
Collect blood samples at various time points.
-
Analyze the concentration of this compound in the plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Expected Outcome: The PK profile will reveal the bioavailability, half-life, and clearance of this compound, which can inform dosing schedules and formulation strategies to improve drug exposure.
-
-
Advanced Formulation Strategies:
-
Sustained-Release Formulations: To improve bioavailability and reduce the need for frequent dosing, consider developing a sustained-release formulation of this compound.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Cancer vs. Normal Cells
| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time (hours) |
| Jurkat | Human T-cell leukemia | 0.320–0.326 | Not Specified |
| Normal Human Fibroblasts | Normal Connective Tissue | 10-35 times higher than Jurkat | Not Specified |
| HH | Cutaneous T-cell Lymphoma | Induces 13-83% apoptosis at 0.5-5 µg/mL | 24 |
| MJ | Cutaneous T-cell Lymphoma | Induces -0.2-13% apoptosis at 0.5-5 µg/mL | 24 |
| Hut78 | Cutaneous T-cell Lymphoma | Induces 2-39% apoptosis at 0.5-5 µg/mL | 24 |
| Sézary cells (patient-derived) | Cutaneous T-cell Lymphoma | More apoptosis than normal CD4+ T cells | 48 |
| Normal CD4+ T cells | Normal Immune Cells | Less apoptosis than Sézary cells | 48 |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Protocol 1: Hemolysis Assay
Objective: To quantify the hemolytic activity of this compound.
Materials:
-
Fresh whole blood (e.g., from a healthy human donor or rat) with an anticoagulant (e.g., EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (1% v/v in PBS) as a positive control.
-
PBS as a negative control.
-
This compound stock solution.
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Prepare Red Blood Cell (RBC) Suspension:
-
Centrifuge the whole blood at 1000 x g for 10 minutes to pellet the RBCs.
-
Aspirate the supernatant and wash the RBC pellet with PBS. Repeat this step three times.
-
Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Test Samples:
-
In a 96-well plate, add serial dilutions of this compound in PBS.
-
Include wells with 1% Triton X-100 (positive control) and PBS only (negative control).
-
-
Incubation:
-
Add the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
-
Measurement:
-
Centrifuge the plate at 800 x g for 10 minutes to pellet intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Protocol 2: Liposomal Formulation of this compound (Thin-Film Hydration Method)
Objective: To encapsulate this compound in liposomes to potentially reduce off-target toxicity.
Materials:
-
Phospholipids (e.g., DSPC, DOPC, POPC).
-
Cholesterol.
-
This compound.
-
Organic solvent (e.g., chloroform/methanol mixture).
-
Hydration buffer (e.g., PBS).
-
Rotary evaporator.
-
Sonicator or extruder.
Procedure:
-
Lipid Film Formation:
-
Dissolve the chosen phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized.
-
Attach the flask to a rotary evaporator and evaporate the solvent under vacuum to form a thin lipid film on the inner surface of the flask.
-
-
Hydration:
-
Add the hydration buffer to the flask.
-
Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain unilamellar vesicles (LUVs or SUVs) of a desired size, sonicate the MLV suspension or extrude it through polycarbonate membranes with defined pore sizes.
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by quantifying the amount of this compound in the liposomes and comparing it to the initial amount used.
-
Visualizations
Caption: Simplified signaling pathways of this compound leading to apoptosis and autophagy.
References
- 1. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cuanschutz.edu [news.cuanschutz.edu]
- 5. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Avicin D in Solution
Welcome to the technical support center for Avicin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
I. Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or shows precipitation upon preparation. What could be the cause and how can I resolve this?
A1: this compound, like many triterpenoid (B12794562) saponins (B1172615), has poor aqueous solubility. Precipitation is likely due to the compound's hydrophobic nature.
-
Troubleshooting Steps:
-
Co-solvents: Prepare stock solutions in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before further dilution in aqueous buffers.
-
pH Adjustment: The solubility of saponins can be pH-dependent. While specific data for this compound is limited, for some triterpenoid saponins, solubility is higher in slightly alkaline conditions. However, be aware that pH can also affect stability.
-
Formulation Aids: Consider the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Polysorbate 80), which can encapsulate the hydrophobic molecule and improve its aqueous solubility.
-
Q2: I am observing a rapid loss of this compound activity in my cell culture experiments. What are the likely degradation pathways?
A2: The degradation of this compound in solution is likely to occur via hydrolysis and oxidation, common pathways for complex glycosylated natural products.
-
Likely Degradation Pathways:
-
Hydrolysis: The glycosidic linkages and ester groups in the this compound molecule are susceptible to hydrolysis, especially at acidic or alkaline pH.[1] This can lead to the cleavage of sugar moieties or other side chains, resulting in inactive or less active degradation products.
-
Oxidation: The complex structure of this compound contains sites that may be susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of metal ions.[2]
-
Q3: How should I prepare and store this compound solutions to maximize stability?
A3: Proper preparation and storage are crucial for maintaining the integrity of this compound solutions.
-
Recommended Procedures:
-
Stock Solutions: Prepare high-concentration stock solutions in anhydrous DMSO.
-
Storage of Stock Solutions: Aliquot stock solutions into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in your experimental buffer immediately before use. Avoid prolonged storage of aqueous dilutions.
-
II. Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the working solution.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Workflow:
Caption: Workflow for investigating unknown peaks in HPLC analysis.
III. Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
-
Materials: this compound stock solution (in DMSO), 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, HPLC grade water, methanol, and acetonitrile.
-
Procedure:
-
Acid Hydrolysis: Mix this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C for 24 hours.
-
Photodegradation: Expose the this compound stock solution to light (ICH Q1B option 1 or 2) for a specified duration.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to an appropriate concentration and analyze by a stability-indicating HPLC method.
-
Protocol 3: Stability-Indicating HPLC Method for Triterpenoid Saponins (Representative Method)
Table 1: Representative HPLC Parameters for Triterpenoid Saponin Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start with a lower percentage of B, and gradually increase. An example gradient could be: 0-30 min, 20-80% B; 30-35 min, 80-20% B; 35-40 min, 20% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 20 µL |
Method Development Notes:
-
The gradient profile will need to be optimized to achieve adequate separation of this compound from its potential degradation products.
-
An ELSD is often preferred for saponins as many lack a strong UV chromophore.[3]
IV. Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, contributing to its biological activity.
Induction of Apoptosis via the Fas Death Receptor Pathway
This compound can induce apoptosis by promoting the clustering of Fas receptors in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial-Catalyzed Baeyer–Villiger Oxidation for 3,4-seco-Triterpenoids as Potential HMGB1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]
- 4. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Avicin D in Cancer Cell Research
Welcome to the technical support center for researchers utilizing Avicin D. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during your experiments, with a focus on understanding and overcoming resistance mechanisms in cancer cells.
Frequently Asked questions (FAQs)
Q1: My cancer cell line shows reduced sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound can arise from several molecular alterations. Based on its known mechanisms of action, potential resistance pathways include:
-
Upregulation of the STAT3 Signaling Pathway: this compound is known to induce dephosphorylation of STAT3, a key pro-survival transcription factor.[1][2] Resistant cells may develop mechanisms to maintain STAT3 activation, such as through feedback loops involving cytokines like IL-6.[2]
-
Alterations in the Fas-Mediated Apoptotic Pathway: this compound can trigger apoptosis through the Fas death receptor.[3][4] Resistance can emerge from the downregulation of Fas receptor expression on the cell surface or defects in downstream signaling components like FADD or Caspase-8.[3]
-
Modulation of Autophagy: this compound can induce autophagy.[5][6][7] While this can lead to cell death in some contexts, cancer cells can also hijack autophagy as a survival mechanism to withstand cellular stress, thereby contributing to resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of this compound from the cell, reducing its intracellular concentration and efficacy.
Q2: I am observing a high degree of variability in this compound's effectiveness across different cancer cell lines. What could be the reason for this intrinsic resistance?
A2: Intrinsic resistance to this compound is often linked to the baseline molecular characteristics of the cancer cells. Key factors include:
-
Constitutively Active Pro-Survival Pathways: Cell lines with inherently high levels of activated STAT3 or other survival pathways may be less sensitive to this compound's pro-apoptotic effects.[1][2]
-
Defects in Apoptotic Machinery: Pre-existing mutations or deficiencies in essential components of the apoptotic pathways, such as the Fas receptor or caspases, can render cells intrinsically resistant.[3]
-
Lysosomal Function: Recent studies suggest that this compound may require functional lysosomes to be activated. Therefore, cell lines with impaired lysosomal function might exhibit resistance.
Q3: How can I determine if STAT3 activation is the cause of resistance in my cell line?
A3: To investigate the role of STAT3 in this compound resistance, you can perform the following experiments:
-
Western Blot Analysis: Compare the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in your sensitive and resistant cell lines, both at baseline and after this compound treatment. A sustained high level of p-STAT3 in the resistant line would suggest its involvement.
-
STAT3 Inhibition: Treat your resistant cells with a known STAT3 inhibitor in combination with this compound. If the combination restores sensitivity, it strongly indicates that STAT3 activation is a key resistance mechanism.
Q4: What is the role of autophagy in this compound-induced cell death, and how can it contribute to resistance?
A4: this compound has been shown to induce autophagy by activating AMP-activated protein kinase (AMPK) and inhibiting the mTOR pathway.[6][7] The role of autophagy is context-dependent:
-
Autophagic Cell Death: In some cancer cells, particularly those with compromised apoptotic pathways, this compound-induced autophagy can lead to cell death.
-
Pro-survival Mechanism: In other scenarios, autophagy can act as a survival mechanism, allowing cells to recycle cellular components to withstand the stress induced by this compound. If autophagy is promoting survival, inhibiting it with agents like chloroquine (B1663885) could enhance this compound's efficacy.
To determine the role of autophagy in your model, you can perform an autophagy flux assay and observe whether inhibiting autophagy enhances or diminishes this compound-induced cell death.
Troubleshooting Guides
Problem 1: Decreased Apoptosis Detected by Annexin V Assay After Prolonged this compound Treatment
| Possible Cause | Suggested Solution |
| Development of Resistance | Cells may have acquired resistance. Consider generating a resistant cell line by continuous exposure to increasing concentrations of this compound for further investigation. |
| Shift to a Different Cell Death Mechanism | Cells might be undergoing a non-apoptotic form of cell death, such as autophagy-dependent cell death. Perform an autophagy flux assay and a PARP cleavage assay to investigate this possibility. |
| Experimental Artifacts | Ensure proper handling of cells during the Annexin V staining procedure to avoid mechanical damage that can lead to false negatives. Use a positive control for apoptosis to validate your assay. |
Problem 2: Inconsistent IC50 Values for this compound
| Possible Cause | Suggested Solution |
| Cell Culture Conditions | Ensure consistent cell density at the time of treatment and maintain a stable culture environment (pH, CO2, humidity). |
| Reagent Stability | Prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (as recommended by the supplier). |
| Assay-Specific Issues | For MTT assays, ensure that the incubation time with MTT reagent is optimized and that the formazan (B1609692) crystals are fully solubilized before reading the absorbance. |
Data Presentation
The following tables provide an example of how to present quantitative data when comparing this compound-sensitive and resistant cancer cell lines. (Note: The following data is illustrative and should be replaced with your experimental results).
Table 1: Comparison of IC50 Values for this compound
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental Sensitive | 0.5 | 1 |
| This compound-Resistant | 5.0 | 10 |
Table 2: Key Protein Expression Levels in Sensitive vs. Resistant Cells
| Protein | Sensitive Cells (Relative Expression) | Resistant Cells (Relative Expression) |
| p-STAT3 (Tyr705) | 1.0 | 5.2 |
| Total STAT3 | 1.0 | 1.1 |
| Fas Receptor | 1.0 | 0.2 |
| LC3-II/LC3-I Ratio (with this compound) | 3.5 | 1.2 |
Experimental Protocols
Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line using a standard MTT assay.
-
Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
-
Initially, a large proportion of cells will die. Allow the surviving cells to repopulate.
-
Once the cells are actively proliferating in the presence of the drug, subculture them and gradually increase the concentration of this compound in the culture medium (e.g., in increments of 0.5x IC50).
-
At each concentration step, allow the cells to adapt and resume normal proliferation.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Continue this process until a desired level of resistance is achieved (e.g., 10-fold or higher increase in IC50 compared to the parental line).
-
Cryopreserve the resistant cell line at various stages of resistance development.
Western Blot for PARP Cleavage
This protocol details the detection of PARP cleavage, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed sensitive and resistant cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment.
Autophagy Flux Assay
This protocol describes a method to measure autophagic flux by monitoring the levels of LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cancer cell lines
-
This compound
-
Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1)
-
Lysis buffer
-
Primary antibody against LC3
-
Loading control antibody (e.g., GAPDH or β-actin)
Procedure:
-
Seed cells and treat with this compound as described for the PARP cleavage assay.
-
For each condition (untreated and this compound-treated), have two parallel wells. In one well of each pair, add a lysosomal inhibitor for the last 2-4 hours of the this compound treatment.
-
Prepare cell lysates and perform Western blotting as described above.
-
Probe the membrane with primary antibodies against LC3 and a loading control.
-
Quantify the band intensities for LC3-I and LC3-II.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
Mandatory Visualizations
Caption: this compound resistance via STAT3 signaling pathway.
Caption: this compound resistance via the Fas-mediated apoptosis pathway.
Caption: Dual role of autophagy in this compound response.
References
- 1. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. A plant triterpenoid, this compound, induces autophagy by activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avicin D Toxicity and Mitigation Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing Avicin D toxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a triterpenoid (B12794562) saponin, induces apoptosis in susceptible cells through multiple mechanisms. Primarily, it activates the extrinsic apoptosis pathway by promoting the clustering of Fas death receptors in lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8 and caspase-3.[1][2] It can also trigger the intrinsic mitochondrial pathway, characterized by the release of cytochrome c.[3] Additionally, this compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes survival.[4][5][6]
Q2: Does this compound exhibit selective toxicity towards cancer cells?
A2: Yes, studies have shown that this compound is selectively cytotoxic to cancer cells while having significantly lower toxicity in normal cells.[3][7] For instance, the IC50 value for this compound in Jurkat (human T-cell leukemia) cells is approximately 0.32 µg/mL, whereas in normal human fibroblast cells, the IC50 is 10 to 35 times higher.[3][7] Similarly, this compound induces more significant apoptosis in cutaneous T-cell lymphoma (CTCL) cells compared to normal CD4+ T cells from healthy donors.[4]
Q3: What are the primary strategies to minimize this compound toxicity in normal cells in our experiments?
A3: Two primary strategies can be employed to mitigate this compound's effects on normal cells:
-
Disruption of Lipid Rafts: Pre-treatment of cells with methyl-β-cyclodextrin (MβCD), a cholesterol-depleting agent, can disrupt the formation of lipid rafts. Since this compound's pro-apoptotic activity is dependent on the clustering of Fas receptors within these rafts, their disruption can reduce the sensitivity of cells to the compound.[2]
-
Activation of the Nrf2 Pathway: Avicins have been observed to exert cytoprotective effects in non-transformed cells through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Pre-treating normal cells with an Nrf2 activator may enhance their antioxidant defense mechanisms, thereby reducing this compound-induced oxidative stress and toxicity.
Troubleshooting Guides
Issue 1: High levels of apoptosis observed in normal cell control groups treated with this compound.
-
Possible Cause: The concentration of this compound used may be too high for the specific normal cell line being tested, or the normal cells may have a higher sensitivity than anticipated.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response curve with a wide range of this compound concentrations on your specific normal cell line to determine its IC50 value. Refer to the data in Table 1 for guidance on expected ranges for different cell types.
-
Implement Protective Strategies:
-
Methyl-β-cyclodextrin (MβCD) Pre-treatment: Before exposing the normal cells to this compound, pre-treat them with a low, non-toxic concentration of MβCD (e.g., 1-2 mM) for 1 hour to disrupt lipid rafts.[8] This can decrease the sensitivity of the cells to this compound. Ensure you have a vehicle control for MβCD.
-
Nrf2 Pathway Activation: Pre-treat normal cells with a known Nrf2 activator, such as sulforaphane (B1684495) (e.g., 5-15 µM), for 24 hours prior to this compound treatment.[9][10] This can bolster the cells' antioxidant defenses. Include a vehicle control for the Nrf2 activator.
-
-
Confirm Selective Toxicity: Run parallel experiments with a sensitive cancer cell line to ensure that the chosen this compound concentration is still effective in inducing apoptosis in the target cells while being minimally toxic to the protected normal cells.
-
Issue 2: Inconsistent results in apoptosis assays (Annexin V/PI staining) between experiments.
-
Possible Cause: Variability in cell health, passage number, or inconsistencies in the staining protocol can lead to fluctuating results.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells of a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Optimize Staining Protocol: Carefully follow a standardized Annexin V/PI staining protocol. Ensure correct buffer compositions and incubation times. Refer to the detailed protocol in the "Experimental Protocols" section.
-
Include Proper Controls: Always include unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls in every experiment to properly set up compensation and gates on the flow cytometer.
-
Quantitative Data
Table 1: Comparative IC50 Values of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (µg/mL) | Incubation Time (hours) | Reference |
| Jurkat | Human T-cell Leukemia | Cancer | 0.320 - 0.326 | Not Specified | [3][7] |
| Normal Human Fibroblasts | Human Fibroblasts | Normal | 10-35x higher than Jurkat | Not Specified | [3][7] |
| HH | Cutaneous T-Cell Lymphoma | Cancer | Induces 13-83% apoptosis at 0.5-5 µg/mL | 24 | [4][11] |
| Hut78 | Cutaneous T-Cell Lymphoma | Cancer | Induces 2-39% apoptosis at 0.5-5 µg/mL | 24 | [4][11] |
| MJ | Cutaneous T-Cell Lymphoma | Cancer | Induces -0.2-13% apoptosis at 0.5-5 µg/mL | 24 | [4][11] |
| Sézary Cells | Cutaneous T-Cell Lymphoma | Cancer | Higher apoptosis than normal CD4+ T cells | 48 | [4] |
| Normal CD4+ T Cells | Human T-lymphocytes | Normal | Lower apoptosis than Sézary cells | 48 | [4] |
Experimental Protocols
Protocol for Minimizing this compound Toxicity using Methyl-β-cyclodextrin (MβCD)
This protocol describes how to pre-treat normal cells with MβCD to reduce this compound-induced apoptosis.
Materials:
-
Normal cell line of interest (e.g., normal human fibroblasts)
-
Cancer cell line (as a positive control for this compound efficacy, e.g., Jurkat)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Methyl-β-cyclodextrin (MβCD) (Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
Procedure:
-
Cell Seeding: Seed normal cells and cancer cells in separate plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
MβCD Pre-treatment (Normal Cells):
-
Prepare a fresh solution of MβCD in serum-free medium at a final concentration of 1-2 mM.[8]
-
Aspirate the complete medium from the normal cells and wash once with PBS.
-
Add the MβCD solution to the cells and incubate for 1 hour at 37°C.
-
Include a vehicle control for normal cells (serum-free medium without MβCD).
-
-
This compound Treatment:
-
After the MβCD pre-treatment, wash the normal cells with PBS and replace with complete medium.
-
Treat the MβCD-pre-treated normal cells, the vehicle-treated normal cells, and the cancer cells with the desired concentration of this compound. Include a vehicle control (DMSO) for all cell types.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
Apoptosis Analysis: Harvest the cells and perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to quantify the percentage of apoptotic cells in each condition.
Protocol for Annexin V/PI Apoptosis Assay
This protocol outlines the steps for quantifying apoptosis using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Protocol for Western Blot Analysis of Nrf2 and HO-1 Activation
This protocol is for assessing the activation of the Nrf2 pathway in response to a pre-treatment with an Nrf2 activator.
Materials:
-
Normal cells treated with an Nrf2 activator (e.g., sulforaphane) followed by this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: this compound-induced Fas signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 as a Therapeutic Target in Acetaminophen Hepatotoxicity: A Case Study with Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl-beta-cyclodextrin reversibly alters the gating of lipid rafts-associated Kv1.3 channels in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SMND-309 activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress | PLOS One [journals.plos.org]
- 10. SMND-309 activates Nrf2 signaling to alleviate acetaminophen-induced hepatotoxicity and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Avicin D Purification Protocols
This technical support center is designed for researchers, scientists, and drug development professionals working with Avicin D. It provides targeted troubleshooting guides, detailed experimental protocols, and comparative data to address common challenges in the purification of this promising triterpenoid (B12794562) saponin.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the extraction and purification of this compound and related triterpenoid saponins (B1172615).
Q1: My overall yield of this compound is consistently low. What are the primary factors and how can I improve it?
A1: Low yield is a common challenge in the purification of triterpenoid saponins like this compound.[1] Several factors can contribute to this issue:
-
Inefficient Initial Extraction: The choice of solvent and extraction conditions is critical. Aqueous alcohols, such as methanol (B129727) or ethanol (B145695), are typically effective for saponins.[1] One protocol for avicins specifies extraction with 20% methanol at 60°C from the ground seedpods of Acacia victoriae.[2] Ensure the plant material is finely ground to maximize surface area for solvent penetration.
-
Compound Degradation: Saponins can be sensitive to harsh pH and high temperatures, which may cause hydrolysis.[1] It is crucial to control these parameters throughout the extraction and purification process.
-
Losses During Partitioning: Avicins are polar and are concentrated in a polar fraction during solvent-solvent partitioning.[2] Inefficient partitioning can lead to significant loss of the target compound. Ensure thorough mixing and adequate phase separation.
-
Suboptimal Chromatography: Multiple chromatography steps are often necessary, and each step can contribute to yield loss.[1] This can be due to irreversible adsorption to the stationary phase, co-elution with other compounds, or collecting fractions that are too narrow.
Troubleshooting Tip: To boost yield, re-evaluate your solvent system. Experiment with different concentrations of ethanol or methanol (e.g., 50%, 70%, 85%) to find the optimal polarity for extraction.[1] Also, consider advanced purification techniques like High-Speed Counter-Current Chromatography (HSCCC), which can be highly effective for separating compounds with similar properties and may improve recovery.[1][3]
Q2: I'm struggling with impurities in my final this compound sample. How can I improve purity?
A2: Achieving high purity is challenging due to the complex nature of plant extracts and the structural similarity of different saponins.[1]
-
Co-extraction of Impurities: Pigments, lipids, and phenols are often co-extracted with saponins, complicating purification.[1] An initial partitioning step (e.g., with ethyl acetate) can help remove some of these less polar impurities.[3]
-
Co-elution of Similar Saponins: this compound is often isolated alongside Avicin G and other related saponins from Acacia victoriae.[4][5] Their similar polarities make separation difficult, often requiring multiple, sequential chromatographic steps.[1]
-
Analytical Limitations: Ensure your analytical method (e.g., HPLC) is sufficiently sensitive to detect minor impurities. A final purity of approximately 96% for this compound has been reported after a multi-step HPLC process.[6]
Troubleshooting Tip: A multi-step chromatography approach is highly recommended. A typical sequence involves an initial separation on a C-18 reverse-phase column, followed by a second purification step using a different stationary phase, such as a pentafluorophenyl column, to achieve separation of closely related compounds like Avicins D and G.[1][2]
Q3: My purified this compound appears to be degrading over time. What are the stability issues?
A3: Saponin stability can be a concern. The complex structure, including ester and glycosidic linkages, can be susceptible to hydrolysis under improper storage or handling conditions (e.g., non-neutral pH, elevated temperatures).[1][7]
Troubleshooting Tip: Store purified this compound, typically an amorphous white powder, under vacuum at low temperatures (-20°C or below) to minimize degradation.[6] Avoid repeated freeze-thaw cycles. For solutions, use appropriate buffers to maintain a neutral pH.
Experimental Protocols & Methodologies
The following protocols are synthesized from published literature for the isolation of this compound from Acacia victoriae seedpods.
Extraction and Initial Partitioning
This protocol describes the initial steps to obtain a crude saponin-rich extract.
-
Preparation: Grind the dried seedpods of Acacia victoriae into a fine powder.
-
Extraction: Extract the ground material with 20% aqueous methanol (MeOH) at 60°C.[2] The ratio of solvent to plant material should be sufficient to ensure thorough wetting and extraction (e.g., 10:1 v/w).
-
Concentration: After extraction, concentrate the solvent under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: Perform a series of liquid-liquid partitioning steps to concentrate the polar avicins. This typically involves partitioning the crude extract between water and a non-polar solvent (like hexane, to remove lipids) and then a moderately polar solvent (like ethyl acetate (B1210297) or butanol) to separate different classes of compounds. The bioactive avicins are concentrated in a polar fraction.[2]
Multi-Step Chromatographic Purification
Achieving high-purity this compound requires at least two sequential HPLC steps.
-
Step 1: Reverse-Phase HPLC (C-18 Column):
-
Column: C-18 reverse-phase semipreparative HPLC column.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and acidified water is used for elution.[2] The specific gradient should be optimized based on the HPLC system and column dimensions.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD), which is suitable for compounds with poor UV absorption like saponins.[3]
-
Fraction Collection: Collect fractions across the elution profile. The fractions containing the most bioactive components, typically around the elution volumes of Avicins D and G, are pooled for the next step.[2]
-
-
Step 2: Preparative HPLC (Pentafluorophenyl Column):
-
Purpose: This step is crucial for separating the structurally similar Avicins D and G.[2]
-
Column: A pentafluorophenyl (PFP) preparative column (e.g., 50 x 250 mm, 10 µm).[2]
-
Mobile Phase: Continue with an optimized acetonitrile/water gradient.
-
Analysis: Analyze collected fractions by analytical HPLC to assess purity. Pool fractions containing this compound of the desired purity (e.g., >95%).[6]
-
Final Step: Lyophilize the pooled, pure fractions to obtain this compound as a white, amorphous powder.[6]
-
Quantitative Data Summary
The following table summarizes typical outcomes from this compound purification, though specific yields can vary based on the quality of the starting material and the precision of the execution.
| Parameter | Method | Reported Value/Outcome | Source |
| Starting Material | Acacia victoriae | Ground seedpods | [2][4] |
| Initial Extraction | 20% Methanol at 60°C | Concentrates bioactivity in a polar fraction (F094) | [2][5] |
| Purification Step 1 | C-18 Reverse-Phase HPLC | Subfractionation to isolate regions with highest bioactivity | [2] |
| Purification Step 2 | Pentafluorophenyl HPLC | Isolation of pure this compound and G | [2] |
| Final Purity | Analytical HPLC | ~96% | [6] |
Visualized Workflows and Logic
The following diagrams illustrate the purification workflow and a troubleshooting decision path.
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and structures of avicins D and G: in vitro tumor-inhibitory saponins derived from Acacia victoriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Avicin D Delivery Across the Blood-Brain Barrier
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Avicin D across the blood-brain barrier (BBB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound, the blood-brain barrier, and strategies to enhance drug delivery.
1. What is this compound and why is its delivery across the blood-brain barrier challenging?
This compound is a member of a family of plant-derived triterpenoid (B12794562) saponins (B1172615) with potent anticancer and pro-apoptotic properties.[1] Its therapeutic potential for neurological disorders is hindered by the blood-brain barrier (BBB), a highly selective semipermeable border that protects the central nervous system (CNS) from harmful substances.[2][3] The BBB's tight junctions and efflux pumps restrict the passage of many molecules, including this compound.[4][5]
2. What are the primary strategies for enhancing this compound delivery across the BBB?
Several innovative strategies are being explored to shuttle therapeutic agents like this compound across the BBB. These include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles (NPs) can facilitate its transport.[6][7] Various types of nanoparticles, such as polymeric NPs, liposomes, and solid lipid NPs, can be engineered to cross the BBB.[6][8]
-
Chemical modification: Altering the chemical structure of this compound to increase its lipophilicity can improve its ability to diffuse across the BBB.[9]
-
Receptor-mediated transcytosis: Functionalizing nanoparticles with ligands that bind to specific receptors on brain endothelial cells can trigger their transport across the barrier.[1][10]
-
Temporary disruption of the BBB: Techniques like focused ultrasound in combination with microbubbles can transiently and locally open the tight junctions of the BBB, allowing for increased drug penetration.[2]
3. How does this compound exert its therapeutic effect once it crosses the BBB?
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways. A key mechanism involves the recruitment of the Fas death receptor and downstream signaling molecules into lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[11][12] Additionally, this compound can dephosphorylate Stat3, a protein often activated in cancer cells, thereby inhibiting its pro-survival functions.[13]
4. What are the key considerations when designing an in vitro BBB model for this compound permeability studies?
A robust in vitro BBB model is crucial for screening and optimizing this compound delivery strategies. Key considerations include:
-
Cell source: Primary brain endothelial cells, immortalized cell lines (like hCMEC/D3), or stem cell-derived endothelial cells can be used.[14][15] Co-culture with astrocytes and pericytes is recommended to better mimic the in vivo environment and enhance barrier tightness.[14][16]
-
Barrier integrity: The tightness of the cell monolayer, measured by Transendothelial Electrical Resistance (TEER), is a critical parameter.[17][18] Higher TEER values generally indicate a more restrictive barrier.
-
Efflux pump expression: The model should express relevant efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the brain.[19]
II. Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at enhancing this compound delivery across the BBB.
A. Nanoparticle and Liposome (B1194612) Formulation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency of this compound | 1. Poor solubility of this compound in the chosen solvent: this compound is a hydrophobic molecule.[6] 2. Suboptimal drug-to-lipid/polymer ratio. [20] 3. Inefficient encapsulation method. [6] | 1. Optimize solvent system: Use a co-solvent system (e.g., chloroform:methanol) to fully dissolve this compound with the lipids or polymers before forming the nanoparticles.[4] 2. Vary drug loading: Experiment with different initial this compound to lipid/polymer weight ratios to find the optimal loading capacity.[20] 3. Select an appropriate method: For hydrophobic drugs like this compound, methods like thin-film hydration for liposomes or nanoprecipitation/solvent evaporation for polymeric nanoparticles are recommended.[1][6] |
| Inconsistent Nanoparticle Size and Polydispersity Index (PDI) | 1. Inconsistent mixing speed or temperature during formulation. 2. Inappropriate concentration of polymer/lipid or surfactant. [21] 3. Aggregation of nanoparticles. | 1. Standardize parameters: Ensure consistent stirring speed, temperature, and addition rate of solutions during nanoparticle synthesis. 2. Optimize concentrations: Systematically vary the concentrations of the formulation components to achieve the desired size and a low PDI (ideally < 0.2).[10][21] 3. Use appropriate stabilizers: Incorporate stabilizers like PEGylated lipids in liposome formulations or surfactants like Poloxamer 188 for polymeric nanoparticles to prevent aggregation.[22] |
B. In Vitro BBB Model and Permeability Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or Inconsistent TEER values | 1. Incomplete cell monolayer confluence. 2. Inconsistent cell seeding density. [16] 3. Temperature fluctuations during measurement. [7] 4. Improper electrode placement. [8] | 1. Verify confluence: Visually inspect the cell monolayer under a microscope to ensure it is fully confluent before starting the experiment. 2. Standardize seeding: Use a consistent cell seeding density for all experiments. The optimal density for hCMEC/D3 cells is around 7.5 x 10⁴ cells/well.[16] 3. Maintain stable temperature: Allow the culture plates to equilibrate to room temperature before taking TEER measurements to avoid temperature-induced variations.[7] 4. Consistent electrode positioning: Ensure the "chopstick" electrodes are placed in the same position within the transwell insert for each measurement. Using a blank insert with media to zero the instrument before each set of readings can also help.[7][8] |
| High Variability in this compound Permeability Results | 1. Inconsistent TEER values across wells. 2. This compound degradation or binding to the plate. 3. Inaccurate quantification of this compound. | 1. Pre-screen wells: Only use wells with consistent and high TEER values for permeability experiments. 2. Assess stability and recovery: Perform control experiments to determine the stability of this compound in the culture medium and its potential to adsorb to the plasticware. 3. Validate analytical method: Ensure the analytical method used to quantify this compound (e.g., HPLC, LC-MS/MS) is validated for linearity, accuracy, and precision in the experimental matrix. |
| This compound Appears to Damage the In Vitro BBB | 1. Cytotoxicity of this compound at the tested concentration. 2. Disruption of tight junction proteins by this compound. | 1. Determine cytotoxicity: Perform a dose-response study to determine the maximum non-toxic concentration of this compound on the brain endothelial cells. 2. Monitor TEER during exposure: Continuously or periodically measure TEER during the permeability assay to assess any time-dependent effects of this compound on barrier integrity.[19] 3. Analyze tight junction protein expression: After the experiment, lyse the cells and analyze the expression of key tight junction proteins like claudin-5, occludin, and ZO-1 via Western blot or immunofluorescence to see if this compound alters their expression or localization.[23] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing this compound delivery across the BBB.
A. Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a desired molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[4][24]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by rotating the flask at a temperature above the phase transition temperature (Tc) of the lipids.[4] This will form multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[24] Perform at least 10-20 passes through the membrane.
-
Alternatively, sonication can be used for sizing, but extrusion generally results in a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis against a fresh buffer or size exclusion chromatography.[6]
-
B. Characterization of this compound-Loaded Nanoparticles
| Parameter | Method | Typical Expected Values |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Size: 50-200 nm for BBB penetration. PDI: < 0.2 for a monodisperse population.[10] |
| Zeta Potential | Laser Doppler Velocimetry | Slightly negative or neutral to minimize non-specific uptake. |
| Encapsulation Efficiency (%EE) | HPLC or UV-Vis Spectrophotometry | High %EE is desirable. Calculated as: ((Total Drug - Free Drug) / Total Drug) x 100 |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles. |
C. In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Culture and Model Assembly:
-
Culture brain endothelial cells (e.g., hCMEC/D3) on the apical side of a Transwell® insert and co-culture with astrocytes on the basolateral side of the well.[14]
-
Monitor the formation of a tight monolayer by measuring TEER daily. The model is typically ready for permeability experiments when TEER values plateau at a high level (e.g., >150 Ω·cm² for hCMEC/D3).[12]
-
-
Permeability Experiment:
-
Replace the medium in the apical (donor) chamber with a solution containing a known concentration of this compound formulation (and a paracellular marker like Lucifer Yellow for barrier integrity control).[25]
-
At predetermined time points, collect samples from the basolateral (receiver) chamber and replace with an equal volume of fresh medium.
-
Also, collect a sample from the apical chamber at the end of the experiment.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[14]
-
-
IV. Visualizations
A. Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induces apoptosis via Fas receptor clustering and Stat3 dephosphorylation.
B. Experimental Workflow for Enhancing this compound Delivery
References
- 1. worldscientific.com [worldscientific.com]
- 2. Quantitative analysis of nanoparticle transport through in vitro blood-brain barrier models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular uptake of allicin in the hCMEC/D3 human brain endothelial cells: exploring blood-brain barrier penetration in an in vitro model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain Endothelial Cell-Cell Junctions: How to “Open” the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tight junction modulation of the blood brain barrier: CNS delivery of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wpiinc.com [wpiinc.com]
- 8. researchgate.net [researchgate.net]
- 9. efficiency drug loading: Topics by Science.gov [science.gov]
- 10. Delivery of Therapeutic Peptides and Proteins to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Designing of Amikacin-loaded Poly D, L-Lactide-co-glycolide Nanoparticles for Effective and Sustained Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The blood-brain barrier studied in vitro across species | PLOS One [journals.plos.org]
- 13. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Real-time acquisition of transendothelial electrical resistance in an all-human, in vitro, 3-dimensional, blood–brain barrier model exemplifies tight-junction integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TEER measurement techniques for in vitro barrier model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transendothelial Electrical Resistance Measurement across the Blood–Brain Barrier: A Critical Review of Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Targeted Drug Delivery to the Central Nervous System Using Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tight Junction in Blood‐Brain Barrier: An Overview of Structure, Regulation, and Regulator Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Mechanism for Crossing the Blood–Brain Barrier - www.caltech.edu [caltech.edu]
- 25. mdpi.com [mdpi.com]
Mitigating batch-to-batch variability of Avicin D extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating batch-to-batch variability of Avicin D extracts. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a triterpenoid (B12794562) saponin (B1150181), a class of naturally occurring plant glycosides.[1][2] It is primarily isolated from the seed pods of the Australian desert tree Acacia victoriae.[2][3] Avicins, as a family of compounds, are known for their pro-apoptotic, anti-inflammatory, and antioxidant properties.[4]
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability of botanical extracts like this compound is a significant challenge and can arise from several factors:
-
Raw Material Inconsistency: The chemical composition of the source plant material (Acacia victoriae) can vary due to geographical location, climate, harvest time, and storage conditions.[5][6]
-
Extraction Process Parameters: Variations in solvent composition, temperature, extraction time, and the specific techniques used (e.g., maceration, sonication) can significantly impact the yield and purity of this compound.[7][8]
-
Purification Challenges: The complex nature of plant extracts, containing numerous similar compounds, makes the purification process intricate. Inconsistent application of chromatographic techniques can lead to variability in the final extract's composition.[6][7]
-
Compound Stability: Triterpenoid saponins (B1172615) like this compound can be sensitive to pH and temperature, potentially leading to degradation if not handled properly during extraction and storage.[7]
Q3: Which analytical techniques are recommended for the quality control of this compound extracts?
To ensure the consistency and quality of this compound extracts, the following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both qualitative and quantitative analysis of this compound. It allows for the separation and quantification of this compound from other co-extracted compounds.[9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed analysis and structural confirmation, LC-MS and LC-MS/MS are highly sensitive and specific techniques.[7] These methods are particularly useful for identifying and quantifying specific saponins in complex mixtures.
Q4: How does this compound induce cell death in cancer cells?
This compound has been shown to induce apoptosis (programmed cell death) through multiple signaling pathways:
-
STAT3 Pathway Inhibition: this compound can dephosphorylate Signal Transducer and Activator of Transcription 3 (STAT3), a protein often constitutively activated in cancer cells.[1] This inhibition of STAT3 phosphorylation leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2, survivin, and cyclin D1, thereby promoting apoptosis.[4]
-
Fas-Mediated Apoptosis: this compound can trigger the recruitment of the Fas receptor and downstream signaling molecules into lipid rafts within the cell membrane.[11][12] This leads to the formation of the Death-Inducing Signaling Complex (DISC), activation of caspase-8, and subsequent execution of the apoptotic cascade.[11][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and experimental use of this compound.
Extraction & Purification Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Crude Extract | Incomplete extraction of this compound from the plant material. | 1. Optimize Particle Size: Ensure the Acacia victoriae seed pods are finely ground to maximize the surface area for solvent penetration. 2. Solvent Selection: Experiment with different concentrations of aqueous methanol (B129727) or ethanol (B145695) (e.g., 20%, 50%, 70%) to find the optimal polarity for this compound extraction.[7][8] 3. Increase Extraction Time/Temperature: Prolong the extraction time or slightly increase the temperature (e.g., to 60°C) to enhance extraction efficiency, but monitor for potential degradation.[9] |
| High Impurity Levels in the Final Extract | Co-extraction of other compounds like pigments, lipids, and other saponins. | 1. Solvent-Solvent Partitioning: After the initial extraction, perform a liquid-liquid partitioning (e.g., with n-butanol) to separate this compound from less polar impurities.[14] 2. Chromatographic Purification: Employ a multi-step chromatography approach. Start with a broader separation technique like column chromatography on Diaion HP-20 or silica (B1680970) gel, followed by preparative HPLC for final purification.[14] |
| Inconsistent Bioactivity Between Batches | Variation in the concentration of this compound and other bioactive compounds. | 1. Standardize Raw Material: If possible, source plant material from a single, reputable supplier with consistent growing and harvesting practices.[5] 2. Implement Strict Quality Control: Use HPLC to quantify the this compound content in each batch and normalize the concentration for your experiments.[10] 3. Establish a Standardized Protocol: Ensure all extraction and purification parameters are kept consistent across all batches. |
Cell-Based Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo) | Inconsistent cell seeding, uneven compound distribution, or interference from the extract. | 1. Ensure Homogeneous Cell Seeding: Properly mix the cell suspension before and during plating to ensure a uniform cell number in each well. 2. Proper Mixing of Extract: Ensure the this compound extract is fully dissolved in the culture medium and mixed thoroughly before adding to the cells. 3. Run a Background Control: To check for assay interference, include control wells with the this compound extract in the medium but without cells.[15] |
| Unexpected or No Apoptotic Effect | Cell line resistance, incorrect dosage, or degradation of this compound. | 1. Cell Line Sensitivity: Confirm that your chosen cell line is sensitive to this compound-induced apoptosis. Jurkat cells are known to be highly sensitive.[11] 2. Dose-Response and Time-Course: Perform a dose-response experiment (e.g., 0.1-10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal concentration and incubation time for your cell line.[1] 3. Check Extract Integrity: If the extract has been stored for a long time, its bioactivity might have diminished. Use a freshly prepared extract or one that has been stored properly (e.g., at -20°C or -80°C in a suitable solvent). |
| Conflicting Western Blot Results for Signaling Pathways | Issues with antibody specificity, protein loading, or timing of cell lysis. | 1. Antibody Validation: Ensure your primary antibodies for proteins like STAT3, phospho-STAT3, Caspase-8, etc., are specific and validated for your application. 2. Consistent Protein Loading: Use a reliable method for protein quantification (e.g., BCA assay) and run a loading control (e.g., β-actin, GAPDH) on your Western blots. 3. Optimize Lysis Time: The activation and dephosphorylation of signaling proteins can be transient. Perform a time-course experiment and lyse cells at different time points after this compound treatment to capture the desired signaling event.[1] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is a generalized procedure based on published methods for the extraction and purification of this compound from Acacia victoriae seed pods.
1. Preparation of Plant Material:
- Obtain dried seed pods of Acacia victoriae.
- Grind the seed pods into a fine powder using a mechanical grinder.
2. Extraction:
- Suspend the powdered plant material in 20% aqueous methanol (MeOH) at a 1:10 (w/v) ratio.[9]
- Heat the suspension to 60°C with continuous stirring for 4-6 hours.[9]
- Allow the mixture to cool to room temperature and filter through cheesecloth or filter paper to remove the solid plant material.
- Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to remove the methanol.
3. Solvent-Solvent Partitioning:
- Resuspend the concentrated aqueous extract in water.
- Perform liquid-liquid partitioning by extracting the aqueous solution three times with an equal volume of n-butanol.
- Pool the n-butanol fractions, as they will contain the saponins.
- Evaporate the n-butanol under reduced pressure to obtain the crude saponin extract.
4. Chromatographic Purification:
- Dissolve the crude extract in a minimal amount of the appropriate solvent.
- Load the dissolved extract onto a C-18 reverse-phase chromatography column.
- Elute the column with a stepwise gradient of acetonitrile (B52724) and acidified water.[9]
- Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
- Pool the this compound-rich fractions and concentrate them to yield the purified extract.
Protocol 2: Cell Viability Assay (MTT Assay)
1. Cell Seeding:
- Seed your chosen cancer cell line (e.g., Jurkat, U266) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
2. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C.
- Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
- Incubate the plate overnight at 37°C to dissolve the formazan (B1609692) crystals.
- Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank (medium only) from all readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound induces Fas-mediated apoptosis.
Experimental Workflow
Caption: General workflow for this compound extraction and quality control.
References
- 1. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and structures of avicins D and G: in vitro tumor-inhibitory saponins derived from Acacia victoriae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Understand the extraction process of saponin extract. [plantextractwholesale.com]
- 9. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Avicin D and Other Triterpenoid Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer efficacy of Avicin D with other notable triterpenoid (B12794562) saponins (B1172615), supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these natural compounds as therapeutic agents.
Introduction to Triterpenoid Saponins in Oncology
Triterpenoid saponins are a diverse class of naturally occurring glycosides found in a wide variety of plants.[1] They have garnered significant attention in cancer research due to their wide range of pharmacological properties, including anti-inflammatory, antioxidant, and potent anticancer activities.[1][2][3] These compounds can induce cancer cell death through various mechanisms, such as apoptosis, cell cycle arrest, and autophagy, and can interfere with signaling pathways crucial for tumor growth and metastasis.[1][2][3]
Avicins, a family of triterpenoid saponins isolated from the desert tree Acacia victoriae, have shown promising pro-apoptotic, anti-inflammatory, and antioxidant properties.[4][5][6] this compound, in particular, has been the subject of extensive research for its potent anticancer activities. This guide compares the efficacy of this compound with other well-researched triterpenoid saponins, including Ginsenoside Rh2, Platycodin D, and Saikosaponin D.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and other selected triterpenoid saponins across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a drug that is required for 50% inhibition of cell viability.
| Compound | Cell Line | Assay | IC50 | Exposure Time | Reference |
| This compound | Jurkat (T-cell leukemia) | MTT | 0.320–0.326 µg/mL | 72h | [7] |
| Avicin G | Jurkat (T-cell leukemia) | MTT | 0.160–0.181 µg/mL | 72h | [7] |
| Ginsenoside Rh2 | Jurkat (T-cell leukemia) | CCK-8 | ~35 µM | 24h | [2][8] |
| Ginsenoside Rg3 | Jurkat (T-cell leukemia) | CCK-8 | ~90 µM | 24h | [2][8] |
| Platycodin D | U937 (Leukemia) | Not Specified | 15 µM | 48h | [9] |
| Saikosaponin D | BxPC3 (Pancreatic) | MTT | 1–8 µM | 48h / 72h | [4] |
| Compound | Cell Line | Apoptosis Induction | Concentration | Exposure Time | Reference |
| This compound | U266 (Multiple Myeloma) | Time-dependent increase in Annexin V positive cells | 1 µM | 0-72h | [8] |
| Ginsenoside Rh2 | Jurkat (T-cell leukemia) | 23.23 ± 3.06% (early apoptosis) | 35 µM | Not Specified | [2][8] |
| Ginsenoside Rg3 | Jurkat (T-cell leukemia) | 10.53 ± 0.98% (early apoptosis) | 35 µM | Not Specified | [2][8] |
| Platycodin D | H1299 (Lung Cancer) | ~8-fold increase vs. control | 15 µmol/L | 48h | [10] |
Mechanisms of Action and Signaling Pathways
Triterpenoid saponins exert their anticancer effects by modulating a complex network of cellular signaling pathways. Below are diagrams illustrating the key pathways affected by this compound and the other saponins discussed in this guide.
This compound Signaling Pathways
This compound induces apoptosis and autophagy through multiple mechanisms. It is known to dephosphorylate and inactivate the STAT3 signaling pathway, which is crucial for cell survival and proliferation.[6][8] this compound also activates the extrinsic apoptosis pathway by promoting the recruitment of Fas and downstream signaling molecules into lipid rafts.[11][12] Furthermore, it can induce autophagy through the activation of AMP-activated protein kinase (AMPK).[13]
References
- 1. Induction of apoptosis in prostate cancer by ginsenoside Rh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ginsenoside Rh2 regulates triple-negative breast cancer proliferation and apoptosis via the IL-6/JAK2/STAT3 pathway [frontiersin.org]
- 7. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]
- 8. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4–JNK Signaling Pathway in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platycodin D induces apoptosis through JNK1/AP-1/PUMA pathway in non-small cell lung cancer cells: A new mechanism for an old compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Saikosaponin D Inhibits Proliferation and Promotes Apoptosis Through Activation of MKK4-JNK Signaling Pathway in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chemotherapeutic Potential of Saikosaponin D: Experimental Evidence [mdpi.com]
Avicin D: A Comparative Guide on its Anti-Tumor Effects in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avicin D, a natural triterpenoid (B12794562) saponin (B1150181) isolated from the desert plant Acacia victoriae, has garnered significant interest in the field of oncology for its potent anti-tumor properties.[1] Extensive in vitro studies have elucidated its multimodal mechanism of action, primarily centered on the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[2][3] This guide provides a comprehensive overview of the anti-tumor effects of this compound, with a focus on its validation in preclinical models. While direct comparative quantitative data from xenograft models is limited in publicly available literature, this guide synthesizes the existing knowledge to offer valuable insights for the research and drug development community.
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects through the simultaneous targeting of several critical cellular pathways. In vitro studies have consistently demonstrated its ability to induce programmed cell death (apoptosis) in a variety of tumor cell lines, including those of cutaneous T-cell lymphoma and multiple myeloma.[4]
Key Signaling Pathways Modulated by this compound:
-
Inhibition of the STAT3 Pathway: this compound leads to the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein often constitutively activated in cancer cells.[2][3] This inhibition downregulates the expression of STAT3-target genes that promote cell survival and proliferation, such as Bcl-2, survivin, cyclin D1, and c-myc.[2][3]
-
Activation of the Extrinsic Apoptosis Pathway: this compound has been shown to activate the Fas death receptor pathway. This involves the recruitment of Fas and downstream signaling molecules into lipid rafts, leading to the activation of caspase-8 and subsequent execution of the apoptotic cascade.[1]
-
Induction of Mitochondrial Dysfunction: Avicins can directly perturb mitochondrial function, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[1]
-
Modulation of Cellular Metabolism: this compound has been reported to target mitochondria and regulate the glucocorticoid receptor, impacting cellular metabolism and energy homeostasis.
The intricate interplay of these mechanisms underscores the potential of this compound as a robust anti-cancer agent.
In Vivo Efficacy: Insights from Preclinical Models
Comparative Performance in Xenograft Models: A Noted Gap in the Literature
A thorough review of the scientific literature reveals a notable absence of publicly available, head-to-head comparative studies of this compound against other chemotherapeutic agents in xenograft models of cancer. Consequently, the presentation of quantitative data in clearly structured tables for direct comparison of tumor volume, tumor weight, and other key metrics is not feasible at this time. The research community would greatly benefit from such studies to benchmark the efficacy of this compound against current standards of care in various cancer types.
Hypothetical Experimental Protocol for a Xenograft Study
To guide future research, a standard experimental protocol for evaluating the anti-tumor effects of this compound in a xenograft model is provided below. This protocol is a generalized workflow and would require optimization for specific cancer cell lines and animal models.
Objective: To evaluate the anti-tumor efficacy of this compound in a human tumor xenograft model in immunocompromised mice, compared to a vehicle control and a standard-of-care chemotherapeutic agent.
1. Cell Culture and Animal Model:
- Cell Line: A human cancer cell line (e.g., A549 for lung cancer, PC-3 for prostate cancer) would be cultured under standard conditions.
- Animals: 6-8 week old female athymic nude mice (or other suitable immunocompromised strain) would be used.
2. Tumor Implantation:
- A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a suitable medium (e.g., Matrigel) would be subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Tumor volume would be measured bi-weekly using calipers (Volume = 0.5 x length x width^2).
- Once tumors reach a palpable size (e.g., 100-150 mm³), mice would be randomized into treatment groups (n=8-10 mice per group).
4. Treatment Regimen:
- Group 1 (Vehicle Control): Administered with the vehicle used to dissolve this compound and the standard drug (e.g., saline, DMSO).
- Group 2 (this compound): Administered with a predetermined dose of this compound (e.g., intraperitoneally, daily or every other day).
- Group 3 (Standard of Care): Administered with a standard chemotherapeutic agent relevant to the cancer type (e.g., cisplatin, paclitaxel).
5. Data Collection and Analysis:
- Tumor volume and body weight would be recorded throughout the study.
- At the end of the study, mice would be euthanized, and tumors would be excised and weighed.
- Tumor tissue could be used for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), and to confirm the in vivo mechanism of action.
6. Statistical Analysis:
- Tumor growth curves would be plotted for each group.
- Statistical significance of differences in tumor volume and weight between groups would be determined using appropriate statistical tests (e.g., ANOVA).
"Cell Culture" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tumor Implantation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Tumor Growth Monitoring" [fillcolor="#FBBC05", fontcolor="#202124"];
"Randomization" [fillcolor="#FBBC05", fontcolor="#202124"];
"Treatment" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data Collection" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Data Analysis" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Results" [shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
"Cell Culture" -> "Tumor Implantation";
"Tumor Implantation" -> "Tumor Growth Monitoring";
"Tumor Growth Monitoring" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Data Collection";
"Data Collection" -> "Data Analysis";
"Data Analysis" -> "Results";
}
Conclusion
This compound presents a compelling profile as a potential anti-cancer therapeutic due to its ability to target multiple oncogenic pathways and induce apoptosis in a selective manner in tumor cells. While in vitro and limited in vivo data are promising, the lack of comprehensive, comparative data from xenograft models represents a critical gap in its preclinical validation. Future studies employing rigorous xenograft models are essential to fully elucidate the therapeutic potential of this compound and to guide its potential translation into clinical settings. The information and hypothetical protocol provided in this guide aim to facilitate and encourage such vital research.
References
- 1. Natural triterpenoid avicins selectively induce tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Avicin D vs. Cisplatin: A Comparative Analysis in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, with platinum-based chemotherapy, particularly cisplatin (B142131), forming the cornerstone of first-line treatment. However, the development of chemoresistance and the considerable side effects of cisplatin necessitate the exploration of novel therapeutic agents. Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the desert legume Acacia victoriae, has emerged as a potential anti-cancer compound with a distinct mechanism of action. This guide provides a comparative overview of this compound and cisplatin, focusing on their effects on ovarian cancer cells. Due to a lack of direct comparative studies in the published literature, this analysis presents the available data for each compound individually to facilitate an informed understanding of their potential and limitations.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and cisplatin concerning their effects on ovarian cancer cells. It is important to note that direct comparative data from a single study is not available, and the IC50 values for cisplatin can vary significantly depending on the experimental conditions.
Table 1: Comparative IC50 Values
| Compound | Cell Line | IC50 Value | Exposure Time | Citation(s) |
| This compound | OVCAR-3 | Data Not Available | - | - |
| Cisplatin | OVCAR-3 | 3.9 µM | Not Specified | [1] |
| OVCAR-3 | 13.18 µM | 24 hours | [2] | |
| OVCAR-3 | 152 µM | 1 hour | [3] | |
| OVCAR-3 | 209.7 nM (approx. 0.21 µM) | 24 hours | [4] | |
| NIH-OVCAR3 | 0.18 µM | Not Specified | [5] | |
| A2780 | 4.2 µM | Not Specified | [1] | |
| SKOV-3 | 2 to 40 µM | 24 hours | [6] |
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Apoptosis Induction | Cell Cycle Arrest | Citation(s) |
| This compound | OVCAR-3 | Induces apoptosis (quantitative data not available) | Data Not Available | [7] |
| Cisplatin | OVCAR-3 | 18% early apoptosis at IC50 concentration | G2/M phase | [3] |
| SKOV-3 | Induces apoptosis (quantitative data not available) | S-phase | [8] |
Mechanisms of Action
This compound: A Multi-Faceted Approach
This compound exhibits a distinct mechanism of action that involves the induction of apoptosis through pathways different from those of traditional DNA-damaging agents.
-
Fas-Mediated Apoptosis: this compound is reported to induce apoptosis by recruiting the Fas death receptor and downstream signaling molecules into lipid rafts in the cell membrane. This clustering of Fas leads to the activation of the caspase cascade and subsequent programmed cell death.
-
STAT3 Dephosphorylation: A key mechanism of this compound is the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[9] In OVCAR-3 ovarian cancer cells, this compound has been shown to dephosphorylate STAT3 at a concentration of 1 µM.[9] The STAT3 signaling pathway is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting this pathway, this compound can suppress tumor growth.
Cisplatin: The DNA Damaging Agent
Cisplatin's cytotoxic effects are primarily attributed to its ability to form adducts with DNA, leading to DNA damage and the activation of cell death pathways.
-
DNA Damage and Apoptosis: Cisplatin crosslinks with purine (B94841) bases on the DNA, interfering with DNA replication and transcription. This damage triggers a cellular response that ultimately leads to apoptosis.
-
Cell Cycle Arrest: The DNA damage induced by cisplatin activates cell cycle checkpoints, leading to arrest, most notably in the G2/M phase, preventing the cell from dividing and allowing time for DNA repair or apoptosis.[3]
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway.
Caption: Cisplatin Signaling Pathway.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Experimental Protocols
The following are generalized protocols for the key experiments cited. Specific parameters such as antibody concentrations and incubation times should be optimized for each experiment.
MTT Assay for Cell Viability
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or cisplatin for the desired time points (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
-
Cell Treatment: Treat ovarian cancer cells with this compound or cisplatin at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat ovarian cancer cells with this compound or cisplatin.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells as required, then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-STAT3, total STAT3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Cisplatin remains a potent and widely used chemotherapeutic for ovarian cancer, primarily acting through the induction of DNA damage. This compound presents an alternative and potentially complementary mechanism of action by inducing apoptosis through the Fas pathway and inhibiting the pro-survival STAT3 signaling pathway.
The lack of direct comparative studies and quantitative data for this compound in ovarian cancer cell lines is a significant knowledge gap. Future research should focus on head-to-head comparisons of this compound and cisplatin in a panel of ovarian cancer cell lines to determine their relative potency (IC50 values), and to quantify their effects on apoptosis and the cell cycle. Such studies are crucial for evaluating the potential of this compound as a standalone or combination therapy for ovarian cancer. The distinct mechanisms of action of these two compounds suggest that a combination therapy approach could be a promising strategy to overcome cisplatin resistance and improve therapeutic outcomes for ovarian cancer patients.
References
- 1. Identification of candidate circulating cisplatin-resistant biomarkers from epithelial ovarian carcinoma cell secretomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K Inhibition Sensitize the Cisplatin-resistant Human Ovarian Cancer Cell OVCAR3 by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response of OVCAR-3 Cells to Cisplatin and Hyperthermia: Does Hyperthermia Really Matter? | Anticancer Research [ar.iiarjournals.org]
- 4. synapse.koreamed.org [synapse.koreamed.org]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Avicin D's Mechanism of Action in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Avicin D, a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Acacia victoriae, has demonstrated significant potential as an anti-cancer agent. Its pleiotropic effects, targeting multiple critical cellular pathways, make it a compelling candidate for further investigation. This guide provides a comparative analysis of this compound's mechanism of action across various cancer cell lines, supported by experimental data and detailed protocols to facilitate reproducible research.
I. Comparative Efficacy and Cytotoxicity of this compound
This compound exhibits a broad spectrum of cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary depending on the cell line, reflecting differential sensitivity to the compound.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |
| Jurkat | T-cell Leukemia | ~1.0 - 2.0 | 24 - 72 |
| NB4 | Promyelocytic Leukemia | ~2.0 - 4.0 | 24 - 48 |
| U2OS | Osteosarcoma | Not explicitly quantified | Not specified |
| MJ | Cutaneous T-cell Lymphoma | >5.0 | 24 - 48 |
| Hut78 | Cutaneous T-cell Lymphoma | ~2.0 - 5.0 | 24 - 48 |
| HH | Cutaneous T-cell Lymphoma | ~0.5 - 2.0 | 24 - 48 |
| U266 | Multiple Myeloma | ~1.0 | 48 |
Note: IC50 values are approximated from graphical representations and textual descriptions in the cited literature. Exact values may vary based on experimental conditions.
II. Induction of Apoptosis: A Multi-Pathway Approach
A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. This is achieved through the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
A. Extrinsic Pathway: Fas-Receptor-Mediated Apoptosis
In certain cell lines, particularly those with high expression of the Fas receptor, such as Jurkat cells, this compound triggers the extrinsic apoptotic pathway.[1] This involves the recruitment of the Fas receptor and downstream signaling molecules into lipid rafts, specialized microdomains within the cell membrane.[1][2] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and subsequent execution of apoptosis.[2][3]
Table 2: Comparative Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Apoptosis Induction (Percentage of Apoptotic Cells) | Treatment Conditions |
| Jurkat | T-cell Leukemia | Up to 90% cell death after 72h | 0.5 µg/mL this compound |
| NB4 | Promyelocytic Leukemia | Up to 70% cell death after 72h | 0.5 µg/mL this compound |
| MJ | Cutaneous T-cell Lymphoma | 0.6 - 37% | 0.5 - 5 µg/mL this compound for 48h |
| Hut78 | Cutaneous T-cell Lymphoma | 3 - 53% | 0.5 - 5 µg/mL this compound for 48h |
| HH | Cutaneous T-cell Lymphoma | 44 - 89% | 0.5 - 5 µg/mL this compound for 48h |
| U266 | Multiple Myeloma | Time-dependent increase in Annexin V positive cells | 1 µM this compound for up to 72h |
Note: The percentage of apoptotic cells was determined by various methods including trypan blue exclusion and Annexin V-FITC staining. The values represent the range observed under the specified treatment conditions.
B. Intrinsic Pathway and STAT3 Signaling Inhibition
This compound also potently activates the intrinsic apoptotic pathway through mitochondrial perturbation. Furthermore, a key mechanism validated across multiple myeloma and other cancer cell lines is the dephosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[4][5] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival and proliferation. This compound treatment leads to the dephosphorylation of STAT3 at Tyr705, inhibiting its transcriptional activity.[4][5] This results in the downregulation of several anti-apoptotic and pro-proliferative proteins, including Bcl-2, survivin, c-myc, and cyclin D1.[4][6]
Table 3: Effect of this compound on STAT3 Signaling
| Cell Line | Cancer Type | Effect on STAT3 Phosphorylation | Downstream Effects |
| U266 | Multiple Myeloma | Inhibition of constitutive and IL-6 induced p-STAT3 (Tyr705) | Decreased expression of Cyclin D1, c-myc, survivin, Bcl-2, Mcl-1, VEGF |
| RPMI-8226 | Multiple Myeloma | Inhibition of p-STAT3 | Not explicitly detailed |
| CTCL cell lines (MJ, Hut78, HH) | Cutaneous T-cell Lymphoma | Decreased p-STAT3 levels | Decreased expression of Bcl-2 and survivin |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
B. Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat 1 x 10^6 cells with this compound for the desired time.
-
Cell Harvesting: Collect the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
C. Western Blot Analysis for Phospho-STAT3
This technique is used to detect the phosphorylation status of STAT3.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
IV. Visualizing the Mechanisms of Action
To better understand the complex signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.
Caption: this compound induces apoptosis via the extrinsic pathway by promoting the clustering of Fas receptors and associated signaling molecules within lipid rafts, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase activation.[1][2]
Caption: this compound inhibits the STAT3 signaling pathway by dephosphorylating both JAKs and STAT3, preventing STAT3's nuclear translocation and the transcription of pro-survival genes, thereby promoting apoptosis.[4][5]
Caption: A generalized experimental workflow for cross-validating the mechanism of action of this compound in different cancer cell lines.
V. Conclusion
The cross-validation of this compound's mechanism of action in a diverse panel of cancer cell lines confirms its potential as a multi-targeting anti-cancer agent. Its ability to induce apoptosis through both extrinsic and intrinsic pathways, coupled with its potent inhibition of the pro-survival STAT3 signaling pathway, underscores its therapeutic promise. The differential sensitivity observed across cell lines highlights the importance of further research to identify predictive biomarkers for patient stratification in future clinical trials. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon these findings and further elucidate the full therapeutic potential of this compound.
References
- 1. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound selectively induces apoptosis and downregulates p-STAT-3, bcl-2, and survivin in cutaneous T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Avicin D and Avicin G
For Researchers, Scientists, and Drug Development Professionals
Avicins, a class of triterpenoid (B12794562) saponins (B1172615) isolated from the desert plant Acacia victoriae, have garnered significant attention in the scientific community for their potent anti-cancer and anti-inflammatory properties. Among the various avicin isoforms, Avicin D and Avicin G are the most extensively studied. While structurally similar, these two compounds exhibit distinct biological activities and mechanisms of action, making a comparative analysis essential for researchers exploring their therapeutic potential. This guide provides an objective comparison of this compound and Avicin G, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.
Comparative Biological Activities: A Tabular Summary
The following table summarizes the key quantitative data comparing the biological activities of this compound and Avicin G, primarily focusing on their cytotoxic effects against cancer cell lines.
| Biological Activity | This compound | Avicin G | Cell Line | Reference |
| IC50 (Growth Inhibition) | 0.320–0.326 µg/ml | 0.160–0.181 µg/ml | Jurkat (Human T-cell leukemia) | [1][2][3] |
| IC50 (K-Ras Mislocalization) | 142.2 nM | 73.8 nM | MDCK cells expressing mGFP-K-RasG12V | [4] |
| Anti-Myeloma Activity (IC50) | < 250 nM | < 250 nM | Broad panel of Multiple Myeloma (MM) cell lines | [5] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Core Mechanisms of Action: Distinct Pathways to Cell Death
While both this compound and Avicin G induce apoptosis in cancer cells, they achieve this through fundamentally different signaling cascades.
This compound: Fas-Mediated Apoptosis via Lipid Raft Remodeling
This compound's primary mechanism involves the reorganization of the cell membrane to initiate a death receptor-mediated apoptotic pathway.[6][7] It triggers the clustering of Fas receptors and associated signaling molecules into specialized membrane microdomains known as lipid rafts.[6][7] This clustering leads to the formation of the Death-Inducing Signaling Complex (DISC), subsequent activation of caspase-8, and the initiation of the downstream caspase cascade, ultimately resulting in apoptosis.[6][7] This process is independent of the natural Fas ligand, indicating a direct effect of this compound on the cellular membrane architecture.[6][7]
Avicin G: A Potent Sphingomyelinase Inhibitor Targeting Ras Signaling
Avicin G employs a distinct mechanism centered on the disruption of lipid metabolism and key oncogenic signaling pathways. It acts as a potent inhibitor of both neutral and acid sphingomyelinases (SMases).[4][8] This inhibition leads to an accumulation of sphingomyelin (B164518) and a subsequent depletion of phosphatidylserine (B164497) (PtdSer) and cholesterol from the plasma membrane.[4][8] The altered lipid composition of the membrane results in the mislocalization of the oncogenic protein K-Ras from the plasma membrane to endomembranes, thereby inhibiting its downstream signaling, including the PI3K/Akt and MAPK/ERK pathways, and suppressing the growth of K-Ras-addicted cancer cells.[4][8]
Shared Biological Activities
Despite their different primary mechanisms, this compound and G share some common biological effects, including:
-
Induction of Apoptosis via Mitochondria: Both avicins can directly perturb mitochondrial function, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[1][2] Avicin G, in particular, has been shown to induce rapid cytochrome c release.[1][2]
-
Anti-inflammatory Effects: Both compounds exhibit anti-inflammatory properties by inhibiting the activation of the transcription factor NF-κB, a key regulator of inflammation.[9][10][11] Avicin G has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB.[10][11]
-
Antioxidant and Stress Response: Avicins can activate the Nrf2-antioxidant response element (ARE) pathway, leading to the expression of a battery of cytoprotective genes and contributing to their antioxidant effects.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., Jurkat) in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or Avicin G (e.g., 0.01 to 10 µg/ml) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or Avicin G for the indicated time.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Fas, anti-caspase-8, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound and Avicin G, while both potent inducers of apoptosis in cancer cells, operate through distinct and fascinating mechanisms. This compound's ability to remodel the cell membrane and activate the extrinsic apoptotic pathway highlights the importance of lipid raft dynamics in cell fate decisions. In contrast, Avicin G's targeting of sphingomyelin metabolism and subsequent disruption of oncogenic Ras signaling provides a novel therapeutic avenue for cancers dependent on this pathway. Understanding these differences is crucial for the strategic development of these promising natural compounds as anti-cancer agents, potentially allowing for their targeted application based on the specific molecular characteristics of a tumor. Further research into the synergistic potential of these compounds or their combination with other chemotherapeutics is warranted.
References
- 1. Avicins: Triterpenoid saponins from Acacia victoriae (Bentham) induce apoptosis by mitochondrial perturbation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pnas.org [pnas.org]
- 4. Avicin G is a potent sphingomyelinase inhibitor and blocks oncogenic K- and H-Ras signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 7. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Avicin G is a potent sphingomyelinase inhibitor and blocks oncogenic K- and H-Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Triterpenoid electrophiles (avicins) activate the innate stress response by redox regulation of a gene battery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism: Avicin D's Reliance on the Fas Pathway for Apoptosis Induction
A Comparative Guide for Researchers
Avicin D, a naturally derived triterpenoid, has demonstrated significant potential as an anti-cancer agent due to its ability to induce programmed cell death, or apoptosis, in tumor cells.[1][2][3] This guide provides a comprehensive comparison of experimental data to validate the critical role of the Fas signaling pathway in this compound-induced apoptosis. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows to support researchers in the field of oncology and drug development.
Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The data presented below summarizes the dose-dependent effects of this compound on cell viability and death, and compares the response in cells with functional versus deficient Fas pathway components.
Table 1: Effect of this compound on Jurkat and NB4 Cell Viability and Death
| Cell Line | Treatment | Concentration (µg/mL) | Duration (h) | Cell Death (%) (Trypan Blue Exclusion)[1][4] | Cell Viability (%) (CellTiter-Glo)[1][4] |
| Jurkat | This compound | 0.5 | 24 | ~15 | ~85 |
| 1.0 | 24 | ~25 | ~70 | ||
| 2.0 | 24 | ~40 | ~50 | ||
| 2.0 | 48 | ~60 | ~35 | ||
| 2.0 | 72 | ~80 | ~15 | ||
| NB4 | This compound | 1.0 | 24 | ~10 | ~90 |
| 2.0 | 24 | ~20 | ~75 | ||
| 4.0 | 24 | ~35 | ~60 | ||
| 4.0 | 48 | ~55 | ~40 |
Table 2: Role of Fas and FADD in this compound-Induced Apoptosis
| Cell Line | Genotype | Treatment (2 µg/mL this compound, 24h) | Apoptosis (%) (Sub-G1 Population) |
| Jurkat | Wild-Type | Untreated | <5 |
| This compound | ~35 | ||
| Jurkat | Fas-deficient (JM) | Untreated | <5 |
| This compound | ~10 | ||
| Jurkat | FADD-deficient (JDD) | Untreated | <5 |
| This compound | ~8 |
The data clearly indicates that this compound induces cell death in a dose- and time-dependent manner. Importantly, Jurkat cells deficient in either Fas or the adaptor protein FADD exhibit significant resistance to this compound, strongly suggesting that a functional Fas pathway is required for its apoptotic effects.[1][2]
The Fas-Mediated Apoptotic Pathway Activated by this compound
This compound initiates apoptosis through a unique, ligand-independent mechanism.[1][3] Instead of relying on the extracellular Fas ligand (FasL), this compound promotes the translocation of the Fas receptor into specialized membrane microdomains known as lipid rafts.[1][2][3] This clustering of Fas receptors within the lipid rafts facilitates the recruitment of the Fas-associated death domain (FADD) and pro-caspase-8.[1][2] This assembly forms the death-inducing signaling complex (DISC), leading to the self-cleavage and activation of caspase-8.[1][2] Activated caspase-8 then triggers a downstream cascade of effector caspases, such as caspase-7, which ultimately execute the apoptotic program.[1][4]
This compound-induced Fas signaling pathway.
Experimental Validation Workflow
The validation of the Fas pathway's role in this compound-induced apoptosis involves a series of cell-based and biochemical assays. The workflow begins with treating wild-type and Fas-pathway deficient cell lines with this compound. The cellular response is then assessed through viability and apoptosis assays, while the molecular events are interrogated via protein analysis.
Workflow for validating the role of the Fas pathway.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
-
Cell Seeding: Seed 5,000 to 10,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of culture medium.
-
Treatment: Add various concentrations of this compound to the designated wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a humidified, 5% CO₂ incubator.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle. Mix by gentle inversion until the substrate is thoroughly dissolved.
-
Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Measurement: Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate-reading luminometer.[1][4] Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Assay (Trypan Blue Exclusion)
-
Cell Culture and Treatment: Culture cells in appropriate vessels and treat with this compound as described above.
-
Cell Harvesting: Following treatment, collect the cells, including any floating cells from the supernatant, by centrifugation.
-
Staining: Resuspend the cell pellet in a small volume of phosphate-buffered saline (PBS). Add an equal volume of 0.4% Trypan Blue stain and mix gently.
-
Incubation: Incubate the cell suspension for 1-2 minutes at room temperature.
-
Counting: Load a hemocytometer with the stained cell suspension. Using a light microscope, count the number of viable (unstained, bright) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of dead cells using the formula: (Number of blue cells / Total number of cells) x 100.[1][4]
Western Blotting for Caspase Activation
-
Protein Extraction: After treatment with this compound, harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 50 µg) from each sample onto a polyacrylamide gel.[4] Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-8 and cleaved caspase-7 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., α-Tubulin) as a loading control.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence of cleaved caspase bands indicates their activation.
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a plant triterpenoid, induces cell apoptosis by recruitment of Fas and downstream signaling molecules into lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolic Effects of Avicin D and Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of Avicin D, a natural triterpenoid (B12794562) saponin, and metformin (B114582), a widely prescribed biguanide (B1667054) for type 2 diabetes. The information presented is based on available experimental data to facilitate a deeper understanding of their distinct and overlapping mechanisms of action.
At a Glance: this compound vs. Metformin
| Feature | This compound | Metformin |
| Primary Metabolic Target | Mitochondria, Glucocorticoid Receptor, Lysosomes | Mitochondrial Respiratory Chain Complex I |
| Effect on Cellular Energy | Decreases cellular ATP and oxygen consumption[1] | Decreases ATP at high concentrations; can increase AMP/ATP ratio[2][3][4][5] |
| AMPK Activation | Activates AMPK[6] | Potent activator of AMPK[7][8][9][10][11] |
| Glucose Metabolism | Decreases expression of gluconeogenic enzyme PEPCK[12] | Inhibits hepatic gluconeogenesis, increases peripheral glucose uptake[8][13] |
| Lipid Metabolism | Decreases expression of fatty acid synthase (FASN)[12] | Inhibits fatty acid synthesis via AMPK activation |
| Primary Therapeutic Indication | Investigational (primarily cancer) | Type 2 Diabetes |
Quantitative Comparison of Metabolic Effects
The following tables summarize quantitative data on the effects of this compound and metformin on key metabolic parameters. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Effects on Cellular Energy and Respiration
| Parameter | Compound | Cell Type/System | Concentration | Duration | Observed Effect | Reference |
| Cellular ATP Levels | This compound | U2OS | Not specified | Time-dependent | Significant decrease | [14] |
| Metformin | Rat Hepatocytes | 500 µM - 2 mM | 1-7 hours | Significant decrease | [3][8] | |
| Metformin | NIT-1 | 0.5 mM | 24 hours | Increased ADP/ATP ratio | [4] | |
| Metformin | HPAF-II | Not specified | 24 hours | No significant change | [5] | |
| Oxygen Consumption Rate (OCR) | This compound | Jurkat cells | Not specified | Not specified | Decrease | [1] |
| This compound | Rat Liver Mitochondria | Not specified | Not specified | Significant decrease | [15] | |
| Metformin | Primary Hepatocytes | 500-1000 µM | Not specified | Significant decrease in basal and maximal respiration | [2] | |
| Metformin | Pig model | Not specified | Not specified | Progressive inhibition | [16] | |
| Metformin | Skeletal Muscle | 10 mM | Not specified | Inhibition of maximal ADP-stimulated O2 consumption | [17] | |
| Metformin | Healthy Individuals | 2000 mg/day | 7-9 days | -2.7% decrease in VO2 peak | [18] |
Table 2: Effects on Key Metabolic Signaling Pathways
| Pathway/Molecule | Compound | Cell Type | Concentration | Duration | Observed Effect | Reference |
| AMPK Activation (p-AMPK) | This compound | Not specified | Not specified | Not specified | Activation | [6] |
| Metformin | Rat Hepatocytes | 50 µM - 2 mM | 1-39 hours | Significant activation | ||
| Metformin | HeLa cells | Not specified | Not specified | Increased p-AMPK/total AMPK ratio | [19] | |
| Metformin | HepG2 | 10 mM | 8 hours | Clear enhancement | [10] | |
| PEPCK Expression | This compound | HepG2 | 1 µM | 48-72 hours | Dramatic decrease in basal levels | [12] |
| FASN Expression | This compound | HepG2 | 1 µM | 48-72 hours | Significant decrease | [12] |
| STAT3 Phosphorylation | This compound | U266, RPMI-8226, SKO-007, MM1 | 1 µM | 0-24 hours | Dephosphorylation | [20] |
Signaling Pathways and Mechanisms of Action
This compound
This compound exerts its metabolic effects through a multi-targeted approach. It directly perturbs mitochondrial function, leading to a decrease in cellular energy.[1][15] Furthermore, it interacts with the glucocorticoid receptor (GR), leading to its nuclear translocation and a subsequent decrease in the expression of key metabolic enzymes like PEPCK and FASN.[12][21] Recent evidence also points to the lysosome as a target, where this compound may be activated to disrupt lipid balance.[22]
Caption: this compound's multi-targeted metabolic disruption.
Metformin
Metformin's primary mechanism of action involves the inhibition of Complex I of the mitochondrial respiratory chain.[9] This leads to a decrease in the cellular energy state, reflected by an increased AMP:ATP ratio, which in turn activates AMP-activated protein kinase (AMPK).[8][9] Activated AMPK then orchestrates a range of metabolic changes, including the suppression of hepatic gluconeogenesis and the promotion of glucose uptake in peripheral tissues.[8][13]
Caption: Metformin's primary metabolic signaling cascade.
Experimental Protocols
Western Blot Analysis of AMPK Activation
Objective: To determine the phosphorylation status of AMPK as an indicator of its activation.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, C2C12) to 70-80% confluency. Treat cells with desired concentrations of this compound or metformin for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total AMPKα for normalization.
-
Mitochondrial Respiration Assay (High-Resolution Respirometry)
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial function.
Methodology:
-
Sample Preparation: Isolate mitochondria from cells or tissues, or use permeabilized cells/fibers.
-
Respirometry:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the prepared sample to the respirometer chamber containing respiration medium.
-
Measure basal respiration (State 2) by adding complex I substrates (e.g., malate, pyruvate, glutamate).
-
Induce State 3 respiration (ATP synthesis-linked) by adding ADP.
-
Assess maximal electron transport system capacity by adding a chemical uncoupler (e.g., FCCP).
-
Inhibit specific complexes to dissect the respiratory chain; for example, use rotenone (B1679576) for Complex I and antimycin A for Complex III.
-
Treat samples with varying concentrations of this compound or metformin to determine their direct effects on OCR.
-
Glucose Uptake Assay (2-Deoxyglucose Method)
Objective: To quantify the rate of glucose transport into cells.
Methodology:
-
Cell Culture: Seed cells (e.g., L6 myotubes, 3T3-L1 adipocytes) in appropriate culture plates and differentiate as required.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 2-4 hours.
-
Treatment: Treat the cells with this compound or metformin at the desired concentrations and for the specified time. Include insulin (B600854) as a positive control.
-
Glucose Uptake:
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose (or a non-radioactive analog like 2-NBDG) for a short period (e.g., 5-10 minutes).
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
-
Quantification:
-
Lyse the cells.
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content of each sample.
-
Conclusion
This compound and metformin both exert significant effects on cellular metabolism, with mitochondria being a key target for both compounds. However, their primary mechanisms of action and downstream consequences diverge. Metformin's effects are largely mediated through the inhibition of mitochondrial complex I and subsequent activation of the master metabolic regulator, AMPK. This leads to well-established benefits in glucose and lipid homeostasis.
This compound, on the other hand, appears to have a more pleiotropic effect, impacting not only mitochondrial bioenergetics but also modulating glucocorticoid receptor signaling and lysosomal function. While it also activates AMPK, its broader range of targets suggests a different and potentially more complex metabolic reprogramming.
Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their metabolic effects and to explore potential synergistic or differential therapeutic applications. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Avicins, a novel plant-derived metabolite lowers energy metabolism in tumor cells by targeting the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin Improves Mitochondrial Respiratory Activity through Activation of AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metformin Ameliorates Lipotoxic β-Cell Dysfunction through a Concentration-Dependent Dual Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Metformin and a Mammalian Target of Rapamycin (mTOR) ATP-Competitive Inhibitor on Targeted Metabolomics in Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. AICAR and Metformin Exert AMPK-dependent Effects on INS-1E Pancreatic β-cell Apoptosis via Differential Downstream Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anticancer Plant Triterpenoid, this compound, Regulates Glucocorticoid Receptor Signaling: Implications for Cellular Metabolism | PLOS One [journals.plos.org]
- 13. Cellular and Molecular Mechanisms of Metformin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Avicins, natural anticancer saponins, permeabilize mitochondrial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metformin overdose, but not lactic acidosis per se, inhibits oxygen consumption in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metformin Selectively Attenuates Mitochondrial H2O2 Emission without Affecting Respiratory Capacity in Skeletal Muscle of Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of metformin on peak aerobic capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Anticancer Plant Triterpenoid, this compound, Regulates Glucocorticoid Receptor Signaling: Implications for Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Head-to-head comparison of Avicin D and paclitaxel in breast cancer models
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the anti-cancer activities of Avicin D and Paclitaxel in preclinical breast cancer models. It is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction
Breast cancer remains a significant global health challenge, necessitating the continuous exploration of novel therapeutic agents. This guide presents a head-to-head comparison of two such agents: this compound, a naturally derived triterpenoid (B12794562) saponin, and Paclitaxel, a widely used chemotherapeutic drug. While both compounds exhibit potent anti-cancer properties, they operate through distinct mechanisms of action, offering different therapeutic profiles. This document summarizes their in vitro and in vivo efficacy, details their underlying signaling pathways, and provides standardized protocols for key experimental assays to facilitate reproducible research.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the in vitro and in vivo efficacy of this compound and Paclitaxel in common breast cancer models. Data has been compiled from multiple sources to provide a comparative perspective.
Table 1: In Vitro Cytotoxicity in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 | Source(s) |
| This compound | MCF-7 | MTT Assay | ~1 µM | [1] |
| MDA-MB-231 | MTT Assay | Data Not Available | ||
| Paclitaxel | MCF-7 | MTT Assay | 3.5 µM | [2] |
| MDA-MB-231 | MTT Assay | 0.3 µM - 8 nM | [2][3] | |
| SKBR3 | MTT Assay | 4 µM | [2] | |
| BT-474 | MTT Assay | 19 nM | [2] |
Table 2: In Vivo Tumor Growth Inhibition in Breast Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Source(s) |
| This compound | Mouse Skin Carcinogenesis Model | Not Specified | Inhibition of VEGF expression | [4] |
| Paclitaxel | MDA-MB-231 Xenograft | 15 mg/kg, days 1-5 | T/C = 6.5% | [5] |
| MDA-MB-231 Xenograft | 13.73 mg/kg, every 3 days for 21 days | 77.32% inhibition | [6] | |
| MCF-7 Xenograft | 25 mg/kg, single dose | Decrease in functional blood vessels | [7] |
Signaling Pathways and Mechanisms of Action
This compound and Paclitaxel induce apoptosis and inhibit tumor growth through distinct signaling cascades. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.
This compound Signaling Pathway
This compound's mechanism is multifaceted, primarily involving the induction of apoptosis through both intrinsic and extrinsic pathways. It has been shown to activate the Fas death receptor pathway and perturb mitochondrial function.[8][9] Furthermore, this compound can dephosphorylate and inactivate STAT3, a key transcription factor involved in cell survival and proliferation, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[4][10]
Caption: this compound induces apoptosis via Fas receptor activation and mitochondrial perturbation, and by inhibiting the JAK/STAT3 signaling pathway.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which disrupts the normal dynamics of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Additionally, Paclitaxel has been shown to inhibit the PI3K/AKT survival pathway and the Aurora kinase-mediated cofilin-1 activity, further promoting apoptosis and inhibiting metastasis.[5][6][11]
Caption: Paclitaxel stabilizes microtubules leading to G2/M arrest and apoptosis, and inhibits pro-survival and metastatic pathways.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to ensure standardized and reproducible experimental outcomes.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or Paclitaxel in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or Paclitaxel at the desired concentrations for the optimal time determined from viability assays.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
In Vivo Tumor Growth Inhibition Assay (Xenograft Model)
This assay evaluates the in vivo efficacy of anti-cancer compounds in an animal model.
Caption: Workflow for an in vivo breast cancer xenograft study.
-
Animal Model: Use immunocompromised mice (e.g., nude or NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of breast cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, this compound, Paclitaxel). Administer the compounds via the appropriate route (e.g., intraperitoneal, intravenous) according to the desired dosing schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. A significant reduction in tumor growth in the treated groups compared to the control group indicates efficacy.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
Conclusion
This compound and Paclitaxel both demonstrate significant anti-cancer activity in breast cancer models, albeit through different mechanisms. Paclitaxel is a well-established microtubule-stabilizing agent, while this compound presents a multi-targeted approach involving the induction of apoptosis through various signaling pathways. The data presented in this guide provides a foundation for further investigation into the therapeutic potential of these compounds, either as single agents or in combination therapies. The provided experimental protocols are intended to facilitate the standardization of future research in this area.
References
- 1. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Independent Validation of Avicin D's Effect on Stat3 Dephosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Avicin D's Dual Approach to STAT3 Dephosphorylation
This compound, a triterpenoid (B12794562) saponin, has been shown to induce the dephosphorylation of STAT3, a critical transcription factor often constitutively activated in cancer cells. Research indicates that this compound employs a two-pronged strategy to achieve this effect:
-
Inhibition of Upstream Kinases: this compound treatment leads to the dephosphorylation of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2] These kinases are responsible for phosphorylating STAT3 at the Tyr705 residue, a key step in its activation.[1][2] By inhibiting these upstream kinases, this compound effectively cuts off the activating signal for STAT3.
-
Activation of Protein Phosphatase 1 (PP1): A study by Haridas et al. (2009) reported that this compound treatment leads to an increase in the activity of Protein Phosphatase 1 (PP1).[1][3] PP1 is a serine/threonine phosphatase that can dephosphorylate STAT3 at its Ser727 residue. The activation of PP1 provides a direct mechanism for removing activating phosphate (B84403) groups from STAT3.[1][3] However, it is crucial to underscore that this specific mechanism of PP1 activation by this compound awaits independent validation from other laboratories.
Comparative Analysis with Other STAT3 Dephosphorylation Inducers
Several other compounds inhibit STAT3 signaling by activating protein tyrosine phosphatases (PTPs), primarily SHP-1 and PTP1B. These compounds offer alternative strategies for targeting the STAT3 pathway.
STAT3 Inhibitors Activating SHP-1
Src homology region 2 domain-containing phosphatase 1 (SHP-1) is a non-receptor protein tyrosine phosphatase that negatively regulates STAT3 signaling by dephosphorylating p-STAT3 at Tyr705. Several natural and synthetic compounds have been identified as SHP-1 activators.
-
Gambogic Acid: This xanthone (B1684191) derived from the resin of the Garcinia hanburyi tree has been shown to induce the expression and activity of SHP-1, leading to the dephosphorylation of STAT3 and subsequent apoptosis in cancer cells.[4][5]
-
SC-43: A derivative of the multi-kinase inhibitor sorafenib, SC-43, has been identified as a potent and orally active SHP-1 agonist.[6][7] It directly binds to and activates SHP-1, leading to the dephosphorylation of STAT3.[6][7]
-
Imidazopyridine Compounds: Certain novel imidazopyridine derivatives have been shown to reduce p-STAT3 levels by up-regulating the expression and activity of SHP-1.[8][9][10]
STAT3 Inhibitors Activating PTP1B
Protein tyrosine phosphatase 1B (PTP1B) is another key negative regulator of the JAK/STAT signaling pathway and has been shown to dephosphorylate STAT3.[11][12] While specific small molecule activators of PTP1B for the direct purpose of STAT3 dephosphorylation are less characterized in the context of cancer therapy, the role of PTP1B in this process is well-established.[11][12]
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the reported IC50 values are often context-dependent (e.g., cell line, assay type) and may not always reflect direct enzymatic inhibition.
| Compound | Target(s) | Reported IC50 / Effective Concentration | Cell Line(s) | Reference(s) |
| This compound | JAK1/2 (inhibition), PP1 (activation) | 0.5 - 1.0 µM for p-STAT3 reduction | U266 | [2][13] |
| AG490 | JAK2 (inhibition) | ~10 µM (enzymatic assay) | N/A | [1] |
| SC-43 | SHP-1 (activation) | 2.9 µM (cell viability) | HCT-116 | [14] |
| Imidazopyridine (Compound 3f) | Indirectly SHP-1 (proposed) | 9.2 µM (cell viability) | MCF-7 | [15] |
| Gambogic Acid | SHP-1 (activation) | IC50 of 0.045 - 2.2 µM (cell viability) | Various cancer cell lines | [16] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for validating the effect of a compound on STAT3 dephosphorylation.
References
- 1. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities | PLOS One [journals.plos.org]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Facebook [cancer.gov]
- 8. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase 1B Attenuates Growth Hormone-Mediated JAK2-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Two novel SHP-1 agonists, SC-43 and SC-78, are more potent than regorafenib in suppressing the in vitro stemness of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Properties of Avicin D and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Avicin D, a natural triterpenoid (B12794562) saponin, and dexamethasone (B1670325), a synthetic glucocorticoid. The following sections detail their mechanisms of action, present comparative quantitative data on their efficacy, outline experimental protocols for key assays, and visualize their signaling pathways.
Mechanism of Action: A Tale of Two Pathways
This compound , a novel compound isolated from the plant Acacia victoriae, exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including NF-κB and STAT3. It has been shown to inhibit the nuclear translocation of the p65 subunit of NF-κB and impair its ability to bind to DNA, thereby downregulating the expression of pro-inflammatory genes.[1] Additionally, this compound promotes the dephosphorylation of STAT3, another critical transcription factor involved in inflammatory responses.[2][3]
Dexamethasone , a well-established corticosteroid, functions through its interaction with the glucocorticoid receptor (GR).[4][5][6][7] Upon binding, the dexamethasone-GR complex translocates to the nucleus where it can either upregulate the expression of anti-inflammatory proteins (transactivation) or interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1 (transrepression).[6][7][8] This leads to a broad suppression of inflammatory mediators, including cytokines and enzymes responsible for producing inflammatory molecules.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the available quantitative data on the inhibitory effects of this compound and dexamethasone on key inflammatory markers. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Parameter | This compound | Dexamethasone | Cell Line | Stimulus | Reference |
| NF-κB Inhibition | Dose-dependent inhibition of TNF-induced NF-κB activation | Dose-related inhibition of LPS-induced NF-κB/Rel and AP-1 activation | Jurkat (this compound), RAW 264.7 (Dexamethasone) | TNF-α (this compound), LPS (Dexamethasone) | [1],[9] |
| IL-6 Inhibition | Dose-dependent decrease in IL-6 production | Inhibition of LPS-induced IL-6 production (IC50 ~10⁻⁹ M to 10⁻⁶ M) | U266 (this compound), RAW 264.9 (Dexamethasone) | Constitutive (this compound), LPS (Dexamethasone) | [3],[10] |
| TNF-α Inhibition | Not explicitly quantified | Significant suppression of LPS-induced TNF-α secretion | RAW 264.7 | LPS | [11][12] |
| iNOS Expression | Decreased expression of iNOS | Inhibition of LPS-induced iNOS expression | RAW 264.7 | LPS | [1],[13] |
| COX-2 Expression | Decreased expression of COX-2 | Inhibition of COX-2 expression (IC50 ~10 nM) | RAW 264.7 (this compound), HeLa (Dexamethasone) | LPS (this compound), MKK6 expression (Dexamethasone) | [1],[14] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
NF-κB Luciferase Reporter Assay (Jurkat Cells)
-
Cell Culture: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with a pGL3-NF-κB-luciferase reporter plasmid (containing NF-κB binding sites upstream of the luciferase gene) and a Renilla luciferase control plasmid using an appropriate transfection reagent.
-
Treatment: 24 hours post-transfection, cells are pre-treated with varying concentrations of this compound or dexamethasone for 1-2 hours.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α; 10 ng/mL) or phorbol (B1677699) 12-myristate 13-acetate (PMA; 50 ng/mL), for 6-8 hours to induce NF-κB activation.
-
Luciferase Assay: Cell lysates are prepared, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
Western Blot Analysis for iNOS and COX-2 (RAW 264.7 Cells)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment and Stimulation: Cells are seeded in 6-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound or dexamethasone for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and dexamethasone in the context of inflammation.
Caption: this compound Anti-inflammatory Signaling Pathway.
Caption: Dexamethasone Anti-inflammatory Signaling Pathway.
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties through distinct mechanisms of action. Dexamethasone, a potent glucocorticoid, acts broadly through the glucocorticoid receptor to both suppress pro-inflammatory gene expression and upregulate anti-inflammatory genes. This compound, a natural product, exhibits a more targeted approach by inhibiting the NF-κB and STAT3 signaling pathways. While dexamethasone is a well-established and highly potent anti-inflammatory agent, this compound presents a promising alternative with a potentially different side-effect profile. Further direct comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various inflammatory conditions.
References
- 1. Avicins, a family of triterpenoid saponins from Acacia victoriae (Bentham), inhibit activation of nuclear factor-κB by inhibiting both its nuclear localization and ability to bind DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a protein reactive plant isoprenoid dephosphorylates Stat 3 by regulating both kinase and phosphatase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 7. omicsonline.org [omicsonline.org]
- 8. Dexamethasone Mechanism in Inflammatory Immune Mediated Disease and its Application in Treating 2019 Coronavirus Disease (COVID-19) | Semantic Scholar [semanticscholar.org]
- 9. Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. oncotarget.com [oncotarget.com]
- 13. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dexamethasone Destabilizes Cyclooxygenase 2 mRNA by Inhibiting Mitogen-Activated Protein Kinase p38 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Avicin D
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Avicin D, a triterpenoid (B12794562) with cytotoxic properties, necessitates meticulous handling and disposal to mitigate risks to personnel and the environment.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials, aligning with general protocols for cytotoxic agents.
Core Principle: Treat as Cytotoxic Waste
Due to its cytotoxic nature, all materials that have come into contact with this compound must be handled and disposed of as cytotoxic waste.[2] This includes unused product, stock solutions, contaminated personal protective equipment (PPE), and laboratory consumables. The primary disposal methods for such waste are incineration or chemical neutralization, to be carried out by a licensed hazardous waste disposal facility.[2]
Immediate Safety and Handling Protocol
Proper handling is the first step in safe disposal. Adherence to the following personal protective equipment (PPE) guidelines is mandatory when working with this compound.
| PPE Component | Specification | Disposal Requirement |
| Gloves | Chemo protectant, non-sterile with reinforced fingertips and long cuffs | Disposed of as cytotoxic waste |
| Gown | Long-sleeved, impermeable, cuffed, and tied at the back | Disposed of as cytotoxic waste |
| Eye Protection | Face shield or chemical safety goggles | Decontaminated or disposed of as cytotoxic waste |
| Respiratory Protection | Mask or appropriate respirator based on institutional assessment | Disposed of as cytotoxic waste |
This table summarizes the necessary PPE for handling this compound, based on general guidelines for cytotoxic agents.[3]
Step-by-Step Disposal Procedure
Follow these procedural steps to ensure the safe segregation, collection, and disposal of this compound waste.
1. Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container exclusively for this compound-contaminated waste.
-
This includes, but is not limited to:
-
Unused or expired this compound product.
-
Empty vials and containers.
-
Contaminated PPE (gloves, gowns, masks, etc.).[4]
-
Lab consumables such as pipette tips, vials, and culture plates.
-
2. Waste Container Specifications:
-
All cytotoxic waste must be collected in containers that are puncture-proof, leak-proof, and have a secure lid.[2]
-
These containers should be clearly marked with the cytotoxic symbol and may be color-coded, often red, in accordance with institutional and local regulations.[2]
| Container Type | Description | Labeling |
| Sharps Container | Rigid, puncture-resistant container for needles, scalpels, and other sharp items. | Cytotoxic symbol, red color[2] |
| General Cytotoxic Waste Container | Leak-proof, durable container for non-sharp items like PPE, vials, and labware. | Cytotoxic symbol, red or other designated color[2] |
3. Storage of Cytotoxic Waste:
-
Store the sealed this compound waste container in a designated, secure area away from general laboratory traffic.
-
This storage area should be cool, dry, and separate from incompatible chemicals.
4. Decontamination of Non-Disposable Equipment:
-
For non-disposable equipment that has come into contact with this compound, a thorough decontamination process is required.
-
Use an appropriate decontamination solution as recommended by your institution's Environmental Health and Safety (EHS) department.
-
All cleaning materials used in this process must be disposed of as cytotoxic waste.[4]
5. Scheduling Waste Pickup:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Never dispose of this compound waste through standard laboratory or municipal trash, or by flushing it down the drain.[5][6]
Spill Management
In the event of an this compound spill, immediate and safe cleanup is critical.
-
Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear the full complement of cytotoxic PPE as outlined in the table above.
-
Contain the Spill: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.[4]
-
Clean the Area: Carefully collect all contaminated absorbent materials and place them in a designated cytotoxic waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent, as per your institution's guidelines. Dispose of all cleaning materials as cytotoxic waste.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment, and fostering a culture of safety and responsibility in research. Always consult your institution's specific guidelines and local regulations for cytotoxic waste management.[4][7]
References
- 1. This compound, a Plant Triterpenoid, Induces Cell Apoptosis by Recruitment of Fas and Downstream Signaling Molecules into Lipid Rafts | PLOS One [journals.plos.org]
- 2. danielshealth.ca [danielshealth.ca]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. ipservices.care [ipservices.care]
- 5. benchchem.com [benchchem.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. worksafe.qld.gov.au [worksafe.qld.gov.au]
Personal protective equipment for handling Avicin D
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of Avicin D, a potent plant-derived triterpenoid (B12794562) with cytotoxic properties. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for pure this compound, these recommendations are based on best practices for handling cytotoxic compounds and available safety information for extracts of Acacia victoriae, the plant from which this compound is isolated.
Personal Protective Equipment (PPE)
Due to its cytotoxic nature, a stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required equipment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling powders. | To prevent inhalation of aerosolized particles. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect eyes and face from splashes. |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact and absorption. |
| Body Protection | Disposable, solid-front, back-closure gown with cuffed sleeves. | To protect skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
Operational Plan for Handling this compound
A systematic workflow is crucial to minimize exposure risk during the handling of this compound.
Operational Workflow for Handling this compound
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Includes contaminated gloves, gowns, shoe covers, pipette tips, and vials. Place in a designated, puncture-proof, and clearly labeled hazardous waste container. |
| Liquid Waste | Includes unused this compound solutions. Collect in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Includes contaminated needles and syringes. Dispose of immediately in a designated sharps container for cytotoxic waste. |
All cytotoxic waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Experimental Protocols
Treatment of Cells with this compound
This protocol describes the general procedure for treating cultured cells with this compound to study its biological effects.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Cultured cells in multi-well plates or flasks
-
Sterile pipette tips and tubes
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions to achieve the final concentration accurately.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: After incubation, cells can be harvested for various assays, such as apoptosis or protein phosphorylation analysis.
Apoptosis Assay by Annexin V Staining
This protocol outlines the detection of apoptosis in this compound-treated cells using Annexin V staining followed by flow cytometry.[1]
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
STAT3 Phosphorylation Assay by Western Blot
This protocol describes the analysis of STAT3 phosphorylation status in response to this compound treatment.[2][3]
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 and anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C. The following day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.
This compound Signaling Pathway
This compound exerts its cytotoxic effects through multiple signaling pathways, primarily by inducing apoptosis and inhibiting pro-survival signals.
This compound Signaling Pathway
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Protein Reactive Plant Isoprenoid Dephosphorylates Stat 3 by Regulating Both Kinase and Phosphatase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
